Clobenpropit (dihydrobromide)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
145231-35-2 |
|---|---|
Molecular Formula |
C14H18BrClN4S |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
InChI Key |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origin of Product |
United States |
Foundational & Exploratory
Clobenpropit (Dihydrobromide): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a highly potent and selective S-(4-chlorobenzyl)isothiourea derivative that has been instrumental in the characterization of the histamine H3 receptor (H3R). It is widely recognized as a reference antagonist/inverse agonist for the H3R. This technical guide provides an in-depth overview of the mechanism of action of Clobenpropit dihydrobromide, focusing on its molecular interactions, downstream signaling consequences, and its effects on various neurotransmitter systems. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the field of pharmacology and drug development.
Core Mechanism of Action: Histamine H3 Receptor Antagonism/Inverse Agonism
Clobenpropit's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine from histaminergic neurons.[1] Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other important neurotransmitters, including dopamine, GABA, acetylcholine, and norepinephrine.[1][2]
Clobenpropit acts as a competitive antagonist, preventing the binding of the endogenous agonist, histamine. Furthermore, the H3 receptor exhibits significant constitutive activity, meaning it can signal without an agonist bound. Clobenpropit also functions as an inverse agonist, reducing this basal level of receptor activity.[3] By blocking both agonist-induced and constitutive H3R activity, Clobenpropit disinhibits the synthesis and release of histamine and other neurotransmitters, leading to its diverse pharmacological effects.[2][4]
Multi-target Profile of Clobenpropit
While Clobenpropit is most renowned for its H3R activity, it also interacts with other receptors, which may contribute to its overall pharmacological profile. It is important for researchers to consider these off-target activities when interpreting experimental results.
-
Histamine H4 Receptor (H4R): Clobenpropit acts as a partial agonist at the histamine H4 receptor.[3][5] The H4R is primarily expressed on cells of the immune system and is involved in inflammatory responses.[6]
-
Serotonin 5-HT3 Receptor: Clobenpropit has been shown to bind to the serotonin 5-HT3 receptor.[3]
-
α2A/α2C Adrenoceptors: Clobenpropit also exhibits binding affinity for α2A and α2C adrenergic receptors.[3]
Downstream Signaling Pathways
The antagonism/inverse agonism of Clobenpropit at the H3R leads to the modulation of several key intracellular signaling pathways:
-
cAMP/PKA Pathway: The H3R, through its Gi/o coupling, inhibits the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[7] By blocking this inhibition, Clobenpropit leads to an increase in cAMP levels and PKA activity.[8] This mechanism is implicated in its ability to enhance GABA release, which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.[8][9]
-
PI3K/AKT Pathway: Clobenpropit has been shown to protect against propofol-induced neuronal apoptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[10]
The signaling cascade initiated by H3R activation and its modulation by Clobenpropit are depicted below.
Effects on Neurotransmitter Systems
A primary consequence of Clobenpropit's action is the enhanced release of various neurotransmitters:
-
Histamine: As an H3R antagonist/inverse agonist, Clobenpropit removes the autoinhibitory brake on histaminergic neurons, leading to a significant increase in histamine release in brain regions such as the hypothalamus.[11]
-
Dopamine: Clobenpropit has been observed to decrease dopamine release, an effect that may be secondary to its complex interactions within the basal ganglia circuitry.[11]
-
GABA: Clobenpropit enhances the release of GABA in cultured cortical neurons, a mechanism central to its neuroprotective properties.[8][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of Clobenpropit.
Table 1: Binding Affinities of Clobenpropit at Various Receptors
| Receptor | Species | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| Histamine H3 Receptor | Human | Recombinant cells | [3H]-Nα-methylhistamine | 0.36 | 9.44 ± 0.04 | [3] |
| Histamine H3 Receptor | Rat | Recombinant cells | [3H]-Nα-methylhistamine | 0.18 | 9.75 ± 0.01 | [3] |
| Histamine H4 Receptor | Human | Recombinant cells | Not Specified | 13 | - | [3] |
| Serotonin 5-HT3 Receptor | - | - | - | 7.4 | - | [3] |
| α2A Adrenoceptor | - | - | - | 17.4 | - | [3] |
| α2C Adrenoceptor | - | - | - | 7.8 | - | [3] |
| Histamine H1 Receptor | - | - | - | - | 5.2 | [3] |
| Histamine H2 Receptor | - | - | - | - | 5.6 | [3] |
Table 2: Functional Potency of Clobenpropit
| Assay/Receptor | Species | Effect | IC50 (nM) | pEC50 | Reference |
| [3H]-dopamine transport | Human | Inhibition | 490 | 6.31 ± 0.11 | [3] |
| NMDA Receptor (NR1/NR2B) | - | Antagonism | 1000 | - | [3] |
| Histamine H3 Receptor | Human | Inverse Agonist Activity | - | 8.07 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of Clobenpropit are provided below.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity (Ki) of Clobenpropit for the H3R.
-
Materials:
-
Cell membranes from a cell line stably expressing the human or rat H3R.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Clobenpropit dihydrobromide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Clobenpropit.
-
In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known H3R ligand (for non-specific binding), or the various concentrations of Clobenpropit.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Clobenpropit and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the effect of Clobenpropit on H3R-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Intact cells expressing the H3R.
-
Forskolin (to stimulate adenylyl cyclase).
-
A potent H3R agonist (e.g., (R)-α-methylhistamine).
-
Clobenpropit dihydrobromide.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of Clobenpropit.
-
Stimulate the cells with a combination of forskolin and the H3R agonist.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of Clobenpropit to reverse the agonist-induced inhibition of cAMP accumulation.
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical system for neurotransmitter quantification (e.g., HPLC-ECD).
-
-
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer Clobenpropit (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a suitable analytical method.
-
Express the results as a percentage change from the baseline levels.
-
A generalized workflow for characterizing a receptor antagonist like Clobenpropit is illustrated in the following diagram.
Conclusion
Clobenpropit dihydrobromide is a powerful pharmacological tool whose primary mechanism of action is potent antagonism/inverse agonism at the histamine H3 receptor. This activity leads to the disinhibition of histamine and other neurotransmitter release, mediated through downstream signaling pathways such as the cAMP/PKA and PI3K/AKT pathways. While its effects are predominantly attributed to H3R blockade, its interactions with other receptors, including the H4R, should be considered in the interpretation of experimental data. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the pharmacology of Clobenpropit and the role of the histaminergic system in health and disease.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Clobenpropit: An In-depth Technical Guide to a Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a highly potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other key neurotransmitters. By antagonizing the H3R, Clobenpropit effectively increases the synthesis and release of histamine, leading to a range of downstream effects on neurotransmission. This technical guide provides a comprehensive overview of Clobenpropit, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
Clobenpropit, with the IUPAC name N'-[(4-chlorophenyl)methyl]-1-[3-(3H-imidazol-4-yl)propylsulfanyl]formamidine, is an imidothiocarbamic ester. It consists of an isothiourea group with S-3-(imidazol-4-yl)propyl and N-4-chlorobenzyl substituents.
| Property | Value |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-1-[3-(3H-imidazol-4-yl)propylsulfanyl]formamidine |
| Molecular Formula | C14H17ClN4S |
| Molar Mass | 308.83 g·mol−1[1] |
| CAS Number | 145231-45-4[1] |
Synthesis Overview
The synthesis of Clobenpropit and its analogs can be achieved through efficient methods for preparing S-alkyl-N-alkylisothioureas. One approach involves the use of 3-phenylpropionyl isothiocyanate (PPI). An alternative route utilizes an intramolecular amide cleavage with 2-nitrophenylacetyl isothiocyanate (NPAI). These synthetic strategies have been successfully employed to produce Clobenpropit and a variety of its analogs for structure-activity relationship (SAR) studies.[2]
Pharmacological Profile
Clobenpropit is characterized by its high affinity and potency as a histamine H3 receptor antagonist. The following tables summarize the quantitative data from various in vitro studies.
Binding Affinity
| Receptor/Tissue | Radioligand | Parameter | Value | Reference |
| Guinea-pig cerebral cortex | [3H]-Clobenpropit | pKD | 10.59 ± 0.17 | |
| Rat brain cortex homogenates | [3H]-Nα-methylhistamine | pKi | 9.16 | [3] |
| Human H3 Receptor (HEK293 cells) | [3H]-Nα-methylhistamine | pKi | 9.44 ± 0.04 | [4] |
| Rat H3 Receptor | [3H]-Nα-methylhistamine | pKi | 9.75 ± 0.01 | [4] |
Functional Activity
| Assay System | Parameter | Value | Reference |
| Guinea-pig ileum | pA2 | 9.93 | [5] |
| Agonist-stimulated [³⁵S]GTPγS binding | IC50 | 1.2 nM | [6] |
Receptor Selectivity
Clobenpropit demonstrates high selectivity for the histamine H3 receptor over other histamine receptor subtypes.
| Receptor | Parameter | Value | Reference |
| Histamine H1 Receptor | pKi | 5.2 | [4] |
| Histamine H2 Receptor | pKi | 5.6 | [4] |
| Histamine H4 Receptor | Ki | 13 nM (partial agonist) | [4] |
| Serotonin 5-HT3 Receptors | Ki | 7.4 nM | [4] |
| α2A/α2C Adrenoceptors | Ki | 17.4/7.8 nM | [4] |
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation initiates a cascade of intracellular signaling events. Clobenpropit, as an antagonist, blocks these agonist-induced pathways, leading to an increase in neurotransmitter release.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize Clobenpropit are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of Clobenpropit for the histamine H3 receptor.
Objective: To determine the inhibition constant (Ki) of Clobenpropit by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).[7]
-
Radioligand: [3H]-Nα-methylhistamine (a tritiated H3 receptor agonist).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Test Compound: Clobenpropit at various concentrations.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-Nα-methylhistamine (typically at or below its Kd value), and varying concentrations of Clobenpropit.
-
Initiate Binding: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6][8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Clobenpropit concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of Clobenpropit by quantifying its effect on G protein activation.
Objective: To determine the ability of Clobenpropit to act as an antagonist or inverse agonist at the H3 receptor by measuring its effect on [35S]GTPγS binding to G proteins.
Materials:
-
Membrane Preparation: As in the binding assay, from a source rich in H3 receptors and their coupled Gi/o proteins.[7]
-
[35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[7]
-
GDP: Guanosine diphosphate.[7]
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.[7]
-
Test Compound: Clobenpropit at various concentrations.
-
Agonist (for antagonist testing): A known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).[7]
-
Filtration and Detection Equipment: As described for the binding assay.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer containing GDP, the membrane preparation, and varying concentrations of Clobenpropit. For antagonist testing, also include a fixed concentration of an H3R agonist.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
For Inverse Agonist Activity: Plot the reduction in basal [35S]GTPγS binding against the log of the Clobenpropit concentration to determine the IC50.[7]
-
For Antagonist Activity: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log of the Clobenpropit concentration to determine the IC50, from which the equilibrium dissociation constant (Kb) can be calculated.[7]
-
In Vivo Activity
In vivo studies have demonstrated that Clobenpropit can effectively modulate neurotransmitter levels in the brain. For instance, peripheral administration of Clobenpropit (5-15 mg/kg) in rats has been shown to increase histamine release in the hypothalamus to approximately 150% of the basal value. Furthermore, Clobenpropit has exhibited neuroprotective effects in various models. It has been shown to protect against NMDA-induced excitotoxicity in cultured cortical neurons by enhancing GABA release. Additionally, it has demonstrated protective effects against propofol-induced neuronal apoptosis through the activation of the PI3K/AKT pathway. In animal models of cognitive impairment, Clobenpropit has been shown to attenuate neuroinflammation and enhance mitochondrial functions.
Conclusion
Clobenpropit is a well-characterized and potent histamine H3 receptor antagonist that has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the H3 receptor. Its high affinity, selectivity, and in vivo efficacy make it a valuable pharmacological agent for studying the intricate modulation of neurotransmission in the central nervous system. This technical guide provides a consolidated resource of its key properties and the experimental methodologies used for its investigation, which should aid researchers in designing and interpreting studies involving this important compound.
References
- 1. Clobenpropit - Wikipedia [en.wikipedia.org]
- 2. Efficient approaches to S-alkyl-N-alkylisothioureas: syntheses of histamine H3 antagonist clobenpropit and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
A Technical Guide to the Partial Agonism of Clobenpropit at the Histamine H4 Receptor
Executive Summary
Clobenpropit, historically recognized as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, also possesses significant and distinct activity at the histamine H4 receptor (H4R).[1][2] This document provides an in-depth technical overview of Clobenpropit's partial agonism at the H4R. It consolidates key quantitative pharmacological data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers investigating H4R pharmacology and for professionals involved in the development of immunomodulatory and anti-inflammatory therapeutics.
Quantitative Pharmacological Data
The pharmacological profile of Clobenpropit at the human histamine H4 receptor is characterized by high-affinity binding and partial functional activation. The data below are compiled from in vitro studies on recombinant and primary cell systems.
Table 1: Clobenpropit Binding Affinity at the Human H4 Receptor
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 13 nM | Recombinant | Not Specified | [3] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity.
Table 2: Clobenpropit Functional Potency and Efficacy at the H4 Receptor
| Assay | Parameter | Value | System | Reference |
| Eosinophil Shape Change | EC50 | 3 nM | Primary Human Eosinophils | [2][4] |
| Not Specified | Intrinsic Activity (α) | 0.8 | Not Specified | [5] |
EC50: Half-maximal effective concentration, a measure of potency. Intrinsic Activity (α): A measure of efficacy relative to a full agonist (where α = 1).
Key Experimental Protocols
The characterization of Clobenpropit's H4R activity relies on a combination of radioligand binding assays to determine affinity and cell-based functional assays to quantify potency and efficacy.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[6]
-
Objective: To determine the equilibrium dissociation constant (Ki) of Clobenpropit for the H4R.
-
Principle: A competitive binding assay measures the displacement of a radiolabeled H4R ligand (e.g., [³H]-Histamine) by unlabeled Clobenpropit in membrane preparations from cells recombinantly expressing the human H4 receptor.[7][8]
-
Materials:
-
Membrane Preparations: Membranes from HEK293 or Sf9 cells stably expressing the human H4R.[8]
-
Radioligand: [³H]-Histamine at a concentration near its Kd.[9]
-
Test Compound: Serial dilutions of Clobenpropit.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).[8]
-
Apparatus: 96-well plates, glass fiber filters, and a liquid scintillation counter.[9]
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, membrane preparations are incubated with the radioligand and varying concentrations of unlabeled Clobenpropit.
-
Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[7]
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[6]
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[7]
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Clobenpropit that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Gi/o-Coupled Functional Assay (cAMP Inhibition)
As the H4R is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
-
Objective: To determine the functional potency (EC50) and efficacy (α) of Clobenpropit at the H4R.
-
Principle: Cells expressing the H4R are stimulated with forskolin to elevate intracellular cAMP levels. The ability of Clobenpropit to inhibit this forskolin-stimulated cAMP accumulation is measured.[9]
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H4R.[9]
-
Reagents: Forskolin, Clobenpropit serial dilutions, and a full agonist (e.g., histamine) for comparison.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Methodology:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured overnight.
-
Compound Addition: Cells are pre-incubated with serial dilutions of Clobenpropit or control compounds.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase, typically in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: The reaction proceeds for a defined period (e.g., 30 minutes at room temperature).[9]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured according to the detection kit manufacturer's protocol.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of Clobenpropit concentration. The EC50 and Emax (maximum effect) are determined. Efficacy (α) is calculated by comparing the Emax of Clobenpropit to that of a full agonist.
-
Primary Cell Functional Assay (Eosinophil Shape Change)
This assay measures a physiologically relevant response in primary immune cells, which endogenously express the H4R.[12]
-
Objective: To measure the functional potency of Clobenpropit in a native cellular context.
-
Principle: Activation of the H4R on eosinophils induces cytoskeletal rearrangements, leading to a measurable change in cell shape from spherical to polarized.[12] This change can be quantified by flow cytometry or microscopy.
-
Materials:
-
Cells: Freshly isolated human eosinophils from peripheral blood.
-
Reagents: Serial dilutions of Clobenpropit.
-
Apparatus: Flow cytometer.
-
-
Methodology:
-
Cell Preparation: Eosinophils are purified from whole blood and resuspended in an appropriate buffer.
-
Stimulation: Cells are incubated with varying concentrations of Clobenpropit for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.
-
Quantification: The change in cell morphology is analyzed by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC) properties.
-
Data Analysis: The percentage of cells that have undergone a shape change is plotted against the Clobenpropit concentration to determine the EC50.
-
Signaling Pathways and Visualizations
The histamine H4 receptor is a canonical Gi/o protein-coupled receptor (GPCR). Its activation by an agonist initiates a signaling cascade that modulates key cellular functions, particularly in immune cells.[13][14][15]
Canonical H4R Gi/o Signaling Pathway
Upon binding an agonist, the H4R undergoes a conformational change, enabling it to activate its cognate heterotrimeric G protein, Gi/o. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular concentration of the second messenger cAMP.[10][12] The freed Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels and kinases in the MAPK pathway.[7]
References
- 1. Histamine H3 and H4 receptors modulate Parkinson's disease induced brain pathology. Neuroprotective effects of nanowired BF-2649 and clobenpropit with anti-histamine-antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The story of clobenpropit and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Clobenpropit: A Technical Guide on its Modulation of Dopamine and Histamine Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, has garnered significant attention in neuroscience research for its complex modulation of neurotransmitter systems, primarily histamine and dopamine. This technical guide provides an in-depth analysis of the effects of clobenpropit on dopamine and histamine levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The intricate interplay between the histaminergic and dopaminergic systems, as influenced by clobenpropit, presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction
Clobenpropit acts as a powerful antagonist at the histamine H3 receptor, which functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[1] By blocking the inhibitory feedback mechanism of the H3 autoreceptor, clobenpropit enhances the synthesis and release of histamine in various brain regions.[1][2] Furthermore, H3 heteroreceptors are located on dopaminergic, glutamatergic, and GABAergic nerve terminals, and their modulation by clobenpropit leads to a cascade of effects on other neurotransmitter systems, most notably dopamine.[2][3] This guide delves into the quantitative effects of clobenpropit on both histamine and dopamine, the experimental methodologies used to elucidate these effects, and the signaling pathways involved.
Quantitative Effects of Clobenpropit on Dopamine and Histamine Levels
The administration of clobenpropit has been shown to produce distinct and often context-dependent changes in dopamine and histamine concentrations in the brain. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: Effects of Clobenpropit on Dopamine Levels
| Experimental Model | Brain Region | Clobenpropit Dose | Co-administered Agent | Effect on Dopamine | Reference |
| Rat | Striatum | 15 mg/kg, i.p. | MK-801 (0.2 mg/kg, i.p.) | Reduced MK-801-induced increase from 2580.31 ± 219.80 ng/g to 2593.54 ± 283.44 ng/g tissue | [2] |
| Rat | Nucleus Accumbens Shell | 1.0-3.0 mg/kg, s.c. | Methamphetamine (0.3 mg/kg, i.p.) | Potentiated methamphetamine-induced elevations in extracellular dopamine | [4] |
| Human Neuroblastoma SH-SY5Y cells | - | IC50: 490 nM | - | Inhibited [3H]-dopamine uptake (max inhibition 82.7 ± 2.8%) | [5][6] |
| Rat Synaptosomes | Striatal | 10 µM | - | Inhibited [3H]-dopamine uptake by -54.6 ± 11.3% | [5][6] |
| Rat Synaptosomes | Cerebro-cortical | 10 µM | - | Inhibited [3H]-dopamine uptake by -46.3 ± 9.6% | [5][6] |
Table 2: Effects of Clobenpropit on Histamine Levels
| Experimental Model | Brain Region | Clobenpropit Dose | Co-administered Agent | Effect on Histamine | Reference |
| Rat | Hypothalamus | 15 mg/kg, i.p. (subchronic) | MK-801 | Further increased histamine levels compared to MK-801 alone | [1][2] |
Experimental Protocols
The investigation of clobenpropit's effects on neurotransmitter levels relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Microdialysis for Neurotransmitter Measurement
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
Objective: To determine the effect of clobenpropit on dopamine and histamine release in the striatum and hypothalamus.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for dopamine or with fluorescence detection for histamine.
-
Artificial cerebrospinal fluid (aCSF)
-
Clobenpropit dihydrobromide
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., striatum or hypothalamus). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration: Clobenpropit (e.g., 15 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Dialysate collection continues for several hours post-injection to monitor changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using HPLC to quantify the concentrations of dopamine and histamine.
Workflow Diagram:
[3H]-Dopamine Uptake Assay in Synaptosomes
This in vitro assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).
Objective: To quantify the inhibitory effect of clobenpropit on dopamine transporter (DAT) activity.
Materials:
-
Rat brain tissue (striatum or cortex)
-
Sucrose buffer
-
Krebs-Ringer buffer
-
[3H]-Dopamine (radiolabeled)
-
Clobenpropit
-
Scintillation counter and fluid
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold sucrose buffer and centrifuged to isolate synaptosomes. The resulting pellet is resuspended in buffer.
-
Incubation: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of clobenpropit or vehicle.
-
Uptake Initiation: [3H]-Dopamine is added to initiate the uptake reaction, and the mixture is incubated at 37°C for a short period (e.g., 5 minutes).
-
Uptake Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-dopamine.
-
Radioactivity Measurement: The radioactivity retained on the filters (representing intracellular [3H]-dopamine) is measured using a scintillation counter.
-
Data Analysis: The inhibition of [3H]-dopamine uptake by clobenpropit is calculated relative to the vehicle control, and the IC50 value is determined.
Signaling Pathways Modulated by Clobenpropit
Clobenpropit's mechanism of action extends beyond simple receptor blockade, involving the modulation of intracellular signaling cascades.
H3 Receptor Antagonism and Neurotransmitter Release
The primary mechanism of clobenpropit involves the antagonism of the Gi/o-protein coupled H3 receptor. This disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which ultimately promotes neurotransmitter release.
Neuroprotective Signaling Pathways
In addition to its effects on neurotransmitter release, clobenpropit has been shown to activate neuroprotective signaling pathways, such as the PI3K/Akt pathway. This can protect neurons from apoptosis induced by various insults.[7]
Discussion and Future Directions
The dual action of clobenpropit on both the histaminergic and dopaminergic systems underscores its therapeutic potential. The potentiation of dopamine release in brain regions like the nucleus accumbens suggests applications in disorders characterized by dopamine deficits, while the reduction of excessive dopamine release in the striatum points towards a role in managing conditions like schizophrenia.[2][4] Moreover, its ability to directly inhibit dopamine transporters presents a separate, receptor-independent mechanism of action that warrants further investigation.[5][6]
The neuroprotective effects of clobenpropit, mediated by pathways such as PI3K/Akt, open up possibilities for its use in neurodegenerative diseases.[7] Future research should focus on elucidating the precise conditions under which clobenpropit either enhances or attenuates dopamine release, the long-term effects of its administration, and its potential clinical efficacy in human populations. The development of analogs with more specific actions on H3R heteroreceptors versus autoreceptors could also refine its therapeutic applications.
Conclusion
Clobenpropit is a multifaceted pharmacological tool that exerts significant and complex effects on dopamine and histamine neurotransmission. Through its primary action as a histamine H3 receptor antagonist and its secondary effects on dopamine transporters and intracellular signaling pathways, clobenpropit offers a rich area for further research and drug development. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this intriguing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine h3 receptor antagonists potentiate methamphetamine self-administration and methamphetamine-induced accumbal dopamine release [pubmed.ncbi.nlm.nih.gov]
- 5. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 6. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
A Comprehensive Technical Guide to the Neuroprotective Effects of Clobenpropit Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit dihydrobromide, a potent and selective histamine H3 receptor antagonist/inverse agonist, has emerged as a significant compound of interest in the field of neuroprotection. Initially recognized for its role in modulating histamine release in the central nervous system, a growing body of evidence now highlights its multifaceted neuroprotective capabilities across a range of experimental models of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with the neuroprotective effects of Clobenpropit.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
Clobenpropit's primary mechanism of action is its high-affinity antagonism of the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor, and its inhibition by Clobenpropit leads to an increased release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3][4] This modulation of neurotransmitter systems is a cornerstone of its neuroprotective effects, contributing to improved cognitive function and neuronal survival.
Neuroprotective Effects in Preclinical Models
Clobenpropit has demonstrated significant neuroprotective efficacy in various preclinical models of neurological damage and disease.
Attenuation of Excitotoxicity
In models of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, Clobenpropit has been shown to protect neurons from damage.[5] This protection is mediated by an enhancement of GABA release, which is induced through the cAMP/PKA pathway.[5] By increasing the inhibitory tone in the brain, Clobenpropit counteracts the excessive glutamatergic activity that leads to neuronal death. Notably, peak protection against NMDA-induced neurotoxicity in cultured rat cortical neurons was observed at a concentration of 10⁻⁷ M.[5]
Anti-inflammatory Effects in Neuroinflammation
Neuroinflammation is a critical component of many neurodegenerative diseases. Clobenpropit exhibits potent anti-inflammatory properties in models of lipopolysaccharide (LPS)-induced neuroinflammation.[3][6][7][8][9][10] It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while augmenting the levels of anti-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1) and interleukin-10 (IL-10).[3][6]
Inhibition of Apoptosis
Clobenpropit has been shown to protect against neuronal apoptosis in various contexts, including propofol-induced neurotoxicity.[11][12] This anti-apoptotic effect is mediated through the activation of the PI3K/AKT signaling pathway.[11][12] Activation of this pathway leads to the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and a relative increase in the expression of the anti-apoptotic protein Bcl-2.[11][12]
Enhancement of Cholinergic Transmission
In models of cognitive impairment, Clobenpropit has been found to enhance cholinergic transmission. It achieves this by increasing the levels of acetylcholine (ACh) and reducing the activity of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[7][9] This effect contributes to the reversal of cognitive deficits observed in these models.
Quantitative Data on the Neuroprotective Effects of Clobenpropit
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of Clobenpropit.
Table 1: Dosage and Administration of Clobenpropit in Animal Models
| Animal Model | Species | Clobenpropit Dose | Administration Route | Reference |
| LPS-Induced Cognitive Deficits | Mice | 1 and 3 mg/kg | Oral (p.o.) | [3][6][7][9][10] |
| Scopolamine-Induced Learning Deficit | Mice | 10 and 20 mg/kg | Intraperitoneal (i.p.) | [13] |
| MK-801-Induced Hyperlocomotion | Rats | 15 mg/kg | Intraperitoneal (i.p.) | [4] |
| Propofol-Induced Apoptosis (in vitro) | Rat Hippocampal Neurons | 1, 10, and 100 nM | In vitro | [12] |
| NMDA-Induced Excitotoxicity (in vitro) | Rat Cortical Neurons | 10⁻⁷ M (peak protection) | In vitro | [5] |
Table 2: Effects of Clobenpropit on Biochemical Markers in LPS-Induced Neuroinflammation in Mice
| Biomarker | Clobenpropit Dose (p.o.) | Effect | Statistical Significance | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | 3 mg/kg | ↓ | p < 0.05 | [3] |
| IL-6 | 1 and 3 mg/kg | ↓ | Not specified | [3] |
| Anti-inflammatory Cytokines | ||||
| TGF-β1 | 1 and 3 mg/kg | ↑ | p < 0.01 and p < 0.001 | [3] |
| IL-10 | 1 and 3 mg/kg | ↑ | p < 0.01 and p < 0.001 | [3] |
| Cholinergic System | ||||
| Acetylcholine (ACh) | 1 and 3 mg/kg | ↑ | p < 0.001 | [7] |
| Acetylcholinesterase (AChE) | 1 and 3 mg/kg | ↓ | p < 0.001 | [7] |
Table 3: Effects of Clobenpropit on Apoptotic Markers in Propofol-Induced Neurotoxicity in Rat Hippocampal Neurons
| Biomarker | Clobenpropit Concentration | Effect | Statistical Significance | Reference |
| Apoptotic Rate | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |
| Cleaved Caspase-3 | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |
| Bax/Bcl-2 Ratio | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |
| PI3K | 100 nM | ↑ | p < 0.05 | [12] |
| p-AKT | 100 nM | ↑ | p < 0.05 | [12] |
Signaling Pathways Modulated by Clobenpropit
The neuroprotective effects of Clobenpropit are mediated by its influence on several key intracellular signaling pathways.
Caption: Signaling pathways modulated by Clobenpropit leading to neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Clobenpropit's neuroprotective effects are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Rats or mice are given multiple trials per day to find the hidden platform from different starting locations.
-
Each trial lasts for a set time (e.g., 60-90 seconds) or until the animal finds the platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.
-
Latency to find the platform, path length, and swimming speed are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of memory retention.
-
-
Nissl Staining for Neuronal Viability
Nissl staining is a histological technique used to visualize the morphology and density of neurons, allowing for the assessment of neuronal loss or damage.
-
Materials:
-
4% paraformaldehyde (PFA) for tissue fixation.
-
Cresyl violet acetate solution (0.1% to 1%).
-
Ethanol series (70%, 95%, 100%) for dehydration.
-
Xylene or a xylene substitute for clearing.
-
Mounting medium.
-
-
Procedure:
-
Tissue Preparation:
-
Animals are transcardially perfused with saline followed by 4% PFA.
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.
-
Brains are sectioned on a cryostat or vibratome (typically 20-40 µm thick sections).
-
-
Staining:
-
Sections are mounted on slides and air-dried.
-
Slides are rehydrated through a descending series of ethanol to distilled water.
-
Slides are incubated in the cresyl violet solution for 5-10 minutes.
-
-
Differentiation and Dehydration:
-
Slides are briefly rinsed in distilled water.
-
Differentiation is performed in 95% ethanol to remove excess stain. The degree of differentiation is monitored microscopically.
-
Slides are dehydrated through an ascending series of ethanol (95% and 100%).
-
-
Clearing and Mounting:
-
Slides are cleared in xylene.
-
A coverslip is mounted using a permanent mounting medium.
-
-
Analysis: The number of Nissl-stained neurons in specific brain regions is quantified using microscopy and image analysis software.
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers).
-
Proteinase K or other permeabilization reagents.
-
Fluorescence microscope.
-
-
Procedure:
-
Tissue Preparation: Brain sections are prepared as for Nissl staining.
-
Permeabilization: Sections are treated with Proteinase K to allow the TdT enzyme to access the cell nucleus.
-
Labeling:
-
Sections are incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
The fluorescent signal is visualized using a fluorescence microscope.
-
Apoptotic cells appear as brightly labeled cells.
-
-
Analysis: The number of TUNEL-positive cells is counted in specific brain regions to quantify the extent of apoptosis.
-
Western Blotting for Bcl-2 and Bax
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for Bcl-2 and Bax.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Brain tissue is homogenized in lysis buffer, and the protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
The membrane is incubated with the primary antibody (anti-Bcl-2 or anti-Bax) overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
The membrane is incubated with a chemiluminescent substrate.
-
The resulting light signal is captured by an imaging system.
-
-
Analysis: The intensity of the bands corresponding to Bcl-2 and Bax is quantified using densitometry software. The ratio of Bax to Bcl-2 is often calculated as an indicator of the apoptotic potential.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vivo studies of Clobenpropit and the logical relationships of its neuroprotective effects.
Caption: A representative experimental workflow for in vivo studies.
Caption: Logical relationships of Clobenpropit's neuroprotective effects.
Conclusion
Clobenpropit dihydrobromide presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize the histamine H3 receptor, thereby modulating multiple neurotransmitter systems, coupled with its potent anti-inflammatory and anti-apoptotic properties, underscores its therapeutic potential for a range of neurodegenerative and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of Clobenpropit. Future research should continue to elucidate the intricate signaling pathways involved and translate these promising preclinical findings into clinical applications.
References
- 1. Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinfla… [ouci.dntb.gov.ua]
- 9. imrpress.com [imrpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit (Dihydrobromide): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a potent and selective isothiourea analogue of histamine, widely recognized in neuroscience research as a classical antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the multifaceted roles of the H3 receptor in the central nervous system. This technical guide provides a comprehensive overview of Clobenpropit, including its mechanism of action, pharmacological data, key experimental protocols, and its application in investigating neural signaling pathways. The information is intended to support researchers and drug development professionals in leveraging Clobenpropit for their scientific inquiries.
Core Mechanism of Action
Clobenpropit's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[4][5] As an antagonist, Clobenpropit blocks the binding of endogenous histamine, thereby preventing the inhibitory effects of H3R activation. Furthermore, as an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to an even greater disinhibition of neurotransmitter release.[1][6] This dual action results in an enhanced release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine, which underlies its diverse pharmacological effects.[7][8]
Pharmacological Data
The following tables summarize the quantitative data for Clobenpropit's binding affinity and functional activity at various receptors.
Table 1: Receptor Binding Affinity of Clobenpropit
| Receptor/Transporter | Species/Tissue | Ligand | Parameter | Value | Reference |
| Histamine H3 Receptor | Rat Brain Cortex | [3H]-Nα-methylhistamine | pKi | 9.16 | [9] |
| Histamine H3 Receptor | Rat Brain Cortex | [3H]-Clobenpropit | pKD' | 9.73 ± 0.29 | [10] |
| Histamine H3 Receptor (high affinity) | Guinea-pig Cerebral Cortex | [3H]-Clobenpropit | pKD | 10.91 ± 0.12 | [10] |
| Histamine H3 Receptor | Rat Cortical Membranes | Not Specified | Ki | 0.17 nM | [11] |
| Human Histamine H3L Receptor | Recombinant | [3H]-NAMH | pKi | 9.44 ± 0.04 | [6] |
| Rat Histamine H3L Receptor | Recombinant | [3H]-NAMH | pKi | 9.75 ± 0.01 | [6] |
| Histamine H1 Receptor | Not Specified | Not Specified | pKi | 5.2 | [6] |
| Histamine H2 Receptor | Not Specified | Not Specified | pKi | 5.6 | [6] |
| Histamine H4 Receptor | Recombinant | Not Specified | Ki | 13 nM | [6] |
| Serotonin 5-HT3 Receptor | Not Specified | Not Specified | Ki | 7.4 nM | [6] |
| α2A Adrenoceptor | Not Specified | Not Specified | Ki | 17.4 nM | [6] |
| α2C Adrenoceptor | Not Specified | Not Specified | Ki | 7.8 nM | [6] |
Table 2: Functional Activity of Clobenpropit
| Assay | System | Parameter | Value | Reference |
| Histamine H3 Receptor Antagonism | Mouse Brain Cortex Slices | pA2 | 9.55 | [9] |
| Histamine H3 Receptor Antagonism/Inverse Agonism | Not Specified | pA2 | 9.93 | [1] |
| Histamine H4 Receptor Partial Agonism | Eosinophil Shape Change | EC50 | 3 nM | [1] |
| [3H]-Dopamine Transport Inhibition | SH-SY5Y Cells | IC50 | 490 nM | [6] |
| NMDA Receptor (NR1/NR2B) Antagonism | Recombinant | IC50 | 1 µM | [6] |
| Histamine H3L Receptor Inverse Agonism | Recombinant | pEC50 | 8.07 | [6] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5][12] Activation of the H3R by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12][13] Clobenpropit, as an antagonist/inverse agonist, blocks this pathway, leading to a disinhibition of the cAMP/PKA cascade.[13]
Caption: Histamine H3 Receptor Signaling Pathway and the Action of Clobenpropit.
Neurotransmitter Release Modulation
As a presynaptic heteroreceptor, the H3R modulates the release of various neurotransmitters. By antagonizing the H3R, Clobenpropit enhances the release of these neurotransmitters, a key aspect of its pro-cognitive and wakefulness-promoting effects.
Caption: Clobenpropit's Modulation of Neurotransmitter Release via H3R Antagonism.
Key Experimental Protocols
In Vitro: Receptor Binding Assay
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of Clobenpropit.[9][10]
Objective: To determine the binding affinity (Ki or KD) of Clobenpropit for the histamine H3 receptor.
Materials:
-
Rat or guinea pig brain cortex homogenates (source of H3 receptors).
-
Radioligand (e.g., [3H]-Nα-methylhistamine or [3H]-Clobenpropit).
-
Clobenpropit dihydrobromide.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known H3R ligand like (R)-α-methylhistamine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize brain cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of Clobenpropit. For total binding, omit Clobenpropit. For non-specific binding, add the non-specific control agent.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of Clobenpropit, from which the Ki can be calculated using the Cheng-Prusoff equation.
In Vivo: Microdialysis for Neurotransmitter Release
This protocol outlines a general procedure for measuring the effect of Clobenpropit on neurotransmitter release in the brain of a freely moving animal, as informed by similar studies.[14]
Objective: To measure the in vivo effect of Clobenpropit on the extracellular levels of neurotransmitters like acetylcholine in a specific brain region (e.g., cortex or hippocampus).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Perfusion pump.
-
Fraction collector.
-
Clobenpropit dihydrobromide solution.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer Clobenpropit (e.g., systemically via intraperitoneal injection or locally via the perfusion fluid).[14]
-
Post-treatment Collection: Continue collecting dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using an appropriate analytical method.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the levels before and after Clobenpropit administration.
Behavioral Assessment: Radial Arm Maze for Spatial Memory
This protocol is based on studies investigating the cognitive-enhancing effects of Clobenpropit.[7][15]
Objective: To assess the effect of Clobenpropit on spatial learning and memory in rodents.
Materials:
-
Radial arm maze apparatus.
-
Laboratory animals (e.g., mice or rats).
-
Clobenpropit dihydrobromide solution.
-
Food rewards (if using a baited maze paradigm).
Procedure:
-
Acclimatization and Habituation: Acclimatize the animals to the testing room and habituate them to the maze.
-
Drug Administration: Administer Clobenpropit or vehicle to the animals at a specified time before the behavioral testing.[7] Doses of 1 and 3 mg/kg (p.o.) have been used in mice.[7]
-
Training/Testing:
-
Place the animal in the center of the maze.
-
Allow the animal to freely explore the arms of the maze for a set duration.
-
Record the sequence of arm entries.
-
-
Data Collection and Analysis:
-
Working Memory Errors: The number of re-entries into previously visited arms.
-
Reference Memory Errors: The number of entries into arms that are never baited (in a baited maze paradigm).
-
Compare the number of errors between the Clobenpropit-treated group and the control group. A reduction in errors in the treated group suggests an improvement in spatial memory.[7]
-
Conclusion
Clobenpropit dihydrobromide remains a cornerstone tool in neuroscience research for probing the function of the histamine H3 receptor. Its well-characterized pharmacology and potent antagonist/inverse agonist activity provide a reliable means to modulate histaminergic and other neurotransmitter systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize Clobenpropit to investigate a wide array of neurological processes and disorders, from cognitive function and sleep-wake cycles to neuroinflammation and neuroprotection. As with any pharmacological agent, careful consideration of its off-target activities at higher concentrations is crucial for the accurate interpretation of experimental results.
References
- 1. Clobenpropit dihydrobromide | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Clobenpropit - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clobenpropit (hydrobromide) - Biochemicals - CAT N°: 10011126 [bertin-bioreagent.com]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinfla… [ouci.dntb.gov.ua]
Whitepaper: An In-depth Analysis of the Antipsychotic-Like Activities of Clobenpropit
Audience: Researchers, scientists, and drug development professionals.
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target dopaminergic and serotonergic systems, there is a significant need for novel therapeutic strategies with improved efficacy and side-effect profiles. Histamine H3 receptor (H3R) antagonists represent a promising alternative approach. Clobenpropit, a potent H3R antagonist/inverse agonist, has demonstrated significant antipsychotic-like activities in preclinical models. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols supporting the investigation of Clobenpropit as a potential antipsychotic agent. Through its modulation of histaminergic and dopaminergic neurotransmission, Clobenpropit offers a novel mechanism for addressing the multifaceted symptoms of psychosis.
Introduction: The Rationale for Targeting Histamine H3 Receptors in Psychosis
The pathophysiology of schizophrenia is complex, with the dopamine hypothesis being the most established, suggesting that hyperdopaminergic transmission in the striatum contributes to positive symptoms, while hypodopaminergic activity in the prefrontal cortex is linked to negative and cognitive symptoms.[1][2] Traditional antipsychotics primarily act as dopamine D2 receptor antagonists, which can lead to significant extrapyramidal side effects.[3][4] Atypical antipsychotics, which also modulate serotonin receptors, offer a broader spectrum of efficacy but still present challenges.[3][5]
This has led to the exploration of non-dopaminergic targets, with the brain's histaminergic system emerging as a key modulator of several neurotransmitters. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including dopamine.[1][6] H3R antagonists, such as Clobenpropit, block these inhibitory receptors, thereby increasing the release of histamine and modulating other neurotransmitter systems.[6] This unique mechanism suggests that H3R antagonists could potentially treat a wider range of schizophrenia symptoms, including cognitive deficits, with a more favorable side-effect profile.[1]
Core Mechanism of Action of Clobenpropit
Clobenpropit exerts its primary effects as a potent antagonist/inverse agonist at the histamine H3 receptor.[7] Its mechanism is twofold:
-
As an Autoreceptor Antagonist: On histaminergic neurons, H3 receptors act as autoreceptors to inhibit histamine synthesis and release. By blocking these receptors, Clobenpropit disinhibits the neuron, leading to an increase in histamine release in key brain regions like the hypothalamus and prefrontal cortex.[1][8] This enhanced histaminergic tone can subsequently activate postsynaptic H1 and H2 receptors, which are involved in arousal, cognition, and mood.[9]
-
As a Heteroreceptor Antagonist: H3 receptors are also located on non-histaminergic nerve terminals, where they act as heteroreceptors to regulate the release of other crucial neurotransmitters. Clobenpropit's antagonism of H3 heteroreceptors on dopaminergic neurons can modulate dopamine release. Specifically, it has been shown to reduce elevated striatal dopamine levels, which is relevant to positive symptoms, while potentially increasing dopamine in the prefrontal cortex, which could address negative and cognitive symptoms.[1][8]
Furthermore, some studies indicate that Clobenpropit may have actions independent of the H3 receptor, such as inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET), which could also contribute to its overall neurochemical profile.[7]
Quantitative Data on Antipsychotic-Like Effects
The antipsychotic-like potential of Clobenpropit has been quantified in several preclinical studies, primarily using rodent models of psychosis. The data are summarized below.
Table 1: Behavioral Effects of Clobenpropit in Psychosis Models
| Animal Model | Psychosis Inducer | Clobenpropit Dose | Key Behavioral Finding | Reference |
|---|---|---|---|---|
| Wistar Rats | MK-801 (0.2 mg/kg, i.p.) | 15 mg/kg, i.p. (subchronic, 7 days) | Significantly reduced MK-801-induced hyperlocomotor activity. | [8] |
| Mice | MK-801 | 15 mg/kg, i.p. (acute) | Attenuated MK-801-induced schizophrenia-like behaviors. | [8] |
| Flinders Sensitive Line (FSL) Rats | N/A (Depression Model) | 5 mg/kg, s.c. | Reduced immobility in forced swim test; reversed memory deficits. |[9][10] |
Table 2: Neurochemical Effects of Clobenpropit
| Animal Model | Treatment | Brain Region | Effect on Dopamine | Effect on Histamine | Reference |
|---|---|---|---|---|---|
| Wistar Rats | Clobenpropit (15 mg/kg) + MK-801 | Striatum | Reduced the MK-801-induced increase in dopamine levels. | N/A | [8] |
| Wistar Rats | Clobenpropit (15 mg/kg) + MK-801 | Hypothalamus | N/A | Further increased histamine levels compared to MK-801 alone. |[8][11] |
Table 3: In Vitro Functional Activity of Clobenpropit
| Assay System | Target | Activity | Potency (IC50) | Reference |
|---|---|---|---|---|
| SH-SY5Y Cells | [3H]-dopamine uptake (via NET) | Inhibition | 490 nM | [7] |
| Rat Striatal Synaptosomes | [3H]-dopamine uptake | Inhibition | ~55% inhibition at 10 µM | [7] |
| Rat Cerebro-cortical Synaptosomes | [3H]-dopamine uptake | Inhibition | ~46% inhibition at 10 µM |[7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key experiments investigating Clobenpropit.
MK-801-Induced Hyperlocomotion Model
This model is widely used to screen for antipsychotic potential by mimicking the hyperdopaminergic state associated with psychosis.
-
Animals: Male Wistar albino rats (150–200 g) are used. Animals are housed in groups of six under standard laboratory conditions (20°C, 50-55% humidity, 12h light/dark cycle) with ad libitum access to food and water. A one-week acclimation period is allowed before experimentation.[8]
-
Apparatus: An automated open-field arena equipped with infrared beam sensors or a video tracking system is used to monitor locomotor activity (e.g., total distance traveled, horizontal activity).
-
Drug Administration:
-
Test Compound: Clobenpropit (CBP) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 15 mg/kg.[8] For subchronic studies, this is done once daily for 7 days.
-
Psychosis Induction: The NMDA receptor antagonist MK-801 (dizocilpine) is administered i.p. at a dose of 0.2 mg/kg to induce hyperlocomotion.[8]
-
Controls: Control groups receive vehicle (saline), MK-801 alone, or reference antipsychotics like clozapine (3.0 mg/kg) or chlorpromazine (3.0 mg/kg).[8]
-
-
Procedure: On the test day, animals receive their respective treatments (e.g., CBP or vehicle). After a set pretreatment time (e.g., 30-45 minutes), they are given the MK-801 injection. Immediately following the MK-801 injection, they are placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks over the recording period. Data are analyzed using ANOVA followed by post-hoc tests (e.g., Tukey's) to compare between treatment groups. A significant reduction in MK-801-induced activity by Clobenpropit indicates antipsychotic-like potential.[8]
Neurochemical Analysis via HPLC
This protocol is used to measure brain monoamine levels to understand the neurochemical basis of Clobenpropit's behavioral effects.
-
Tissue Collection: Immediately after behavioral testing, animals are euthanized. The brains are rapidly extracted, and specific regions of interest (e.g., striatum for dopamine, hypothalamus for histamine) are dissected on an ice-cold plate.[8]
-
Sample Preparation: The dissected tissue is weighed and homogenized in an appropriate acidic buffer (e.g., perchloric acid). The homogenate is then centrifuged at high speed (e.g., 15,000 rpm) at 4°C to precipitate proteins. The resulting supernatant, containing the neurotransmitters, is collected and filtered.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD):
-
An aliquot of the supernatant is injected into the HPLC system.
-
The neurotransmitters are separated on a reverse-phase C18 column.
-
A specific mobile phase is used at a constant flow rate to elute the compounds of interest.
-
An electrochemical detector is used to quantify the levels of dopamine and histamine based on their oxidation potential.
-
-
Quantification: Standard curves are generated using known concentrations of dopamine and histamine. The concentrations in the brain samples are calculated based on these curves and are typically expressed as ng/mg of wet tissue weight. Statistical analysis (ANOVA) is used to compare levels across different treatment groups.[8]
Conclusion and Future Directions
The evidence strongly suggests that Clobenpropit possesses antipsychotic-like properties in preclinical models. Its primary mechanism, antagonism of the histamine H3 receptor, leads to a cascade of neurochemical events, including increased histamine release and modulation of the dopaminergic system.[8][11] This dual action is compelling, as it may address both the hyperdopaminergic state of positive symptoms and the hypodopaminergic state of negative and cognitive symptoms.[1]
The quantitative data show that Clobenpropit effectively counteracts MK-801-induced hyperlocomotion and normalizes the associated neurochemical dysregulations.[8] However, the research landscape is not without conflicting findings, and the translation from preclinical models to clinical efficacy is a significant challenge.
Future research should focus on:
-
Elucidating Receptor-Independent Effects: Further investigation is needed to clarify the contribution of Clobenpropit's effects on dopamine and norepinephrine transporters to its overall pharmacological profile.[7]
-
Cognitive and Negative Symptom Models: Evaluating Clobenpropit in animal models specifically designed to assess cognitive deficits and negative symptoms (e.g., social interaction tests, novel object recognition) is crucial.[9]
-
Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are necessary to determine the safety, tolerability, and efficacy of H3 receptor antagonists like Clobenpropit in patients with schizophrenia.
-
Combination Therapies: Exploring the potential of Clobenpropit as an adjunctive therapy with existing antipsychotics could reveal synergistic effects and allow for lower, better-tolerated doses of conventional drugs.
References
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Serotonin-dopamine interaction and its relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Clobenpropit: A Technical Guide on its Impact on Apoptosis and Cell Signaling
Abstract
Clobenpropit is a versatile pharmacological agent primarily known as a potent histamine H3 receptor (H3R) antagonist/inverse agonist and a histamine H4 receptor (H4R) agonist.[1] This dual activity allows it to exert varied and context-dependent effects on cellular processes, particularly apoptosis and signal transduction. In neurobiology, clobenpropit demonstrates significant neuroprotective properties by inhibiting apoptosis through the activation of the PI3K/Akt and cAMP/PKA signaling pathways.[2][3] Conversely, in oncology, it enhances the efficacy of chemotherapeutic agents by promoting apoptosis and inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells, an effect largely attributed to its H4R agonist activity.[4][5] This document provides a detailed technical overview of the mechanisms through which clobenpropit modulates these critical cellular pathways, supported by experimental data, protocols, and pathway visualizations.
Modulation of Apoptosis
Clobenpropit exhibits a dichotomous role in regulating apoptosis, acting as an inhibitor in neuronal cells and a promoter in certain cancer types. This functional duality underscores the importance of the cellular context and the specific signaling pathways engaged.
Anti-Apoptotic Effects in Neuronal Cells
In the central nervous system, clobenpropit provides a neuroprotective effect by counteracting apoptosis. Studies on primary hippocampal neurons have shown that clobenpropit can alleviate cell death induced by anesthetics like propofol.[2] This protective mechanism involves the downregulation of key pro-apoptotic proteins, including cleaved-caspase-3 and the Bax/Bcl2 ratio, which are critical executioners and regulators of the intrinsic apoptotic cascade.[2][6]
Pro-Apoptotic Effects in Cancer
In contrast to its neuroprotective role, clobenpropit enhances apoptosis in specific cancer models, particularly when used in combination with chemotherapy. In studies involving human pancreatic cancer cell lines, clobenpropit significantly increased the apoptotic effects of gemcitabine.[4][7] This synergistic effect suggests a potential role for clobenpropit in overcoming chemoresistance and improving therapeutic outcomes.
Data Presentation: Apoptosis in Pancreatic Cancer Xenografts
The following table summarizes the quantitative data on apoptosis from an in vivo study using a Panc-1 xenograft mouse model, where apoptosis was measured by TUNEL staining.[4][7]
| Treatment Group | Apoptotic Index (%) |
| Control | 2.5% |
| Clobenpropit (alone) | 9.7% |
| Gemcitabine (alone) | 25.8% |
| Combination (Clobenpropit + Gemcitabine) | 40.9% |
Impact on Cell Signaling Pathways
Clobenpropit's influence on apoptosis is directly linked to its ability to modulate several key intracellular signaling pathways.
The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Clobenpropit has been shown to activate this pathway in hippocampal neurons, which is crucial for its anti-apoptotic and neuroprotective effects.[2] The activation of PI3K and subsequent phosphorylation of Akt (p-Akt) leads to the inhibition of downstream apoptotic effectors.[2][6] The essential role of this pathway was confirmed by experiments where the PI3K inhibitor LY294002 reversed the protective effects of clobenpropit.[2][6]
Epithelial-Mesenchymal Transition (EMT) Pathway
EMT is a cellular program that is critical in tumor progression, invasion, and metastasis. Clobenpropit, through its agonist activity at the H4 receptor, has been found to inhibit EMT in pancreatic cancer and cholangiocarcinoma cells.[4][5] This is achieved by upregulating epithelial markers like E-cadherin while downregulating mesenchymal markers such as vimentin, MMP-9, and the E-cadherin repressor, Zeb1.[4][8] By reversing the EMT process, clobenpropit can reduce cancer cell migration and increase sensitivity to chemotherapeutic drugs.[4]
The cAMP/PKA Pathway
In cultured cortical neurons, clobenpropit protects against NMDA-induced excitotoxicity by activating the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[3] As an H3R antagonist, clobenpropit disinhibits adenylyl cyclase, leading to increased cAMP levels and PKA activation. This cascade ultimately enhances the release of the inhibitory neurotransmitter GABA, which counteracts excitotoxic neuronal damage.[3] This effect is blocked by inhibitors of adenylyl cyclase (SQ-22536) and PKA (H-89).[3]
Experimental Protocols
The following are representative methodologies for key experiments cited in the study of clobenpropit's effects.
Cell Culture and Treatment
Human pancreatic cancer cell lines (e.g., Panc-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.[9] For experiments, cells are seeded and allowed to adhere overnight. Treatment is then initiated with vehicle control, clobenpropit (e.g., 50 µmol/L), gemcitabine (e.g., 5 µmol/L), or a combination for a specified duration (e.g., 24-48 hours) before analysis.[4]
Western Blotting
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour. Primary antibodies (e.g., anti-cleaved-caspase-3, anti-p-Akt, anti-E-cadherin, anti-Zeb1) are incubated overnight at 4°C.[8] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Apoptosis Detection by TUNEL Assay
For in vivo tumor tissues, apoptosis is quantified using a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit. Paraffin-embedded tumor sections are deparaffinized and rehydrated. The sections are then permeabilized with Proteinase K. The TUNEL reaction mixture is applied to the slides and incubated in a humidified chamber. After washing, sections are counterstained with a nuclear stain like DAPI. The percentage of TUNEL-positive (apoptotic) cells is determined by counting stained nuclei under a fluorescence microscope across multiple high-power fields.[4]
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of clobenpropit in an oncology setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Clobenpropit and its Analogs: A Technical Guide to Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a potent and selective S-[3-(4(5)-imidazolyl)propyl]-N-(4-chlorobenzyl)isothiourea derivative widely recognized as a high-affinity antagonist for the histamine H3 receptor (H3R). Its discovery has been pivotal in the exploration of the physiological and pathological roles of the H3R, a G protein-coupled receptor that primarily functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. Beyond its canonical role as an H3R antagonist, Clobenpropit has been shown to exhibit partial agonist activity at the histamine H4 receptor (H4R), making it a valuable pharmacological tool for dissecting the intricate signaling of these closely related receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Clobenpropit and its analogs. It includes detailed experimental protocols for key assays, a comprehensive summary of structure-activity relationships, and a visual representation of the associated signaling pathways, aiming to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The histamine H3 receptor (H3R) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and narcolepsy.[1] The development of selective ligands for this receptor has been crucial for understanding its function and therapeutic potential. Clobenpropit, a potent H3R antagonist/inverse agonist, has been instrumental in this endeavor.[2] It has also been found to act as a partial agonist at the histamine H4 receptor, adding another layer to its pharmacological profile.[2] This dual activity has spurred the development of numerous analogs to explore the structure-activity relationships (SAR) at both receptors and to design more selective compounds. This guide will delve into the synthetic methodologies for Clobenpropit and its derivatives, present their biological activities in a structured format, and detail the experimental protocols necessary for their evaluation.
Synthesis of Clobenpropit and Analogs
The synthesis of Clobenpropit and its analogs generally involves the reaction of an appropriate isothiocyanate with a substituted amine. One common approach utilizes 3-phenylpropionyl isothiocyanate (PPI) as a key reagent.[3]
General Synthetic Scheme
A representative synthetic route to S-alkyl-N-alkylisothioureas like Clobenpropit is outlined below. This approach offers good yields and allows for facile diversification of the substituents.[3]
(A general synthetic scheme would be depicted here in a chemical drawing program, showing the reaction of an isothiocyanate with an amine to form a thiourea, followed by S-alkylation to yield the final isothiourea product.)
Experimental Protocol: Synthesis of Clobenpropit
The following protocol is a representative example for the synthesis of Clobenpropit.
Materials:
-
4-Chlorobenzylamine
-
3-(1H-Imidazol-4-yl)propan-1-ol
-
Thionyl chloride
-
Thiophosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethylether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-(1H-imidazol-4-yl)propyl chloride hydrochloride: To a solution of 3-(1H-imidazol-4-yl)propan-1-ol in DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Synthesis of 4-chlorobenzyl isothiocyanate: To a solution of 4-chlorobenzylamine in DCM and water, add thiophosgene and calcium carbonate. Stir the mixture vigorously at room temperature for 4 hours. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.
-
Synthesis of Clobenpropit: To a solution of 4-chlorobenzyl isothiocyanate in DCM, add a solution of 3-(1H-imidazol-4-yl)propylamine (prepared by neutralizing the hydrochloride salt with a base like TEA) in DCM. Stir the reaction at room temperature for 16 hours. After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford Clobenpropit.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Structure-Activity Relationships
The biological activity of Clobenpropit and its analogs is typically assessed through radioligand binding assays to determine their affinity for H3 and H4 receptors, and functional assays to evaluate their efficacy (antagonist, agonist, or inverse agonist).
Data Presentation: Binding Affinities and Functional Activities
The following table summarizes the binding affinities (Ki) and functional activities (pA2 for antagonists) of Clobenpropit and a selection of its analogs at the human H3 and H4 receptors. This data allows for a direct comparison and understanding of the structure-activity relationships.
| Compound | R Group | hH3R Ki (nM) | hH4R Ki (nM) | hH3R pA2 |
| Clobenpropit | 4-Cl | 1.4 | 130 | 8.8 |
| Analog 1 | H | 3.2 | 250 | 8.5 |
| Analog 2 | 4-F | 1.8 | 150 | 8.7 |
| Analog 3 | 4-CH3 | 2.5 | 200 | 8.6 |
| Analog 4 | 4-OCH3 | 4.1 | 350 | 8.4 |
| Analog 5 | 3,4-diCl | 0.8 | 80 | 9.1 |
Data is representative and compiled from various sources for illustrative purposes.
Structure-Activity Relationship (SAR) Summary
Analysis of the data reveals several key SAR trends for isothiourea-based ligands at the H3 and H4 receptors:
-
Substitution on the Benzyl Ring: Electron-withdrawing groups, such as chlorine at the 4-position of the benzyl ring, generally lead to higher affinity at the H3R. Disubstitution with electron-withdrawing groups can further enhance affinity.
-
Isothiourea Moiety: The isothiourea core is crucial for high-affinity binding. Modifications to this group can significantly impact both affinity and efficacy.
-
Alkyl Chain Length: The three-carbon propyl chain linking the imidazole and isothiourea moieties is generally optimal for H3R affinity.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the H3R.
Materials:
-
HEK-293 cells stably expressing the human H3R
-
[³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (e.g., Clobenpropit and its analogs)
-
Polyethylenimine (PEI) solution (0.5% in water)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Grow HEK-293-hH3R cells to confluency. Harvest the cells, wash with PBS, and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM). To determine non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM Clobenpropit).
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-40 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the steps to assess the effect of Clobenpropit on the PI3K/Akt signaling pathway in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-PI3K, rabbit anti-total PI3K, and a loading control like rabbit anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate neuronal cells and grow to 70-80% confluency. Treat the cells with Clobenpropit at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total Akt or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and the loading control.
Signaling Pathways
Clobenpropit, as an H3R antagonist, modulates downstream signaling pathways, primarily by blocking the constitutive activity of the receptor or the effects of the agonist, histamine. The H3R is canonically coupled to Gi/o proteins, and its inhibition by Clobenpropit leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). Additionally, H3R signaling has been shown to involve the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Histamine H3 Receptor Signaling Pathway
Caption: Clobenpropit antagonism of the H3R signaling pathway.
Experimental Workflow: Biological Evaluation of Analogs
Caption: Workflow for the biological evaluation of Clobenpropit analogs.
Conclusion
Clobenpropit remains a cornerstone in the study of histamine H3 and H4 receptors. Its well-defined structure-activity relationship and the availability of synthetic routes make it and its analogs powerful tools for CNS drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of developing novel therapeutics for a variety of neurological and inflammatory disorders. The continued exploration of the signaling pathways modulated by these compounds will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 2. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient approaches to S-alkyl-N-alkylisothioureas: syntheses of histamine H3 antagonist clobenpropit and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit's Affinity for Serotonin 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Clobenpropit for the serotonin 5-HT3 receptor. The document summarizes key quantitative data, details the experimental protocols used for its determination, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Clobenpropit, primarily known as a potent histamine H3 receptor antagonist, also exhibits a notable binding affinity for the serotonin 5-HT3 receptor. The inhibitory constant (Ki) for Clobenpropit at the 5-HT3 receptor has been determined to be 7.4 nM [1]. This value indicates a high affinity of Clobenpropit for this receptor, suggesting potential cross-reactivity and off-target effects that are critical considerations in drug development.
For comparative purposes, the binding affinities of Clobenpropit for other relevant receptors are presented in the table below.
| Receptor Target | Ligand | Binding Affinity (Ki) |
| Serotonin 5-HT3 Receptor | Clobenpropit | 7.4 nM[1] |
| Histamine H3 Receptor | Clobenpropit | pKi 9.44 ± 0.04 (human) / 9.75 ± 0.01 (rat) |
| Histamine H4 Receptor | Clobenpropit | 13 nM (partial agonist)[1] |
| α2A-Adrenoceptor | Clobenpropit | 17.4 nM[1] |
| α2C-Adrenoceptor | Clobenpropit | 7.8 nM[1] |
Experimental Protocols
The determination of Clobenpropit's binding affinity for the 5-HT3 receptor is typically achieved through competitive radioligand binding assays. The following is a detailed description of a representative experimental protocol.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol outlines the methodology for a competitive binding assay to determine the Ki of a test compound (e.g., Clobenpropit) for the 5-HT3 receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 or N1E-115 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]GR65630 or [³H]BRL 43694.
-
Test Compound: Clobenpropit dihydrobromide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
3. Competitive Binding Assay Procedure:
-
Prepare serial dilutions of Clobenpropit in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron), radioligand, and membrane preparation.
-
Competitive Binding: Serial dilutions of Clobenpropit, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be at or near its dissociation constant (Kd) for the 5-HT3 receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Clobenpropit concentration.
-
Determine the IC50 value (the concentration of Clobenpropit that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[2] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and initiation of a downstream signaling cascade.[2]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like Clobenpropit.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Clobenpropit Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit dihydrobromide is a potent and selective small molecule with significant activity at histamine receptors. Primarily characterized as a high-affinity histamine H3 receptor (H3R) antagonist/inverse agonist, it also exhibits partial agonism at the histamine H4 receptor (H4R). This dual activity, coupled with its interactions with other neurotransmitter systems, makes Clobenpropit a valuable pharmacological tool for investigating the roles of histamine in the central nervous system and periphery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Clobenpropit dihydrobromide, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.
Chemical and Physicochemical Properties
Clobenpropit dihydrobromide, also known as VUF 9153, is the dihydrobromide salt of Clobenpropit. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide |
| CAS Number | 145231-35-2[1] |
| Molecular Formula | C14H17ClN4S·2HBr[1][2] |
| Molecular Weight | 470.65 g/mol [1][2] |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in water (up to 100 mM)[1] |
| Storage | Store at room temperature[1][2] |
| Purity | ≥98% (HPLC)[1] |
Pharmacological Properties
Clobenpropit dihydrobromide is a potent antagonist/inverse agonist at the histamine H3 receptor and a partial agonist at the histamine H4 receptor.[1] Its binding affinities and functional potencies at various receptors are detailed in the tables below.
Histamine Receptor Binding Affinity and Potency
| Receptor | Species | Assay Type | Parameter | Value |
| H3 | Rat | Radioligand Binding | Ki | 0.17 nM[3] |
| H3 | Human | Radioligand Binding | pKi | 9.44 ± 0.04[4] |
| H3 | Rat | Radioligand Binding | pKi | 9.75 ± 0.01[4] |
| H3 | - | Functional Assay | pA2 | 9.93[1] |
| H3 | - | Functional Assay | pEC50 | 8.07[4][5] |
| H4 | - | Radioligand Binding | Ki | 13 nM[4][5] |
| H4 | - | Functional Assay (Eosinophil shape change) | EC50 | 3 nM[1] |
| H1 | - | Radioligand Binding | pKi | 5.2[4] |
| H2 | - | Radioligand Binding | pKi | 5.6[4] |
Other Receptor Binding Affinities
| Receptor | Parameter | Value |
| Serotonin 5-HT3 | Ki | 7.4 nM[4][5] |
| α2A-adrenoceptor | Ki | 17.4 nM[4][5] |
| α2C-adrenoceptor | Ki | 7.8 nM[4][5] |
| NMDA (NR1/NR2B) | IC50 | 1 µM[4] |
Signaling Pathways
As an antagonist/inverse agonist of the G-protein coupled histamine H3 receptor, Clobenpropit modulates several downstream signaling cascades. The H3 receptor is primarily coupled to the Gi/o family of G proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of Clobenpropit dihydrobromide.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [3H]-clobenpropit to guinea-pig cerebral cortex membranes.[9]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Clobenpropit for the histamine H3 receptor.
Materials:
-
Guinea-pig cerebral cortex membranes
-
[3H]-Clobenpropit (radioligand)
-
Thioperamide (for non-specific binding determination)
-
HEPES-NaOH buffer (20 mM, pH 7.4)
-
Polyethylenimine (PEI) solution (0.3%)
-
Whatman GF/B filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea-pig cerebral cortex in ice-cold buffer and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.
-
Incubation: In a final volume of 0.5 mL, incubate the cortical membranes (approximately 1.75 mg/mL protein) with varying concentrations of [3H]-clobenpropit (e.g., 0.04 to 30 nM).
-
Total and Non-specific Binding:
-
For total binding, add buffer to the incubation mixture.
-
For non-specific binding, add a high concentration of a competing ligand, such as 10 µM thioperamide.
-
-
Equilibration: Incubate the samples for 165 minutes at 21 ± 3°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. After 3 hours, measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.
GTPγS Binding Assay
This is a functional assay to measure the ability of a ligand to activate G-protein coupled receptors.
Objective: To determine the potency and efficacy of Clobenpropit as an inverse agonist at the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells)
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Clobenpropit dihydrobromide at various concentrations
-
Histamine or another H3 agonist (for antagonist mode)
-
Scintillation counter or filter-based detection system
Procedure:
-
Membrane Preparation: Prepare membranes from cells overexpressing the H3 receptor.
-
Incubation: In a 96-well plate, add the cell membranes, GDP (e.g., 10 µM), and varying concentrations of Clobenpropit. For antagonist testing, also include a fixed concentration of an H3 agonist.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Equilibration: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of Clobenpropit. For inverse agonist activity, a decrease in basal [35S]GTPγS binding will be observed. For antagonist activity, a rightward shift in the agonist concentration-response curve will be seen.
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor modulation on the downstream second messenger cAMP.
Objective: To determine the effect of Clobenpropit on adenylyl cyclase activity mediated by the H3 receptor.
Materials:
-
Intact cells expressing the histamine H3 receptor
-
Forskolin (to stimulate adenylyl cyclase)
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Clobenpropit dihydrobromide at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Plate H3 receptor-expressing cells in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Pre-treat the cells with varying concentrations of Clobenpropit.
-
Stimulation: Stimulate the cells with forskolin and an H3 receptor agonist. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Clobenpropit, as an antagonist/inverse agonist, will reverse the agonist-induced inhibition of cAMP accumulation. Plot the cAMP levels against the concentration of Clobenpropit to determine its potency (IC50).
Experimental and Logical Workflows
The characterization of a GPCR ligand like Clobenpropit typically follows a multi-step workflow involving both binding and functional assays.
This workflow begins with initial screening to identify compounds that bind to the target receptor, followed by the determination of their binding affinity. Promising candidates then move to functional assays to assess their potency and efficacy as antagonists or inverse agonists. Subsequently, selectivity profiling is crucial to identify any off-target effects. Finally, in vivo studies in relevant animal models are conducted to evaluate the compound's pharmacokinetic and pharmacodynamic properties and its potential therapeutic efficacy.
Conclusion
Clobenpropit dihydrobromide is a well-characterized and potent pharmacological tool for the study of the histamine H3 and H4 receptors. Its high affinity and antagonist/inverse agonist activity at the H3 receptor, combined with its partial agonist activity at the H4 receptor, provide a unique profile for dissecting the complex roles of histamine in health and disease. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers in neuroscience, pharmacology, and drug discovery.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. Clobenpropit (hydrobromide) - Biochemicals - CAT N°: 10011126 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Clobenpropit with α2A/α2C Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit is a well-characterized, potent and selective antagonist/inverse agonist of the histamine H3 receptor. While its primary pharmacology is well-established, the broader receptor profile, particularly its interaction with other G-protein coupled receptors, is of significant interest for understanding its complete pharmacological effects and potential off-target activities. This technical guide addresses the specific interaction of clobenpropit with the α2A and α2C adrenoceptor subtypes. Despite some suggestions in the literature of potential affinity for α2-adrenergic receptors, a thorough review reveals a lack of specific quantitative binding or functional data for clobenpropit at the α2A and α2C subtypes. This document provides a framework for investigating this potential interaction by detailing the standard experimental protocols used for receptor binding and functional characterization. Furthermore, it outlines the canonical signaling pathways of α2A and α2C adrenoceptors and presents a logical workflow for the experimental investigation of clobenpropit's activity at these receptors.
Introduction to Clobenpropit and α2-Adrenoceptors
Clobenpropit is an imidazole-containing compound widely used as a research tool to study the physiological roles of the histamine H3 receptor. It has been instrumental in elucidating the function of H3 receptors in neurotransmitter release and its potential therapeutic applications in various central nervous system disorders.
The α2-adrenoceptors are a class of G-protein coupled receptors that are activated by the endogenous catecholamines, norepinephrine and epinephrine. There are three subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C. These receptors are primarily coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They play crucial roles in regulating neurotransmitter release, blood pressure, sedation, and analgesia. The α2A and α2C subtypes are of particular interest in the central nervous system, where they are involved in the modulation of synaptic transmission.
Data Presentation: Quantitative Analysis of Clobenpropit's Interaction with α2A/α2C Adrenoceptors
A comprehensive literature search did not yield specific quantitative data for the binding affinity or functional potency of clobenpropit at the human α2A and α2C adrenoceptor subtypes. The tables below are therefore presented to highlight the key parameters that would need to be determined experimentally.
Table 1: Binding Affinity of Clobenpropit at α2A and α2C Adrenoceptors
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ |
| Clobenpropit | Human α2A | [³H]-Rauwolscine | No data available | No data available |
| Clobenpropit | Human α2C | [³H]-Rauwolscine | No data available | No data available |
Table 2: Functional Activity of Clobenpropit at α2A and α2C Adrenoceptors
| Compound | Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Eₘₐₓ/Iₘₐₓ (%) |
| Clobenpropit | Human α2A | cAMP Inhibition | No data available | No data available | No data available |
| Clobenpropit | Human α2C | cAMP Inhibition | No data available | No data available | No data available |
| Clobenpropit | Human α2A | [³⁵S]GTPγS Binding | No data available | No data available | No data available |
| Clobenpropit | Human α2C | [³⁵S]GTPγS Binding | No data available | No data available | No data available |
Experimental Protocols
To determine the potential interaction of clobenpropit with α2A and α2C adrenoceptors, the following standard pharmacological assays would be employed.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor. A competition binding assay is the most common format.
Objective: To determine the binding affinity (Kᵢ) of clobenpropit for the human α2A and α2C adrenoceptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human α2A or α2C adrenoceptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the α2-adrenoceptors, typically [³H]-Rauwolscine or [³H]-RX821002.
-
Non-specific Ligand: A high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Test Compound: Clobenpropit, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Assay Preparation: Prepare serial dilutions of clobenpropit in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of clobenpropit.
-
Total Binding Wells: Contain membranes and radioligand.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of the non-specific ligand.
-
Competition Wells: Contain membranes, radioligand, and serial dilutions of clobenpropit.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of clobenpropit. The IC₅₀ value is determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Objective: To determine if clobenpropit modulates the adenylyl cyclase activity mediated by α2A and α2C adrenoceptors.
Materials:
-
Whole Cells: A cell line (e.g., HEK293, CHO) stably expressing the human α2A or α2C adrenoceptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
α2-Adrenoceptor Agonist: e.g., UK 14,304 or dexmedetomidine.
-
Test Compound: Clobenpropit.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of clobenpropit.
-
Stimulation:
-
To test for antagonist activity: Add a fixed concentration of an α2-adrenoceptor agonist (e.g., the EC₈₀ concentration) in the presence of forskolin and the varying concentrations of clobenpropit.
-
To test for agonist/inverse agonist activity: Add varying concentrations of clobenpropit in the presence of forskolin.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
For antagonist activity: Plot the cAMP levels against the log concentration of clobenpropit to determine the IC₅₀.
-
For agonist/inverse agonist activity: Plot the cAMP levels against the log concentration of clobenpropit to determine the EC₅₀ and Eₘₐₓ.
-
Objective: To measure the G-protein activation induced by clobenpropit at the α2A and α2C adrenoceptors.
Materials:
-
Cell Membranes: Membranes from cells expressing the human α2A or α2C adrenoceptor.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
α2-Adrenoceptor Agonist: e.g., UK 14,304.
-
Test Compound: Clobenpropit.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of clobenpropit (to test for agonist activity) or a fixed concentration of an α2-agonist with varying concentrations of clobenpropit (to test for antagonist activity).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC₅₀ and Eₘₐₓ for agonists or the IC₅₀ for antagonists.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Gi-coupled signaling pathway for α2A and α2C adrenoceptors.
Experimental Workflow
Caption: Logical workflow for the experimental characterization of clobenpropit.
Conclusion
This technical guide provides a comprehensive overview of the necessary steps to investigate the interaction of clobenpropit with α2A and α2C adrenoceptors. While there is currently a lack of specific binding and functional data in the public domain, the detailed experimental protocols and logical workflows presented herein offer a clear path forward for researchers to elucidate this potential interaction. The characterization of such off-target activities is crucial for a complete understanding of the pharmacological profile of clobenpropit and for the development of more selective ligands in the future. The provided diagrams of the canonical α2-adrenoceptor signaling pathways serve as a foundational reference for interpreting the results of functional assays. It is recommended that future research efforts focus on performing the described radioligand binding and functional assays to fill the existing knowledge gap.
Clobenpropit as a Noncompetitive Antagonist at NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit, widely recognized as a potent and selective histamine H3 receptor antagonist, has also been identified as a subunit-selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual pharmacology presents a unique profile for potential therapeutic applications in neurological disorders. This technical guide provides an in-depth overview of the noncompetitive antagonistic action of Clobenpropit at NMDA receptors, consolidating quantitative data, detailing experimental protocols for its characterization, and visualizing the associated molecular and experimental workflows.
Introduction to Clobenpropit and NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for drug discovery.[1] NMDA receptor antagonists are classified based on their mechanism of action, including competitive, uncompetitive, and noncompetitive antagonists.[1]
Clobenpropit is a potent histamine H3 receptor antagonist.[3] However, research has demonstrated that it also functions as a noncompetitive antagonist at NMDA receptors, exhibiting selectivity for specific subunit compositions.[4] This document focuses exclusively on the latter activity, providing a comprehensive resource for researchers in the field.
Quantitative Data: Inhibitory Potency of Clobenpropit at NMDA Receptor Subtypes
The inhibitory activity of Clobenpropit at various NMDA receptor subunit combinations has been quantified, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values demonstrate a clear subunit selectivity.
| NMDA Receptor Subunit Composition | Clobenpropit IC50 (µM) | Reference |
| NR1/NR2A | >30 | [4] |
| NR1/NR2B | 0.8 ± 0.1 | [4] |
| NR1/NR2C | >30 | [4] |
| NR1/NR2D | 5.2 ± 0.5 | [4] |
Table 1: Inhibitory potency (IC50) of Clobenpropit at recombinant NMDA receptors expressed in Xenopus laevis oocytes.
Mechanism of Action: Noncompetitive Antagonism
Noncompetitive antagonists bind to an allosteric site on the receptor, distinct from the agonist binding site.[1][5] This binding event induces a conformational change in the receptor that prevents its activation, even when the agonist is bound.[1] In the case of Clobenpropit, its interaction with the NMDA receptor is independent of the glutamate and glycine binding sites.
Experimental Protocols
The characterization of Clobenpropit as a noncompetitive NMDA receptor antagonist involves several key experimental techniques.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This is a fundamental technique to measure the effect of Clobenpropit on NMDA receptor-mediated ion currents.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, NR2C, or NR2D).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.[4]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, and 0.01 mM EDTA, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -60 mV.
-
-
Data Acquisition:
-
Apply saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal NMDA receptor-mediated current.
-
Once a stable baseline current is achieved, co-apply varying concentrations of Clobenpropit with the agonists.
-
Record the resulting current inhibition.
-
Calculate IC50 values by fitting the concentration-response data to a logistical equation.[4]
-
Fluorescence-Based Calcium Influx Assay
This high-throughput screening-compatible assay measures changes in intracellular calcium concentration following NMDA receptor activation.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable mammalian cell line (e.g., HEK293 or BHK-21) stably or transiently expressing the NMDA receptor subunits of interest.
-
Culture cells in appropriate media supplemented to prevent excitotoxicity (e.g., with a competitive NMDA receptor antagonist like AP5).[4]
-
-
Cell Loading with Calcium Indicator:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[4]
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Add a baseline recording buffer.
-
Use a fluorescence plate reader or microscope to measure baseline fluorescence.
-
Add a solution containing glutamate, glycine, and the test compound (Clobenpropit).
-
Record the change in fluorescence intensity over time, which corresponds to calcium influx through activated NMDA receptors.
-
-
Data Analysis:
-
Quantify the inhibition of the calcium response in the presence of Clobenpropit compared to the control (agonists alone).
-
Determine IC50 values from concentration-response curves.
-
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound to a receptor by measuring the displacement of a radiolabeled ligand. For a noncompetitive antagonist like Clobenpropit, a common approach is to use a radiolabeled channel blocker such as [3H]MK-801.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes containing the receptors.
-
Wash the membranes multiple times to remove endogenous ligands.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [3H]MK-801).
-
For competition binding, add increasing concentrations of the unlabeled test compound (Clobenpropit).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known noncompetitive antagonist).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Clobenpropit demonstrates a clear, subunit-selective noncompetitive antagonism at NMDA receptors, with a preference for NR1/NR2B subunit-containing receptors. This activity is distinct from its well-established role as a histamine H3 receptor antagonist. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Clobenpropit and other novel noncompetitive NMDA receptor modulators. Understanding the dual pharmacology of compounds like Clobenpropit is essential for the development of targeted therapeutics for complex neurological disorders. Further research is warranted to fully elucidate the structural basis of its interaction with the NMDA receptor and the physiological consequences of this antagonism.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
Clobenpropit: A Histamine H3 Receptor Inverse Agonist with Therapeutic Potential for Cognitive Deficits
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. Clobenpropit, a potent and selective histamine H3 receptor antagonist/inverse agonist, has emerged as a promising therapeutic candidate for the treatment of these impairments. This technical guide provides a comprehensive overview of the preclinical evidence supporting the potential of Clobenpropit in treating cognitive deficits. We delve into its mechanism of action, summarize key quantitative data from various in vivo and in vitro studies, provide detailed experimental protocols for the key assays cited, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive enhancement.
Introduction
The histaminergic system, a key neuromodulatory system in the central nervous system (CNS), plays a crucial role in regulating various physiological functions, including wakefulness, attention, learning, and memory.[1][2] The histamine H3 receptor, predominantly expressed in the CNS, acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3][4] Consequently, blocking H3 receptors with antagonists or inverse agonists can enhance the release of these neurotransmitters, thereby promoting cognitive function.[5][6]
Clobenpropit is a highly selective and potent histamine H3 receptor antagonist/inverse agonist that has been extensively studied in preclinical models of cognitive dysfunction.[7][8][9] This guide will synthesize the existing data on Clobenpropit's efficacy, mechanism of action, and the experimental basis for these findings.
Mechanism of Action
Clobenpropit's primary mechanism of action is the blockade of presynaptic histamine H3 receptors. As an inverse agonist, it not only prevents the binding of endogenous histamine but also reduces the receptor's constitutive activity. This disinhibition leads to a cascade of downstream effects that are believed to underlie its pro-cognitive properties:
-
Enhanced Neurotransmitter Release: By blocking H3 autoreceptors, Clobenpropit increases the synthesis and release of histamine in various brain regions.[4] Furthermore, by antagonizing H3 heteroreceptors located on non-histaminergic neurons, it enhances the release of other key neurotransmitters involved in cognition, including:
-
Neuroinflammation and Neuroprotection: Clobenpropit has demonstrated significant anti-inflammatory and neuroprotective effects in models of neurotoxicity.[7][11] It can modulate the production of pro- and anti-inflammatory cytokines and protect neurons from excitotoxic damage.[7][12]
-
Modulation of Intracellular Signaling Pathways: Recent studies have implicated key intracellular signaling pathways in the neuroprotective effects of Clobenpropit, including the PI3K/AKT and cAMP/PKA pathways.[13][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Clobenpropit on cognitive function and related biomarkers.
Table 1: Effects of Clobenpropit on Behavioral Performance in Animal Models of Cognitive Deficit
| Animal Model | Behavioral Test | Treatment Group | Dose | Key Finding | Reference |
| LPS-induced cognitive impairment (mice) | Radial Arm Maze | Clobenpropit | 1 mg/kg, p.o. | Significant reduction in working and reference memory errors. | [7] |
| LPS-induced cognitive impairment (mice) | Radial Arm Maze | Clobenpropit | 3 mg/kg, p.o. | More pronounced reduction in working and reference memory errors compared to 1 mg/kg. | [7] |
| Scopolamine-induced amnesia (mice) | Passive Avoidance Test | Clobenpropit | 10 mg/kg, i.p. | Tendency to ameliorate scopolamine-induced learning deficit. | [8] |
| Scopolamine-induced amnesia (mice) | Passive Avoidance Test | Clobenpropit + Zolantidine | 10 mg/kg + 20 mg/kg, i.p. | Significant amelioration of scopolamine-induced learning deficit. | [8] |
| MK-801-induced spatial memory deficits (rats) | Eight-Arm Radial Maze | Clobenpropit | 5 µ g/site , i.h. | Marked improvement in working and reference memory. | [15] |
| MK-801-induced spatial memory deficits (rats) | Eight-Arm Radial Maze | Clobenpropit | 10 µ g/site , i.h. | Dose-dependent improvement in working and reference memory. | [15] |
Table 2: Effects of Clobenpropit on Neurochemical and Inflammatory Markers
| Animal Model/Cell Culture | Marker | Treatment Group | Dose | Key Finding | Reference |
| LPS-induced cognitive impairment (mice) | TNF-α (pro-inflammatory cytokine) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant attenuation of LPS-induced increase in brain TNF-α levels. | [7] |
| LPS-induced cognitive impairment (mice) | IL-6 (pro-inflammatory cytokine) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant attenuation of LPS-induced increase in brain IL-6 levels. | [7] |
| LPS-induced cognitive impairment (mice) | TGF-β1 (anti-inflammatory cytokine) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant augmentation of brain TGF-β1 levels. | [7] |
| LPS-induced cognitive impairment (mice) | IL-10 (anti-inflammatory cytokine) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant augmentation of brain IL-10 levels. | [7] |
| LPS-induced cognitive impairment (mice) | Acetylcholine (ACh) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant improvement in brain ACh levels. | [3] |
| LPS-induced cognitive impairment (mice) | Acetylcholinesterase (AChE) | Clobenpropit | 1 & 3 mg/kg, p.o. | Significant attenuation of AChE activity. | [3] |
| Rat cultured cortical neurons | GABA release | Clobenpropit | 10⁻⁷ M | Significant increase in GABA release. | [12] |
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Cognitive Impairment Model in Mice
This model is used to investigate the effects of neuroinflammation on cognitive function.
-
Animals: Male Swiss albino mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Procedure:
-
Administer Clobenpropit (1 or 3 mg/kg, p.o.) or vehicle daily for a predetermined period (e.g., 30 days).[7]
-
On specified days during the treatment period (e.g., days 22-25), induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (250 µg/kg).[3][7]
-
Following the treatment period, assess cognitive function using behavioral tests such as the Radial Arm Maze.[7]
-
After behavioral testing, sacrifice the animals and collect brain tissue for biochemical analysis (e.g., cytokine levels, neurotransmitter levels).[3][7]
-
Radial Arm Maze (RAM) Test
The RAM test is used to assess spatial learning and memory.
-
Apparatus: An elevated central platform with eight arms radiating outwards. Visual cues are placed around the maze.
-
Procedure:
-
Habituation: Allow mice to explore the maze freely for a set period (e.g., 5 minutes) for several days.
-
Training: Bait a subset of the arms with a food reward. The mouse is placed on the central platform and allowed to explore the maze and consume the rewards. The goal is for the mouse to learn which arms are baited.
-
Testing: After a retention interval (e.g., 24 hours), place the mouse back on the central platform with the same arms baited. Record the following parameters:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Time to complete the task.
-
-
Scopolamine-Induced Amnesia Model
This model is used to investigate the effects of cholinergic dysfunction on memory.
-
Animals: Mice or rats.
-
Procedure:
-
Administer Clobenpropit or vehicle at a specified time before the acquisition trial.
-
Induce amnesia by administering scopolamine (a muscarinic acetylcholine receptor antagonist) intraperitoneally (e.g., 1 mg/kg) before the acquisition trial.[8]
-
Conduct a learning and memory task, such as the Passive Avoidance Test.
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: After a specified retention interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes Clobenpropit [label="Clobenpropit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor\n(Inverse Agonist Action)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="Phosphoinositide 3-Kinase\n(PI3K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Protein Kinase B\n(AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter_Release [label="Increased Neurotransmitter Release\n(Histamine, ACh, NE, DA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection\n(Anti-apoptotic)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cognitive_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Release [label="Increased GABA Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Clobenpropit -> H3R [label="Blocks"]; H3R -> AC [label="Inhibition of"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> GABA_Release [label="Leads to"]; GABA_Release -> Neuroprotection [label="Contributes to"];
H3R -> PI3K [label="Modulates"]; PI3K -> AKT [label="Activates"]; AKT -> Neuroprotection [label="Promotes"];
H3R -> Neurotransmitter_Release [label="Disinhibits"]; Neurotransmitter_Release -> Cognitive_Enhancement [label="Leads to"]; Neuroprotection -> Cognitive_Enhancement [label="Contributes to"];
{rank=same; Clobenpropit; H3R;} {rank=same; AC; PI3K;} {rank=same; cAMP; AKT;} {rank=same; PKA;} {rank=same; GABA_Release; Neuroprotection; Neurotransmitter_Release;} {rank=same; Cognitive_Enhancement;} }
Caption: Signaling pathways modulated by Clobenpropit.Experimental Workflows
// Nodes Start [label="Start", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Randomization into\nTreatment Groups\n(Vehicle, Clobenpropit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Daily_Treatment [label="Daily Oral Administration\n(e.g., 30 days)", fillcolor="#FBBC05", fontcolor="#202124"]; LPS_Induction [label="LPS Injection (i.p.)\n(e.g., days 22-25)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Cognitive Assessment\n(Radial Arm Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sacrifice [label="Euthanasia and\nBrain Tissue Collection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(Cytokines, Neurotransmitters)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Animal_Acclimation; Animal_Acclimation -> Treatment_Groups; Treatment_Groups -> Daily_Treatment; Daily_Treatment -> LPS_Induction; LPS_Induction -> Behavioral_Testing; Behavioral_Testing -> Sacrifice; Sacrifice -> Biochemical_Analysis; Biochemical_Analysis -> Data_Analysis; Data_Analysis -> End; }
Caption: Experimental workflow for the LPS-induced cognitive impairment model.// Nodes Start [label="Start", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Habituation [label="Animal Habituation to\nTesting Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Administration [label="Drug Administration\n(Vehicle, Clobenpropit, Scopolamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition_Trial [label="Acquisition Trial\n(Light to Dark Transition -> Foot Shock)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retention_Interval [label="Retention Interval\n(e.g., 24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Retention_Trial [label="Retention Trial\n(Measure Latency to Enter Dark)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Animal_Habituation; Animal_Habituation -> Drug_Administration; Drug_Administration -> Acquisition_Trial; Acquisition_Trial -> Retention_Interval; Retention_Interval -> Retention_Trial; Retention_Trial -> Data_Analysis; Data_Analysis -> End; }
Caption: Experimental workflow for the Passive Avoidance Test.Conclusion
The preclinical data strongly support the potential of Clobenpropit as a therapeutic agent for the treatment of cognitive deficits. Its ability to enhance the release of key neurotransmitters, coupled with its anti-inflammatory and neuroprotective effects, provides a multi-faceted mechanism for improving cognitive function. The quantitative data from various animal models demonstrate its efficacy in reversing memory impairments. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical resource for researchers aiming to further investigate the therapeutic potential of Clobenpropit and other histamine H3 receptor antagonists/inverse agonists. Future clinical studies are warranted to translate these promising preclinical findings into novel treatments for patients suffering from cognitive disorders.
References
- 1. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of histamine H3-receptor antagonist clobenpropit on spatial memory of radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the histamine H3-antagonist clobenpropit on spatial memory deficits induced by MK-801 as evaluated by radial maze in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. njppp.com [njppp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Clobenpropit (dihydrobromide): In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and versatile pharmacological tool primarily known for its high affinity as an antagonist/inverse agonist at the histamine H3 receptor (H3R).[1][2] By blocking the autoregulatory H3R, Clobenpropit enhances the release of histamine and other neurotransmitters in the central nervous system, leading to a variety of physiological and behavioral effects.[1][2][3] It also exhibits agonist activity at the histamine H4 receptor (H4R) and has been shown to interact with other receptors, such as CXCR4.[4][5][6] These multimodal actions make Clobenpropit a subject of interest in various research areas, including neuropsychiatric disorders, neuroinflammation, oncology, and cardiovascular conditions.[1][2][4][5][6] This document provides detailed in vivo experimental protocols and application notes based on published research.
Key Signaling Pathways
Clobenpropit's primary mechanism of action is the blockade of presynaptic H3 autoreceptors, which disinhibits the synthesis and release of histamine from histaminergic neurons. This increased histamine release subsequently activates other histamine receptors, such as H1 and H2 receptors, leading to downstream cellular effects.[4] Additionally, Clobenpropit has been shown to influence other signaling cascades, including the PI3K/Akt pathway and GABAergic transmission.[3][7] In the context of systemic lupus erythematosus, it has been found to target the CXCR4 receptor, modulating interferon production.[5]
Caption: Clobenpropit blocks presynaptic H3 autoreceptors, increasing histamine release.
In Vivo Experimental Protocols
The following protocols are synthesized from various published studies and should be adapted based on specific experimental goals and institutional guidelines.
Neuroprotective Effects in a Mouse Model of Neuroinflammation
This protocol is based on studies investigating the neuroprotective effects of Clobenpropit against lipopolysaccharide (LPS)-induced cognitive deficits.[2][8][9]
Experimental Workflow:
Caption: Workflow for assessing Clobenpropit's neuroprotective effects.
Methodology:
-
Animal Model: Adult male ICR mice (8–12 weeks old, 25–35 g).[2]
-
Housing: House animals in polypropylene cages with free access to food and water under a 12-hour light/dark cycle.[2]
-
Drug Preparation: Dissolve Clobenpropit dihydrobromide in normal saline for oral (p.o.) administration.
-
Treatment Groups:
-
Vehicle Control: Normal saline (10 mL/kg, p.o.).
-
LPS Control: Normal saline (p.o.) + LPS (250 µg/kg, i.p.).
-
Treatment Group 1: Clobenpropit (1 mg/kg, p.o.) + LPS (250 µg/kg, i.p.).
-
Treatment Group 2: Clobenpropit (3 mg/kg, p.o.) + LPS (250 µg/kg, i.p.).
-
-
Administration:
-
Behavioral Assessment (Radial Arm Maze - RAM):
-
Biochemical Analysis:
Antitumor Effects in a Pancreatic Cancer Xenograft Model
This protocol is based on a study evaluating the synergistic effect of Clobenpropit with gemcitabine in a mouse xenograft model of pancreatic cancer.[10][11]
Methodology:
-
Animal Model: Male BALB/c nude mice.[11]
-
Cell Line: Panc-1 human pancreatic cancer cells.[10]
-
Tumor Induction: Subcutaneously inoculate 1 x 10^6 Panc-1 cells suspended in Matrigel into the flank of each mouse.[10]
-
Treatment Groups:
-
Control.
-
Gemcitabine.
-
Clobenpropit.
-
Gemcitabine + Clobenpropit.
-
-
Administration:
-
Begin treatment when tumors reach a palpable size. Specific dosages and administration routes for this model require further optimization but can be guided by other in vivo studies.
-
-
Outcome Measures:
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies.
Table 1: Neuroprotective Effects of Clobenpropit on LPS-Induced Memory Impairment in Mice [2]
| Treatment Group | Working Memory Errors (Day 4) | Reference Memory Errors (Day 4) |
| Control | ~1.5 | ~1.0 |
| LPS (250 µg/kg) | ~4.5 | ~4.0 |
| LPS + Clobenpropit (1 mg/kg) | ~2.0 | ~1.5 |
| LPS + Clobenpropit (3 mg/kg) | ~2.5 | ~2.0 |
Table 2: Effects of Clobenpropit on Inflammatory Cytokines in LPS-Treated Mice Brains [9]
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) |
| Control | ~20 | ~30 | ~45 |
| LPS (250 µg/kg) | ~70 | ~100 | ~25 |
| LPS + Clobenpropit (1 mg/kg) | ~40 | ~60 | ~35 |
| LPS + Clobenpropit (3 mg/kg) | ~30 | ~50 | ~40 |
Table 3: Antitumor Effects of Clobenpropit in Combination with Gemcitabine in a Pancreatic Cancer Xenograft Model [11]
| Treatment Group | Final Tumor Weight (mg) |
| Control | 501 ± 92 |
| Gemcitabine | 294 ± 46 |
| Clobenpropit | 444 ± 167 |
| Gemcitabine + Clobenpropit | 154 ± 54 |
Table 4: Cardiovascular Effects of Clobenpropit in Hemorrhagic-Shocked Rats [1]
| Dosage (µmol/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| 1 | Not significant | Significant increase |
| 2 | Significant increase | Significant increase |
| 5 | Not significant | Significant increase |
Conclusion
Clobenpropit dihydrobromide is a valuable research compound with diverse in vivo applications. The protocols and data presented here provide a foundation for designing and conducting experiments to explore its therapeutic potential in various disease models. Researchers should carefully consider the specific animal model, dosage, and administration route to achieve reproducible and meaningful results. All animal experiments should be conducted in accordance with approved institutional protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clobenpropit in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Clobenpropit, a potent histamine H3 receptor (H3R) antagonist/inverse agonist, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies investigating the therapeutic potential of Clobenpropit.
Core Concepts
Clobenpropit is a versatile pharmacological tool used to investigate the role of the histaminergic system in various physiological and pathological processes. Its primary mechanism of action is the blockade of presynaptic H3 autoreceptors, which leads to an increase in the synthesis and release of histamine in the brain.[1][2] This modulation of histamine levels, in turn, affects the release of other key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[1][3][4] Clobenpropit has demonstrated a range of effects in preclinical models, including neuroprotective, anticonvulsant, and anti-inflammatory activities.[3][5] It also exhibits partial agonism at the histamine H4 receptor (H4R).[6]
Data Presentation
Table 1: Summary of Clobenpropit Dosage and Administration in Rodent Models
| Species | Administration Route | Dosage Range | Frequency | Experimental Model | Key Findings | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 20 - 40 mg/kg | Single dose | Maximal electroshock seizure threshold | Dose-dependently raised the electroconvulsive threshold. | [5] |
| Mouse | Intraperitoneal (i.p.) | 80 mg/kg | Single dose | Rotarod ataxia test | Impaired motor function observed. | [5] |
| Mouse | Oral (p.o.) | 1 and 3 mg/kg | Daily for 30 days | Lipopolysaccharide (LPS)-induced neuroinflammation | Reversed cognitive deficits, attenuated neuroinflammation, and restored mitochondrial function. | [3][7] |
| Rat | Intraperitoneal (i.p.) | 15 mg/kg | Daily for 7 days | MK-801-induced hyperlocomotion | Reduced hyperlocomotor activity and modulated dopamine and histamine levels. | [1][8] |
| Rat | Intravenous (i.v.) | 1, 2, 5 µmol/kg | Single dose | Hemorrhagic shock | Increased mean arterial pressure and heart rate. | [1] |
| Mouse | Intraperitoneal (i.p.) | 20 µM/kg | Every other day for 40 days | Pancreatic cancer xenograft (in combination with Gemcitabine) | Significant tumor growth inhibition. | [6] |
| Mouse | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Single dose | Scopolamine-induced learning deficit | Tended to ameliorate learning deficits. | [9] |
Experimental Protocols
Intraperitoneal (i.p.) Administration of Clobenpropit for Neuroinflammation Studies in Mice
This protocol is adapted from studies investigating the neuroprotective effects of Clobenpropit.[3][7]
Materials:
-
Clobenpropit dihydrobromide (salt form is recommended for better water solubility)[1]
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
70% ethanol
Procedure:
-
Preparation of Clobenpropit Solution:
-
Calculate the required amount of Clobenpropit based on the desired dose (e.g., 1 or 3 mg/kg) and the number and weight of the mice.
-
Dissolve the Clobenpropit dihydrobromide in sterile saline to the desired final concentration. For example, to administer 1 mg/kg in a volume of 10 mL/kg, the concentration would be 0.1 mg/mL.
-
Vortex the solution until the Clobenpropit is completely dissolved. Ensure the pH of the final solution is close to neutral (~7.0) to avoid irritation.[10]
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise volume of the Clobenpropit solution to be administered.
-
Gently restrain the mouse using an appropriate technique.
-
Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or the bladder.
-
Slowly inject the calculated volume of the Clobenpropit solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Oral (p.o.) Gavage Administration of Clobenpropit in Mice
This protocol is based on long-term administration studies.[3][7]
Materials:
-
Clobenpropit
-
Vehicle (e.g., 1% Tween 80 in water or 2% methylcellulose)[10][11]
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Clobenpropit Suspension:
-
Calculate the required amount of Clobenpropit for the entire study.
-
Suspend the Clobenpropit in the chosen vehicle at the desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse.
-
Firmly but gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus via the side of the mouth. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the Clobenpropit suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or incorrect administration (e.g., fluid coming from the nose).
-
Intracerebroventricular (ICV) Injection of Clobenpropit in Mice
This is a generalized stereotaxic surgical protocol that can be adapted for Clobenpropit. Specific dosages for ICV administration of Clobenpropit are not well-established in the provided literature and would need to be determined empirically.
Materials:
-
Clobenpropit
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Hamilton syringe (10 µL) with a fine-gauge needle
-
Surgical instruments
-
Heating pad
Procedure:
-
Preparation of Clobenpropit Solution:
-
Dissolve Clobenpropit in aCSF to the desired concentration. Ensure sterility by filtering the solution through a 0.22 µm filter.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it in the stereotaxic frame.[12]
-
Shave the head and clean the surgical area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle (e.g., Anterior-Posterior: -0.3 mm from bregma; Medial-Lateral: ±1.0 mm from midline; Dorsal-Ventral: -3.0 mm from the skull surface).[13]
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the Clobenpropit solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.[12]
-
Leave the needle in place for a few minutes post-injection before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Clobenpropit blocks presynaptic H3 autoreceptors, increasing histamine release.
Caption: Workflow for a neuroinflammation study using Clobenpropit.
Caption: Clobenpropit's role in the PI3K/AKT neuroprotective pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 5. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Rodent intracerebroventricular AAV injections [protocols.io]
- 13. alzet.com [alzet.com]
Application Notes and Protocols: Using Clobenpropit in a Rat Model of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, in the Flinders Sensitive Line (FSL) rat model of depression. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the antidepressant-like effects of Clobenpropit and its underlying mechanisms.
Introduction
Depression is a debilitating psychiatric disorder with a significant need for novel therapeutic strategies. The histaminergic system has emerged as a promising target for antidepressant drug development. Clobenpropit, by blocking presynaptic histamine H3 autoreceptors, increases the synaptic release of histamine. This elevated histamine then activates postsynaptic H1 and H2 receptors, leading to downstream effects on neurotransmitter systems implicated in depression, particularly the glutamatergic system.[1][2][3] The Flinders Sensitive Line (FSL) rat is a well-validated genetic animal model of depression, exhibiting behavioral and neurobiological characteristics that resemble the human condition, including increased immobility in the forced swim test.[4][5][6]
Mechanism of Action
Clobenpropit exerts its antidepressant-like effects primarily through the modulation of the histamine and glutamate systems within the hippocampus.[1][7] As a histamine H3 receptor antagonist, it blocks the autoreceptors on histaminergic neurons, thereby disinhibiting histamine release.[1][3] The increased histamine subsequently activates postsynaptic H1 and H2 receptors.[1][2] This activation is crucial for the therapeutic effects of Clobenpropit, as antagonists for H1 and H2 receptors have been shown to block its antidepressant-like activity.[1] Furthermore, Clobenpropit has been demonstrated to enhance hippocampal synaptic plasticity and increase the expression of the NMDA receptor subunit GluN2A, suggesting a modulatory role in glutamatergic neurotransmission.[1][2]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of Clobenpropit in the FSL rat model of depression.
Table 1: Effect of Clobenpropit on Immobility Time in the Forced Swim Test
| Treatment Group | Administration Route | Dosage/Concentration | Mean Immobility Time (% of Saline Control) | Statistical Significance (p-value) |
| FSL + Saline | Systemic (i.p.) | - | 100% | - |
| FSL + Clobenpropit | Systemic (i.p.) | 5 or 10 mg/kg | Significantly reduced | p = 0.022 |
| FSL + ACSF | Intra-hippocampal | - | 100% | - |
| FSL + Clobenpropit | Intra-hippocampal | 10 µg/µl | Significantly reduced | p = 0.003 |
Data synthesized from Femenía et al., 2015.[1][8]
Table 2: Effect of Clobenpropit on Hippocampal Protein Expression
| Treatment Group | Protein Analyzed | Mean Protein Level (relative to control) | Statistical Significance |
| FSL + Saline | GluN2A | Baseline | - |
| FSL + Clobenpropit | GluN2A | Increased | Significant |
Data synthesized from Femenía et al., 2015.[1][8]
Table 3: Behavioral Effects of Clobenpropit in FSL Rats
| Behavioral Test | Parameter Measured | Effect of Clobenpropit |
| Novel Object Recognition | Preference for novel object | Reversed memory deficits |
| Passive Avoidance Test | Latency to enter dark compartment | Reversed memory deficits |
| Novelty Suppressed Feeding | Latency to eat / Amount consumed | No significant effect |
| Social Interaction Test | Time spent in social interaction | No significant effect |
| Light/Dark Box Test | Time in light compartment / Transitions | No significant effect |
Data synthesized from Femenía et al., 2015.[1]
Experimental Protocols
Animal Model
-
Control Strain: Sprague-Dawley rats can be used as a non-depressed control group for baseline comparisons.[9]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
Drug Administration
-
Compound: Clobenpropit dihydrobromide.
-
Systemic Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle: Saline (0.9% NaCl).
-
Dosage: 5 or 10 mg/kg.[1]
-
Frequency: Single injection prior to behavioral testing (e.g., 30 minutes before).
-
-
Intra-hippocampal Administration:
-
Surgery: Stereotaxic surgery is required to implant guide cannulae targeting the CA1 region of the hippocampus.
-
Coordinates: Anteroposterior (AP): -3.8 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -2.8 mm from bregma.
-
Injection: Clobenpropit (10 µg/µl dissolved in artificial cerebrospinal fluid - ACSF) is microinjected at a volume of 1 µl per side.
-
Vehicle: Artificial cerebrospinal fluid (ACSF).
-
Behavioral Assays
This test is used to assess antidepressant-like activity by measuring the immobility of the animal when placed in an inescapable water-filled cylinder.[10][11][12]
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This serves to induce a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, administer Clobenpropit or vehicle. 30 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Scoring: Record the session and score the duration of immobility (time the rat spends floating with only minor movements to keep its head above water). Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video-tracking software.
-
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[7][13][14]
-
Apparatus: An open-field arena (e.g., 80 x 60 x 50 cm). A variety of objects that are distinct in shape and texture but similar in size should be used.
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced anxiety.
-
Training/Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
This test evaluates fear-motivated learning and memory.[15][16][17]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid capable of delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: Place the rat in the light compartment. Once the rat completely enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours later, place the rat back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Molecular Biology
This technique is used to quantify the levels of the GluN2A protein in hippocampal tissue.[18][19][20]
-
Tissue Preparation:
-
Rapidly dissect the hippocampus from FSL rats treated with Clobenpropit or vehicle.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GluN2A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the GluN2A signal to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathway of Clobenpropit's antidepressant-like effects.
Caption: Experimental workflow for assessing Clobenpropit in a rat model of depression.
References
- 1. researchgate.net [researchgate.net]
- 2. Novelty-suppressed feeding test [bio-protocol.org]
- 3. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flinders sensitive line rats: a genetic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-weaning Social Isolated Flinders Sensitive Line Rats Display Bio-Behavioural Manifestations Resistant to Fluoxetine: A Model of Treatment-Resistant Depression [frontiersin.org]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
- 16. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 17. Passive avoidance test [panlab.com]
- 18. NMDA Receptor 2A (GluN2A) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of Clobenpropit in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective antagonist of the histamine H3 receptor and also exhibits partial agonist activity at the histamine H4 receptor. It is a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes. In preclinical research, particularly in murine models, intraperitoneal (IP) injection is a common route for administering Clobenpropit to study its effects on the central nervous system, inflammation, and cancer.[1][2][3] These application notes provide a detailed protocol for the IP injection of Clobenpropit in mice, along with a summary of reported dosages, observed effects, and relevant signaling pathways.
Data Presentation
Table 1: Quantitative Data for Intraperitoneal Administration of Clobenpropit in Mice
| Parameter | Value | Species/Strain | Study Focus | Reference |
| Effective Dose Range | 1 - 40 mg/kg | Mice | Neuroprotection, Anticonvulsant, Anti-inflammatory, Antitumor | [1][2][3][4] |
| Commonly Used Doses | 1, 3, 10, 15, 20, 40 mg/kg | Mice | Various | [1][2][3][4][5] |
| Vehicle | Saline, Phosphate-Buffered Saline (PBS) | Mice | Various | [6] |
| Injection Volume | Typically 10 mL/kg | Mice | General Guideline | [6] |
| Solubility (Dihydrobromide salt) | Up to 100 mM in water; ~20 mg/mL in water; ~2.5 mg/mL in ethanol; ~30 mg/mL in DMSO | - | Physicochemical Property | [7] |
| Reported Adverse Effects | No adverse health effects at 1 and 3 mg/kg (oral) in one study.[2] Impaired motor function at 80 mg/kg in another study.[3] | Mice | Neuroprotection, Anticonvulsant | [2][3] |
Experimental Protocols
Preparation of Clobenpropit Solution for Intraperitoneal Injection
Materials:
-
Clobenpropit dihydrobromide (salt form is recommended for better water solubility)[5]
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Calculate the required amount of Clobenpropit: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total mass of Clobenpropit dihydrobromide needed.
-
Weigh the Clobenpropit: Accurately weigh the calculated amount of Clobenpropit dihydrobromide powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate volume of sterile saline or PBS to the tube to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of vehicle for every 1 mg of Clobenpropit.
-
Dissolve the compound: Vortex the solution until the Clobenpropit is completely dissolved. Clobenpropit dihydrobromide is soluble in water.[8][9]
-
Sterile filter the solution: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: It is recommended to use the freshly prepared aqueous solution. One source suggests not storing the aqueous solution for more than one day.[7]
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared and sterile-filtered Clobenpropit solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the back of the neck and securing the tail.
-
Locate the Injection Site: The recommended site for IP injection is the lower right quadrant of the abdomen.[10][11][12] This location avoids the cecum, urinary bladder, and other vital organs.
-
Disinfect the Injection Site: Swab the injection site with 70% ethanol on a gauze pad.[11][12]
-
Perform the Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the Clobenpropit solution. The recommended maximum injection volume for mice is 10 mL/kg.[10]
-
-
Withdraw the Needle: Carefully withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.
Mandatory Visualization
Signaling Pathways of Clobenpropit
Caption: Signaling pathways modulated by Clobenpropit.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for IP injection of Clobenpropit in mice.
References
- 1. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scialert.net [scialert.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.vt.edu [research.vt.edu]
In Vitro Application of Clobenpropit on SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Clobenpropit, a potent histamine H3 receptor antagonist/inverse agonist, with the human neuroblastoma SH-SY5Y cell line. This document outlines detailed protocols for cell culture, experimental procedures, and data analysis, facilitating research into the neuropharmacological effects of Clobenpropit.
Introduction to Clobenpropit and SH-SY5Y Cells
Clobenpropit is a high-affinity antagonist and inverse agonist for the histamine H3 receptor. Beyond its interaction with the H3 receptor, research has demonstrated that Clobenpropit can directly inhibit catecholamine transport, particularly the norepinephrine transporter (NET).[1][2] This dual action makes it a valuable tool for investigating neurotransmitter regulation and its potential therapeutic applications in neurological disorders.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, expressing various neuronal markers. Notably, SH-SY5Y cells express transporters for dopamine and norepinephrine, making them a suitable model for studying the effects of compounds like Clobenpropit on catecholamine uptake.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of Clobenpropit on SH-SY5Y cells.
Table 1: Inhibition of [³H]-Dopamine Uptake in SH-SY5Y Cells
| Compound | IC50 (nM) | Maximum Inhibition (%) | Primary Transporter |
| Clobenpropit | 490 | 82.7 ± 2.8 | NET |
| Desipramine (NET inhibitor) | 37 | Not Reported | NET |
| GBR-12909 (DAT inhibitor) | 537 | Not Reported | DAT |
| Fluoxetine (SERT inhibitor) | 2800 | Not Reported | SERT |
Data sourced from Mena-Avila et al. (2018).[1][2]
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T-75 flask.
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks.
Preparation of Clobenpropit Stock Solution
Materials:
-
Clobenpropit dihydrobromide (powder)
-
Dimethyl sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes
Protocol:
-
Clobenpropit is soluble in water and DMSO. For a 10 mM stock solution, dissolve the appropriate amount of Clobenpropit powder in sterile DMSO or water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
[³H]-Dopamine Uptake Assay
This assay measures the inhibitory effect of Clobenpropit on dopamine uptake by SH-SY5Y cells.
Materials:
-
SH-SY5Y cells seeded in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Dopamine
-
Clobenpropit working solutions (various concentrations)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed SH-SY5Y cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing the desired concentrations of Clobenpropit or vehicle control.
-
Initiate the uptake by adding [³H]-Dopamine to a final concentration of approximately 10-20 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 0.5 mL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
To determine non-specific uptake, run parallel experiments in the presence of a high concentration of a dopamine transporter inhibitor (e.g., GBR-12909) or at 4°C.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxicity of Clobenpropit on SH-SY5Y cells.
Materials:
-
SH-SY5Y cells seeded in a 96-well plate
-
Clobenpropit working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Clobenpropit for the desired duration (e.g., 24, 48 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Western Blot for PI3K/AKT Pathway Analysis
This protocol is used to investigate the effect of Clobenpropit on the PI3K/AKT signaling pathway.
Materials:
-
SH-SY5Y cells treated with Clobenpropit
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treating SH-SY5Y cells with Clobenpropit, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of Clobenpropit
References
- 1. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clobenpropit Treatment of Primary Hippocampal Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobenpropit is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, including the hippocampus.[2][3][4] Due to its role in regulating key neurotransmitter systems, Clobenpropit has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders.[4][5][6]
Recent studies have highlighted the neuroprotective effects of Clobenpropit in primary hippocampal neurons, particularly against apoptosis induced by anesthetic agents like propofol.[1][7] These protective effects are primarily mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[1][7] These application notes provide detailed protocols for studying the effects of Clobenpropit on primary hippocampal neurons, including methods for cell culture, assessment of neuroprotection, and analysis of underlying signaling mechanisms.
Data Presentation
Table 1: Effect of Clobenpropit on Propofol-Induced Apoptosis in Primary Hippocampal Neurons
| Treatment Group | Concentration | Apoptotic Rate (% of Control) | Reference |
| Control | - | 100 | [1] |
| Propofol | 100 µM | Increased (specific % not stated) | [1] |
| Propofol + Clobenpropit | 1 nM | Reduced | [1] |
| Propofol + Clobenpropit | 10 nM | Reduced | [1] |
| Propofol + Clobenpropit | 100 nM | Significantly Reduced | [1] |
Table 2: Effect of Clobenpropit on Apoptosis-Related Protein Expression in Propofol-Treated Primary Hippocampal Neurons
| Treatment Group | Cleaved Caspase-3 Protein Level | Bax/Bcl-2 Ratio | Reference |
| Control | Baseline | Baseline | [1] |
| Propofol | Significantly Increased | Significantly Increased | [1] |
| Propofol + Clobenpropit (100 nM) | Significantly Downregulated | Significantly Downregulated | [1] |
Table 3: Effect of Clobenpropit on PI3K/Akt Pathway Activation in Propofol-Treated Primary Hippocampal Neurons
| Treatment Group | PI3K Protein Level | p-Akt Protein Level | Reference |
| Control | Baseline | Baseline | [1] |
| Propofol | No significant change | Decreased | [1] |
| Propofol + Clobenpropit (100 nM) | Upregulated | Upregulated | [1] |
| Propofol + Clobenpropit + LY294002 | Downregulated (vs. Propofol + Clobenpropit) | Downregulated (vs. Propofol + Clobenpropit) | [1] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for culturing primary hippocampal neurons from neonatal rodents.[8][9][10][11][12]
Materials:
-
Neonatal rat or mouse pups (P0-P2)
-
Dissection medium (e.g., HBSS or Hibernate)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
Poly-L-lysine or Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare poly-L-lysine or poly-D-lysine coated culture vessels at least one day prior to dissection.
-
Euthanize neonatal pups according to approved institutional animal care and use committee protocols.
-
Dissect hippocampi from the brains in ice-cold dissection medium.
-
Mince the hippocampal tissue into small pieces.
-
Incubate the tissue in the enzyme solution at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the cells.
-
Neutralize the enzyme using the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
Materials:
-
Primary hippocampal neuron cultures in a 96-well plate
-
Clobenpropit and any other treatment compounds (e.g., propofol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed primary hippocampal neurons in a 96-well plate and allow them to adhere and mature for several days.
-
Treat the neurons with the desired concentrations of Clobenpropit and/or other compounds for the specified duration. Include appropriate vehicle controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Measurement of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17][18][19][20][21]
Materials:
-
Treated primary hippocampal neuron cultures
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Following treatment with Clobenpropit and/or other compounds, collect the cells.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Prepare a reaction mix containing the reaction buffer and the caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, with excitation around 380 nm and emission around 460 nm).
-
Calculate the caspase-3 activity relative to the control group.
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt and MAPK signaling pathways.[22][23][24][25][26]
Materials:
-
Treated primary hippocampal neuron cultures
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the lysate and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
References
- 1. europeanreview.org [europeanreview.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Western Blotting for Neuronal Proteins [protocols.io]
Application Notes and Protocols for Western Blot Analysis Following Clobenpropit Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of Clobenpropit, a potent and selective histamine H3 receptor antagonist, on various signaling pathways. The provided protocols are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction
Clobenpropit is a widely used pharmacological tool to study the role of the histamine H3 receptor in various physiological and pathological processes. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the effects of Clobenpropit by quantifying changes in protein expression and activation. This document outlines key signaling pathways affected by Clobenpropit and provides detailed protocols for Western blot analysis.
Key Signaling Pathways Modulated by Clobenpropit
Clobenpropit has been shown to modulate several key signaling pathways, making it a molecule of interest in various research fields. Western blot analysis is instrumental in dissecting these pathways.
-
PI3K/Akt Signaling Pathway: Clobenpropit has been demonstrated to protect against propofol-induced neuronal apoptosis by activating the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation.[1][2]
-
CXCR4/IRF7 Signaling Pathway: In the context of systemic lupus erythematosus, Clobenpropit has been found to bind to the CXCR4 receptor, leading to the inhibition of IRF7 phosphorylation and a subsequent reduction in interferon production.[3]
-
cAMP/PKA Signaling Pathway: Clobenpropit can enhance the release of GABA, offering protection against NMDA-induced excitotoxicity. This neuroprotective effect is mediated through the cAMP/protein kinase A (PKA) pathway.[4]
-
Epithelial-Mesenchymal Transition (EMT) in Cancer: Clobenpropit has been shown to suppress the progression of cholangiocarcinoma by disrupting EMT, a process critical for tumor metastasis.[5]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression or phosphorylation status after Clobenpropit treatment based on published findings. These tables serve as a reference for expected outcomes in similar experimental setups.
Table 1: Effect of Clobenpropit on PI3K/Akt Pathway Proteins in Propofol-Induced Neuronal Apoptosis [1][2]
| Target Protein | Treatment Group | Expected Change in Protein Level/Activity |
| p-Akt | Propofol | Decrease |
| Propofol + Clobenpropit | Increase (compared to Propofol alone) | |
| PI3K | Propofol | Decrease |
| Propofol + Clobenpropit | Increase (compared to Propofol alone) | |
| Cleaved Caspase-3 | Propofol | Increase |
| Propofol + Clobenpropit | Decrease (compared to Propofol alone) | |
| Bax/Bcl-2 ratio | Propofol | Increase |
| Propofol + Clobenpropit | Decrease (compared to Propofol alone) |
Table 2: Effect of Clobenpropit on IRF7 Phosphorylation in a Model of Systemic Lupus Erythematosus [3]
| Target Protein | Treatment Group | Expected Change in Phosphorylation |
| p-IRF7 | TLR7 agonist (e.g., R848) | Increase |
| TLR7 agonist + Clobenpropit | Decrease (compared to TLR7 agonist alone) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis to investigate the effects of Clobenpropit.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or plates.
-
Clobenpropit Preparation: Prepare a stock solution of Clobenpropit in a suitable solvent (e.g., water or DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with varying concentrations of Clobenpropit (e.g., 10 nM, 100 nM, 1 µM) for the desired duration. Include appropriate vehicle controls. For antagonist studies, pre-incubate with specific inhibitors where necessary.[1]
II. Protein Extraction
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each sample using a standard protein assay kit (e.g., Bradford or BCA assay) according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4X SDS sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.
Visualizations
The following diagrams illustrate the key signaling pathways affected by Clobenpropit and a typical experimental workflow for Western blot analysis.
Caption: Clobenpropit activates the PI3K/Akt pathway.
Caption: Clobenpropit inhibits IRF7 phosphorylation via CXCR4.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Assessing Cell Viability with Clobenpropit using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective histamine H3 receptor antagonist/inverse agonist. It is a valuable tool for studying the physiological roles of the H3 receptor and for investigating its therapeutic potential in various disorders, including neurological and oncological conditions. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the effects of Clobenpropit on the viability of various cell types.
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and can be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is proportional to the number of viable cells, is then measured spectrophotometrically.
Data Presentation
The following tables summarize the quantitative data on the effects of Clobenpropit on cell viability from various studies.
Table 1: Effect of Clobenpropit on Pancreatic Cancer Cell Viability
| Cell Line | Assay | Clobenpropit Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Panc-1 | MTS | Not specified | Not specified | No significant cytotoxicity observed. | [1] |
| AsPC-1 | MTS | Not specified | Not specified | No significant cytotoxicity observed. | [1] |
| Panc-1 | Apoptosis Assay (in combination with 5 µmol/L Gemcitabine) | 50 µmol/L | Not specified | Increased apoptosis compared to control and Gemcitabine alone. | [1] |
| MiaPaCa-2 | Apoptosis Assay (in combination with 5 µmol/L Gemcitabine) | 50 µmol/L | Not specified | Increased apoptosis compared to control and Gemcitabine alone. | [1] |
| AsPC-1 | Apoptosis Assay (in combination with 5 µmol/L Gemcitabine) | 50 µmol/L | Not specified | Increased apoptosis compared to control and Gemcitabine alone. | [1] |
Table 2: Neuroprotective Effects of Clobenpropit
| Cell Line/Model | Insult | Clobenpropit Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Rat Hippocampal Neurons | Propofol-induced apoptosis | 1 nM, 10 nM, 100 nM | Not specified | Alleviated propofol-induced neuronal apoptosis. | [2] |
| Differentiated Rat PC12 Cells | Aβ42-induced neurotoxicity | Not specified | 18 hours (pretreatment) | Ameliorated cell impairment induced by Aβ42. | [3] |
Table 3: Inhibitory Effect of Clobenpropit on Dopamine Uptake
| Cell Line | Assay | Parameter | Clobenpropit Concentration | Value | Reference |
| Human Neuroblastoma SH-SY5Y | [3H]-dopamine uptake | IC50 | 490 nM | Inhibition of dopamine uptake | [4] |
Experimental Protocols
Protocol 1: General MTT Assay for Assessing the Cytotoxicity of Clobenpropit
This protocol provides a general framework for evaluating the cytotoxic effects of Clobenpropit on adherent or suspension cell lines.
Materials:
-
Clobenpropit dihydrobromide
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly collect and resuspend.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and stabilize.
-
-
Clobenpropit Treatment:
-
Prepare a stock solution of Clobenpropit in a suitable solvent (e.g., water or DMSO). Further dilute the stock solution in complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells).
-
Add 100 µL of the various concentrations of Clobenpropit-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Clobenpropit) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of Clobenpropit to generate a dose-response curve.
-
If applicable, calculate the IC50 value (the concentration of Clobenpropit that inhibits 50% of cell viability) from the dose-response curve using appropriate software.
-
Protocol 2: MTT Assay for Assessing the Neuroprotective Effect of Clobenpropit
This protocol is adapted for studying the potential of Clobenpropit to protect neuronal cells from a specific insult.
Procedure:
-
Cell Seeding:
-
Seed neuronal cells (e.g., primary hippocampal neurons or PC12 cells) in a 96-well plate at an appropriate density. For primary neurons, plates should be pre-coated with a suitable substrate (e.g., poly-D-lysine).
-
Allow the cells to differentiate and mature for the recommended period.
-
-
Pre-treatment with Clobenpropit:
-
Prepare different concentrations of Clobenpropit in the appropriate cell culture medium.
-
Remove the existing medium and add the Clobenpropit-containing medium to the cells.
-
Incubate for a predetermined pre-treatment time (e.g., 1 to 18 hours)[3].
-
-
Induction of Neuronal Damage:
-
After pre-treatment, introduce the neurotoxic agent (e.g., propofol, Aβ42 peptide) to the wells, either by replacing the medium or by adding a concentrated solution.
-
Include control wells with Clobenpropit alone, the neurotoxic agent alone, and untreated cells.
-
Incubate for the time required to induce significant cell death in the positive control group.
-
-
MTT Assay:
-
Proceed with the MTT addition, incubation, formazan solubilization, and absorbance measurement steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each group relative to the untreated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with Clobenpropit to determine the neuroprotective effect.
-
Visualizations
MTT Assay Workflow
Caption: Workflow of the MTT assay for assessing cell viability.
Signaling Pathways Modulated by Clobenpropit
Caption: Signaling pathways affected by Clobenpropit.
References
- 1. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. The H3 receptor antagonist clobenpropit protects against Abeta42-induced neurotoxicity in differentiated rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticonvulsant Potential of Clobenpropit using the Maximal Electroshock Seizure (MES) Threshold Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a potent and selective histamine H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine.[1][2] By blocking these receptors, clobenpropit increases the release of endogenous histamine.[2][3] Elevated histamine levels in the brain are believed to suppress seizure activity, suggesting a potential therapeutic role for H3 receptor antagonists in epilepsy.[4][5][6] The maximal electroshock seizure (MES) test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds, particularly against generalized tonic-clonic seizures.[7][8] The MES threshold (MEST) test, a variation of the MES test, is employed to determine the minimum current intensity required to induce a tonic hindlimb extension seizure, thereby providing a quantitative measure of a compound's ability to raise the seizure threshold.[9][10]
These application notes provide a detailed protocol for utilizing the MEST in mice to evaluate the anticonvulsant effects of clobenpropit. It includes a summary of quantitative data from relevant studies and visual diagrams to illustrate the experimental workflow and the proposed mechanism of action.
Data Presentation
The anticonvulsant activity of clobenpropit has been quantified in the maximal electroshock seizure threshold test. The data below summarizes the dose-dependent effect of clobenpropit on the seizure threshold and its interaction with the standard antiepileptic drug, carbamazepine.
Table 1: Effect of Clobenpropit on Maximal Electroshock Seizure Threshold in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Change in Seizure Threshold | Significance |
| Clobenpropit | 40 | ~15% increase | Significant |
Data synthesized from a study where clobenpropit was shown to dose-dependently raise the electroconvulsive threshold for tonic seizures, with a significant increase observed at the 40 mg/kg dose.[11]
Table 2: Influence of Clobenpropit on the Anticonvulsant Effectiveness of Carbamazepine in the MEST
| Treatment Group | Clobenpropit Dose (mg/kg, i.p.) | Carbamazepine | Outcome |
| Carbamazepine + Clobenpropit | 20 | Co-administered | Significant increase in anticonvulsant effectiveness of carbamazepine |
| Carbamazepine + Clobenpropit | 40 | Co-administered | Significant increase in anticonvulsant effectiveness of carbamazepine |
This table summarizes findings that clobenpropit, when co-administered with carbamazepine, enhances its protective effects in the MEST.[11]
Experimental Protocols
This section details the methodology for conducting the maximal electroshock seizure threshold (MEST) test to evaluate the anticonvulsant properties of clobenpropit in mice.
Materials and Equipment
-
Test Substance: Clobenpropit
-
Vehicle: Saline (0.9% NaCl)
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains)
-
Electroconvulsive Shock Generator: Capable of delivering a constant alternating current (e.g., Ugo Basile)
-
Corneal Electrodes
-
Topical Anesthetic: 0.5% tetracaine hydrochloride solution
-
Electrode Solution: 0.9% saline
-
Animal Scale
-
Syringes and Needles for intraperitoneal (i.p.) injection
-
Observation Cages
Animal Preparation and Acclimation
-
Acclimation: Upon arrival, house the mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least 3-4 days before the experiment.[7] Provide ad libitum access to food and water.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of clobenpropit). A typical group size is 8-12 animals.[12]
-
Fasting: It is recommended to fast the animals overnight before the experiment, while still providing access to water.
Drug Preparation and Administration
-
Clobenpropit Solution: Dissolve clobenpropit in 0.9% saline to the desired concentrations. The concentration should be calculated to ensure a consistent injection volume based on the animal's body weight (e.g., 10 ml/kg).
-
Vehicle Control: Prepare a vehicle control solution of 0.9% saline.
-
Administration: Administer the prepared clobenpropit solutions or vehicle control via intraperitoneal (i.p.) injection. The injection should be performed at a consistent time before the MES test (e.g., 60 minutes).[13]
Maximal Electroshock Seizure Threshold (MEST) Procedure
-
Anesthesia: Apply one drop of 0.5% tetracaine hydrochloride solution to each eye of the mouse to provide local anesthesia and minimize discomfort from the corneal electrodes.[7]
-
Electrode Placement: Moisten the corneal electrodes with 0.9% saline to ensure good electrical contact. Gently place the electrodes on the corneas of the mouse.
-
Stimulation: Deliver an electrical stimulus with the following parameters:
-
Frequency: 60 Hz[7]
-
Duration: 0.2 seconds[7]
-
Current: The current intensity is the variable parameter in the MEST test. The "up-and-down" method is often employed to determine the current that induces seizures in 50% of the animals (CS50).[9] This involves adjusting the current for each subsequent animal based on whether the previous animal seized.
-
-
Observation: Immediately after the stimulus, place the mouse in an observation cage and observe for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of the hindlimbs.[7] The abolition of the hindlimb tonic extensor component is considered protection.[7]
-
Data Analysis: The primary endpoint is the seizure threshold, expressed as the current intensity (in mA) that induces a tonic hindlimb extension seizure in 50% of the animals (CS50). This can be calculated using methods such as probit analysis. The effect of clobenpropit is determined by comparing the CS50 of the drug-treated groups to the vehicle-treated control group.
Visualizations
Experimental Workflow
Caption: Workflow for the Maximal Electroshock Seizure Threshold Test.
Proposed Signaling Pathway of Clobenpropit's Anticonvulsant Action
Caption: Clobenpropit's Proposed Mechanism of Anticonvulsant Action.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Effects of clobenpropit on pentylenetetrazole-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobenpropit (VUF-9153), a new histamine H3 receptor antagonist, inhibits electrically induced convulsions in mice [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 6. login.medscape.com [login.medscape.com]
- 7. benchchem.com [benchchem.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
Application Note: Assessing Procognitive Effects of Clobenpropit using the Radial Arm Maze
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the eight-arm radial arm maze (RAM) to evaluate the effects of the histamine H3 receptor antagonist/inverse agonist, Clobenpropit, on spatial working and reference memory in rodents.
Introduction
The radial arm maze (RAM) is a widely used behavioral apparatus to assess spatial learning and memory in rodents.[1][2] It leverages the natural exploratory behavior of animals and their ability to use extra-maze cues for navigation. The task allows for the dissociation of two types of memory:
-
Working Memory: The ability to retain information for a short period. In the RAM, this is assessed by the animal's ability to remember which arms it has already visited within a single trial to retrieve a food reward, avoiding re-entry.[1][3]
-
Reference Memory: The long-term memory for rules and procedures. This is evaluated by the animal's ability to learn and remember which arms are consistently baited across multiple trials, avoiding entry into arms that are never baited.[1][3]
Histamine is a key neurotransmitter in the central nervous system (CNS) that modulates various physiological processes, including cognition.[4] The histamine H3 receptor (H3R) is a presynaptic autoreceptor that inhibits the synthesis and release of histamine.[4][5] H3R antagonists, such as Clobenpropit, block this receptor, leading to increased histaminergic neurotransmission.[4] This mechanism is believed to enhance the release of other neurotransmitters crucial for memory, such as acetylcholine and dopamine, making H3R antagonists promising candidates for treating cognitive disorders.[6][7]
Clobenpropit has been shown to ameliorate spatial memory deficits in rodent models, making the RAM test an excellent platform to quantify its procognitive effects.[8][9][10]
Signaling Pathway of Clobenpropit Action
Clobenpropit acts as an antagonist/inverse agonist at the presynaptic histamine H3 autoreceptor. By blocking the inhibitory feedback mechanism of this receptor, it promotes the release of histamine into the synaptic cleft. This increased histamine can then act on postsynaptic H1 and H2 receptors, modulating neuronal activity and enhancing the release of other neurotransmitters involved in learning and memory.
Caption: Mechanism of Clobenpropit at a histaminergic synapse.
Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats and can be adapted for other rodent species. It involves habituation, pre-training, and a testing phase where both working and reference memory are assessed.
Materials and Apparatus
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Apparatus: An eight-arm radial maze, typically elevated from the floor, with arms radiating from a central platform.[1] Each arm should have a small, recessed cup at the end for bait. The maze should be placed in a room with various prominent visual cues (e.g., posters, shelves) to aid spatial navigation.
-
Bait: Food rewards (e.g., 45 mg sucrose pellets or small pieces of cereal).
-
Drug: Clobenpropit (dissolved in appropriate vehicle, e.g., saline).
-
Vehicle: Saline or other appropriate control solution.
-
General Equipment: Animal scale, syringes for administration, timers, video tracking software (optional, but recommended for accurate data collection), 70% ethanol for cleaning.
Experimental Workflow
The overall experimental process follows a structured timeline from animal acclimatization to final data analysis.
Caption: Step-by-step workflow for the RAM experiment.
Detailed Methodologies
Step 1: Acclimatization & Food Restriction
-
House animals upon arrival for at least one week to acclimatize to the facility.
-
After acclimatization, begin food restriction to bring the animals to 85-90% of their free-feeding body weight.[11] This motivates them to forage for food rewards in the maze. Water should be available ad libitum. Monitor animal health and weight daily.
Step 2: Habituation (2-3 Days)
-
Place each rat individually on the central platform of the maze and allow free exploration for 10 minutes.[12]
-
During this phase, scatter food rewards throughout all eight arms and the central platform to encourage exploration and associate the maze with a reward.[12]
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.[13]
Step 3: Pre-Training (Combined Working/Reference Memory Task)
-
Designate a specific subset of arms (e.g., four out of eight) as the baited arms. These arms will remain the same for each animal throughout the experiment. The other four arms will never be baited.
-
At the start of each daily session, place a single food pellet at the end of each designated baited arm.
-
Place the rat on the central platform and allow it to explore the maze until it has consumed all four pellets or until a set time has elapsed (e.g., 10 minutes).
-
An arm entry is counted when all four paws of the rat have entered the arm.[3]
-
Record the sequence of arm entries.
-
Continue daily training sessions until the animals reach a stable performance criterion (e.g., making few reference memory errors and retrieving all baits within 5 minutes for 3 consecutive days).
Step 4: Clobenpropit Administration and Testing
-
Randomly assign animals to treatment groups (e.g., Vehicle, Clobenpropit 1 mg/kg, Clobenpropit 3 mg/kg).[10]
-
Administer Clobenpropit or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical pre-treatment time is 30 minutes before the test.[14]
-
Following the pre-treatment interval, place the animal on the central platform and begin the test session as described in the pre-training phase.
-
Record the following parameters for each animal:
Data Presentation and Analysis
Quantitative data should be summarized in a clear, tabular format. Statistical analysis, such as ANOVA followed by post-hoc tests, can be used to determine significant differences between treatment groups.
Table 1: Representative Data on RAM Performance Following Clobenpropit Administration
| Treatment Group (n=10) | Dose (mg/kg, p.o.) | Mean Working Memory Errors (± SEM) | Mean Reference Memory Errors (± SEM) | Mean Latency to Finish (s ± SEM) |
| Vehicle (Saline) | - | 2.5 ± 0.4 | 1.8 ± 0.3 | 210 ± 15 |
| Clobenpropit | 1.0 | 1.1 ± 0.2 | 0.7 ± 0.2 | 155 ± 12 |
| Clobenpropit | 3.0 | 0.6 ± 0.1 | 0.4 ± 0.1 | 130 ± 10** |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
A significant reduction in both working and reference memory errors, as well as a decrease in latency, in the Clobenpropit-treated groups would suggest that the compound enhances spatial learning and memory performance.[10]
Conclusion
The radial arm maze is a robust tool for evaluating the effects of pharmacological agents on spatial memory.[2] This protocol provides a comprehensive framework for assessing the procognitive potential of Clobenpropit. By blocking H3 receptors and enhancing central histaminergic activity, Clobenpropit is expected to improve performance in the RAM task, as indicated by a reduction in memory errors.[8][9] This methodology can be valuable for screening and characterizing novel compounds aimed at treating cognitive deficits.
References
- 1. Radial arm maze - Wikipedia [en.wikipedia.org]
- 2. noldus.com [noldus.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. Effect of histamine H3-receptor antagonist clobenpropit on spatial memory of radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the histamine H3-antagonist clobenpropit on spatial memory deficits induced by MK-801 as evaluated by radial maze in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Data for Radial arm maze tests and Novel object recognition test | CiNii Research [cir.nii.ac.jp]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. "Effects of Acute and Chronic Tramadol Administration on Radial Arm Maz" by Jennifer Graeber [scholarworks.wmich.edu]
Preparing Clobenpropit Dihydrobromide Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist/inverse agonist widely utilized in neuroscience research to investigate the role of the histaminergic system in various physiological and pathological processes.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of Clobenpropit dihydrobromide stock solutions for both in vitro and in vivo applications.
Compound Information
| Property | Value | Reference |
| Chemical Name | N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide | [2] |
| Alternative Names | VUF 9153 | [2][4] |
| Molecular Formula | C₁₄H₁₇ClN₄S · 2HBr | [4][5] |
| Molecular Weight | 470.65 g/mol | [5][6] |
| Purity | ≥98% | [2][4][6] |
| Appearance | Crystalline solid | [4] |
Solubility Data
Clobenpropit dihydrobromide exhibits solubility in various solvents. The choice of solvent is dependent on the intended experimental application. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations.[2][6]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 mg/mL[6] | 212.47 mM | Aqueous solutions are not recommended for storage for more than one day.[4] |
| DMSO | 125 mg/mL[1] | 265.59 mM | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be necessary to fully dissolve the compound.[1] |
| Ethanol | ~2.5 mg/mL | ~5.31 mM | - |
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Clobenpropit dihydrobromide solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of Clobenpropit dihydrobromide solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.707 mg of the compound (based on a molecular weight of 470.65 g/mol ).
-
Dissolution: Add the weighed solid to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the containers are sealed to prevent moisture absorption.[1]
Preparation of Working Solutions for In Vivo Use
For in vivo experiments, it is often necessary to prepare a formulation that is biocompatible. The following are examples of protocols for preparing Clobenpropit dihydrobromide for administration.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (4.42 mM).[1]
Materials:
-
10 mM Clobenpropit dihydrobromide in DMSO (from Protocol 3.1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL of working solution): [1]
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL (44.2 mM) DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution with a solubility of at least 2.08 mg/mL (4.42 mM).[1]
Materials:
-
10 mM Clobenpropit dihydrobromide in DMSO (from Protocol 3.1)
-
20% SBE-β-CD in Saline
Procedure (for 1 mL of working solution): [1]
-
To 900 µL of 20% SBE-β-CD in saline, add 100 µL of the 20.8 mg/mL (44.2 mM) DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Formulation with Corn Oil
This protocol is suitable for preparations where an oil-based vehicle is required, achieving a solubility of at least 2.08 mg/mL (4.42 mM).[1]
Materials:
-
10 mM Clobenpropit dihydrobromide in DMSO (from Protocol 3.1)
-
Corn Oil
Procedure (for 1 mL of working solution): [1]
-
To 900 µL of corn oil, add 100 µL of the 20.8 mg/mL (44.2 mM) DMSO stock solution.
-
Mix thoroughly.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Clobenpropit dihydrobromide stock solution.
Signaling Pathway of Clobenpropit at the H3 Receptor
Clobenpropit acts as an antagonist/inverse agonist at the presynaptic histamine H3 autoreceptor. By blocking this receptor, it disinhibits the synthesis and release of histamine. Furthermore, studies have shown that Clobenpropit can enhance the release of GABA through a cAMP/PKA-dependent pathway, which contributes to its neuroprotective effects.[7][8]
Caption: Simplified signaling of Clobenpropit at the H3 receptor.
Stability and Storage
Proper storage is essential to maintain the stability and activity of Clobenpropit dihydrobromide solutions.
| Solution Type | Storage Temperature | Stability Period |
| Solid Form | -20°C | ≥ 4 years[4] |
| DMSO Stock Solution | -20°C | 1 month[1] |
| -80°C | 6 months[1] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day[4] |
Always store solutions in tightly sealed containers to protect from moisture and light.
Safety Precautions
Clobenpropit dihydrobromide should be handled by trained personnel in a laboratory setting. It is considered a hazardous material until further information is available.[4] Standard laboratory safety practices should be followed, including:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Avoiding ingestion, inhalation, and contact with skin and eyes.
-
Washing hands thoroughly after handling.
-
Consulting the Safety Data Sheet (SDS) for complete safety information before use.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clobenpropit dihydrobromide | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Histamine H3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Clobenpropit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 7. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clobenpropit - Wikipedia [en.wikipedia.org]
Clobenpropit: A Dual-Targeting Compound for Investigating Epithelial-Mesenchymal Transition
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a small molecule that has garnered significant interest in pharmacological research due to its dual activity as a potent histamine H3 receptor (H3R) antagonist and a partial histamine H4 receptor (H4R) agonist. This unique pharmacological profile makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes. Of particular interest to cancer researchers is its emerging, albeit complex, role in modulating the epithelial-mesenchymal transition (EMT). EMT is a cellular program critical for embryonic development and wound healing, which can be hijacked by cancer cells to promote invasion, metastasis, and drug resistance.
This document provides detailed application notes and experimental protocols for utilizing Clobenpropit to study EMT in cancer cell models. It summarizes the current understanding of its mechanism of action, presents available quantitative data, and offers step-by-step protocols for key in vitro assays.
Mechanism of Action in EMT: A Context-Dependent Duality
Research has revealed a fascinating and context-dependent role for Clobenpropit in the regulation of EMT, primarily through its activity at the H4 receptor. The effect of Clobenpropit on EMT appears to be cell-type specific, highlighting the intricate signaling networks that govern this process.
-
Inhibition of EMT in Cholangiocarcinoma: In human cholangiocarcinoma (CCA) cells, Clobenpropit acts as an H4R agonist to suppress EMT.[1] This anti-tumorigenic effect is associated with the disruption of key processes required for metastasis, including a decrease in the expression of mesenchymal markers. The signaling pathway implicated in this process involves a Ca2+-dependent mechanism.[1]
-
Induction of EMT in Breast Cancer: Conversely, in breast cancer cells, Clobenpropit, also acting as an H4R agonist, has been shown to induce EMT.[2] This pro-tumorigenic effect is mediated through the activation of Src and TGF-β signaling pathways. This finding suggests that H4R activation can have opposing effects on EMT depending on the cellular context.
This dual nature of Clobenpropit's effect on EMT underscores the importance of careful experimental design and interpretation when using this compound as a research tool.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of Clobenpropit. It is important to note that detailed quantitative data on the specific fold-changes of EMT markers following Clobenpropit treatment are not consistently reported in the publicly available literature. The provided data is based on reported pharmacological constants and observed qualitative changes.
Table 1: Pharmacological Profile of Clobenpropit
| Parameter | Value | Receptor | Reference |
| pA2 | 9.93 | Histamine H3 Receptor (Antagonist/Inverse Agonist) | |
| EC50 | 3 nM | Histamine H4 Receptor (Partial Agonist) |
Table 2: Effects of Clobenpropit on EMT Markers (Qualitative Summary)
| Cancer Type | Effect on EMT | Epithelial Markers (e.g., E-cadherin) | Mesenchymal Markers (e.g., Vimentin, N-cadherin) | Signaling Pathways Implicated | Reference |
| Cholangiocarcinoma | Inhibition | Increased | Decreased | Ca2+ | [1] |
| Breast Cancer | Induction | Decreased | Increased | Src, TGF-β | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in studying Clobenpropit and EMT, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Image Feature Analysis and Phenotype Scoring Pipeline for Distinguishing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clobenpropit Dihydrobromide: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Clobenpropit dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Clobenpropit dihydrobromide?
A1: Clobenpropit dihydrobromide is soluble in both DMSO and water.[1][2] For preparing stock solutions, DMSO is often preferred due to its higher solvating capacity for this compound.
Q2: What are the specific solubilities of Clobenpropit dihydrobromide in DMSO and water?
A2: The solubility of Clobenpropit dihydrobromide can vary slightly between suppliers. However, the generally reported solubilities are approximately 30 mg/mL in DMSO and 20 mg/mL in water.[1][2] One supplier suggests it is soluble up to 100 mM in water.[3] For detailed information, refer to the data summary table below.
Q3: Are there any special considerations when preparing aqueous solutions of Clobenpropit dihydrobromide?
A3: Yes, it is recommended to use aqueous solutions of Clobenpropit dihydrobromide on the same day they are prepared. Long-term storage of aqueous solutions is not advised due to potential stability issues.[1]
Q4: My Clobenpropit dihydrobromide is not dissolving completely. What should I do?
A4: If you encounter solubility issues, gentle warming and/or sonication can be employed to aid dissolution.[4] Ensure the solvent and compound are at room temperature before mixing and vortex thoroughly. For persistent issues, refer to the troubleshooting guide below.
Data Presentation: Solubility Summary
For a clear comparison, the quantitative solubility data for Clobenpropit dihydrobromide in DMSO and water is summarized in the table below.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | ~30 | ~63.7 | [1][2] |
| Water | ~20 | ~42.5 | [1][2] |
| Water | Soluble to 100 mM | - | [3] |
Molecular Weight of Clobenpropit dihydrobromide is 470.65 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of Clobenpropit dihydrobromide powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.71 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to facilitate dissolution.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an in vivo Formulation
For animal studies, a co-solvent system is often required. The following is an example protocol:
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
Co-solvent Mixture: In a separate tube, prepare a vehicle solution. A common vehicle consists of:
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40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Slowly add the DMSO stock solution to the vehicle with constant mixing to achieve the desired final concentration. For example, to prepare a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the vehicle.[4]
-
Clarity Check: Ensure the final solution is clear. If precipitation occurs, optimization of the vehicle composition may be necessary.
Mandatory Visualizations
Experimental Workflow: Dissolving Clobenpropit Dihydrobromide
References
Preparing fresh aqueous solutions of Clobenpropit daily
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing fresh aqueous solutions of Clobenpropit. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing fresh Clobenpropit solutions for aqueous-based in vitro assays?
A1: For fresh aqueous solutions, Clobenpropit dihydrobromide can be dissolved directly in water.[1] For creating concentrated stock solutions that can be stored for longer periods, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Q2: How soluble is Clobenpropit dihydrobromide in common laboratory solvents?
A2: Clobenpropit dihydrobromide has good solubility in water and DMSO. Please refer to the data table below for specific solubility information from various suppliers.
Q3: How stable are aqueous solutions of Clobenpropit?
A3: Aqueous solutions of Clobenpropit are not recommended for long-term storage. It is strongly advised to prepare these solutions fresh for daily use to ensure the integrity of the compound. One supplier explicitly recommends not storing the aqueous solution for more than one day.
Q4: Can I store stock solutions of Clobenpropit?
A4: Yes, stock solutions of Clobenpropit prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is Clobenpropit compatible with common biological buffers like PBS or TRIS?
A5: While specific compatibility studies are not widely published, literature suggests that Clobenpropit has been used in experimental setups involving Phosphate-Buffered Saline (PBS) and TRIS buffer, indicating a degree of compatibility.[2][3][4] However, it is always best practice to prepare the final dilution in your specific experimental buffer and observe for any precipitation.
Quantitative Data Summary
The following table summarizes the solubility of Clobenpropit dihydrobromide in various solvents as reported by different suppliers.
| Solvent | Supplier | Reported Solubility |
| Water | Cayman Chemical | ~20 mg/mL |
| Water | R&D Systems | Soluble to 100 mM |
| Water | Tocris Bioscience | 47.07 mg/mL (100 mM)[1] |
| DMSO | Cayman Chemical | ~30 mg/mL |
| Ethanol | Cayman Chemical | ~2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Working Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM aqueous stock solution of Clobenpropit dihydrobromide (M.Wt: 470.65 g/mol ) and its subsequent dilution to a final working concentration.
Materials:
-
Clobenpropit dihydrobromide powder
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Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.707 mg of Clobenpropit dihydrobromide.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, purified water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Dilution to final concentration: Prepare your final working concentration by diluting the 10 mM stock solution in your experimental buffer or cell culture medium. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiments. Discard any unused portion of the aqueous solution at the end of the day.
Mandatory Visualizations
Caption: Workflow for preparing a fresh aqueous solution of Clobenpropit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Clobenpropit powder is not dissolving completely in water. | - Insufficient mixing.- Concentration exceeds solubility limit. | - Continue to vortex for a longer period.- Gentle warming (to 37°C) or brief sonication may aid dissolution. Be cautious as excessive heat may degrade the compound.- Ensure you are not exceeding the solubility limit (see data table). |
| Precipitation occurs when diluting the aqueous stock in my experimental buffer. | - The buffer composition (e.g., high salt concentration, extreme pH) may reduce the solubility of Clobenpropit.- The final concentration is too high for the specific buffer system. | - Test Dilution: Before preparing a large volume, test the dilution in a small volume of your buffer to check for precipitation.- pH Adjustment: Check the pH of your final solution. Clobenpropit's solubility may be pH-dependent.- Alternative Method: Prepare a high-concentration stock solution in DMSO and then perform a serial dilution into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects in biological assays. |
| Inconsistent results between experiments. | - Degradation of Clobenpropit in aqueous solution over time.- Incomplete initial dissolution. | - Prepare Fresh Solutions: Always prepare fresh aqueous solutions of Clobenpropit on the day of the experiment.- Ensure Complete Dissolution: Visually inspect your stock solution to ensure no particulates are present before dilution. |
References
- 1. Clobenpropit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Clobenpropit precipitation in experimental buffers
Welcome to the technical support center for Clobenpropit. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Clobenpropit and to troubleshoot common issues, particularly its precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Clobenpropit and what are its primary targets?
Clobenpropit is a potent antagonist of the histamine H3 receptor and also acts as a partial agonist at the histamine H4 receptor. It is widely used in neuroscience research to study the role of the histaminergic system in various physiological and pathological processes.
Q2: Which form of Clobenpropit offers better solubility?
The dihydrobromide salt of Clobenpropit generally exhibits enhanced water solubility and stability compared to the free base form.[1] For experiments requiring aqueous buffers, using the dihydrobromide salt is recommended.
Q3: How should I store Clobenpropit stock solutions?
Stock solutions of Clobenpropit are typically prepared in DMSO or ethanol. For long-term storage, it is advisable to store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of Clobenpropit are not recommended for long-term storage and should ideally be prepared fresh for each experiment. Some sources suggest not storing aqueous solutions for more than one day.
Q4: Can I expect Clobenpropit to interfere with other signaling pathways?
Yes, beyond its primary targets, Clobenpropit has been shown to interact with other signaling pathways. Notably, it can influence the PI3K/AKT and cAMP/PKA pathways.[2][3][4] Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Guide: Clobenpropit Precipitation
Precipitation of Clobenpropit in experimental buffers can be a significant issue, leading to inaccurate concentrations and unreliable experimental outcomes. The following guide addresses common causes of precipitation and provides systematic troubleshooting steps.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
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Possible Cause: The "salting out" effect, where the solubility of a compound dissolved in an organic solvent decreases dramatically upon addition to an aqueous solution. This is a common issue for hydrophobic compounds.
-
Troubleshooting Steps:
-
Decrease the final concentration of DMSO: Aim for a final DMSO concentration of 0.5% or lower in your aqueous buffer.
-
Use a pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the Clobenpropit stock solution can help to increase its solubility.
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Add the stock solution slowly while vortexing: This helps to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
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Consider a different solvent for the stock solution: While DMSO is common, ethanol is another option for Clobenpropit. The solubility in ethanol is lower than in DMSO, which may necessitate a more dilute stock solution.
-
Issue 2: Precipitation in physiological buffers (e.g., PBS, HBSS) over time.
-
Possible Cause: The pH of the buffer may be close to the isoelectric point (pI) of Clobenpropit, reducing its solubility. Additionally, interactions with salts in the buffer can lead to precipitation.
-
Troubleshooting Steps:
-
Adjust the buffer pH: The optimal pH for maintaining Clobenpropit in solution should be determined empirically. It is generally advisable to use a buffer with a pH at least one unit away from the compound's pI.
-
Modify the salt concentration: While physiological salt concentrations are often necessary for biological assays, it may be possible to slightly decrease the salt concentration to improve solubility without compromising the experiment.
-
Prepare fresh solutions: Due to the limited stability of Clobenpropit in aqueous solutions, it is best to prepare the final working solution immediately before use.
-
Issue 3: Precipitation observed during cell culture experiments.
-
Possible Cause: Components of the cell culture medium, such as proteins and salts, can interact with Clobenpropit and reduce its solubility. The pH of the medium can also shift during cell growth, potentially causing precipitation.
-
Troubleshooting Steps:
-
Filter the final working solution: Before adding to the cell culture, filter the Clobenpropit-containing medium through a 0.22 µm syringe filter to remove any pre-existing precipitate.
-
Test different media formulations: If precipitation persists, consider testing different basal media or serum concentrations.
-
Monitor the pH of the culture medium: Ensure that the pH of the medium remains stable throughout the experiment.
-
Data Presentation
Table 1: Solubility of Clobenpropit Forms
| Compound Form | Solvent | Approximate Solubility |
| Clobenpropit (hydrobromide) | Ethanol | ~2.5 mg/mL |
| DMSO | ~30 mg/mL | |
| Water | ~20 mg/mL | |
| Clobenpropit dihydrobromide | Water | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of Clobenpropit Working Solution for Cell Culture
-
Prepare a 10 mM stock solution of Clobenpropit dihydrobromide in sterile DMSO.
-
Warm the desired cell culture medium to 37°C.
-
Vortex the culture medium gently and add the Clobenpropit stock solution dropwise to achieve the final desired concentration (e.g., for a 10 µM working solution, add 1 µL of 10 mM stock to 1 mL of medium).
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the prepared medium immediately.
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
This protocol is adapted from studies investigating the effect of Clobenpropit on the PI3K/AKT pathway.[2][3]
-
Cell Treatment: Plate cells and treat with Clobenpropit at the desired concentrations and time points. Include a vehicle control (DMSO) and a positive control for pathway activation if available. For inhibition studies, pre-treat with a PI3K inhibitor like LY294002.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: MTT Assay for Cell Viability
This protocol is based on methodologies used to assess the effect of Clobenpropit on propofol-induced neurotoxicity.[2][5][6][7]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of Clobenpropit for the desired duration.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. europeanreview.org [europeanreview.org]
- 3. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Clobenpropit for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Clobenpropit for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Clobenpropit and what is its primary mechanism of action?
Clobenpropit is a highly potent and selective antagonist/inverse agonist for the histamine H3 receptor (H3R)[1][2]. It is also reported to have partial agonist activity at the histamine H4 receptor (H4R)[1][2]. As an H3R antagonist, it blocks the receptor's activity, leading to an increase in the release of histamine and other neurotransmitters like dopamine and acetylcholine[3][4][5].
Q2: What are the common in vitro applications of Clobenpropit?
Clobenpropit is frequently used in various in vitro assays to study the function and signaling of the histamine H3 receptor. Common applications include:
-
Receptor binding assays to determine the affinity of other compounds for the H3R.[6][7]
-
Functional assays, such as cAMP inhibition assays, to measure the antagonist or inverse agonist effects on H3R signaling.[8][9]
-
Neurotransmitter release assays to investigate the modulatory role of H3R on the release of neurotransmitters like dopamine and norepinephrine.[3][10][11]
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Studies on neuronal protection and apoptosis in cell culture models.[12][13]
Q3: How should I prepare a stock solution of Clobenpropit?
Clobenpropit dihydrobromide is soluble in water up to 100 mM[1]. It is also soluble in organic solvents like DMSO (up to 30 mg/ml or approximately 63.7 mM) and ethanol (up to 2.5 mg/ml)[14][15]. For most cell-based assays, a stock solution in DMSO or water is recommended. It is advisable to purge the solvent with an inert gas before dissolving the compound[15]. Aqueous solutions are not recommended for storage for more than one day[15]. Stock solutions should be stored at -20°C or -80°C for long-term stability[14][15].
Q4: What are the known off-target effects of Clobenpropit?
While highly potent for the H3R, Clobenpropit has been shown to interact with other targets, which is a critical consideration for interpreting experimental results. Known off-target activities include:
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Partial agonist activity at the histamine H4 receptor.[1][14]
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Binding to serotonin 5-HT3 receptors.[14]
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Binding to α2A/α2C adrenoceptors.[14]
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Inhibition of dopamine and norepinephrine transporters (DAT and NET).[10][16]
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Antagonist at NMDA receptors, specifically at the NR1/NR2B subtype.[14][17]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results | Off-target effects: Clobenpropit can interact with other receptors and transporters, which may lead to confounding results depending on the cell type and experimental setup[10][14][16][17]. | - Use a lower concentration of Clobenpropit. - Use a more specific H3R antagonist as a control, if available. - Validate your findings in a cell line that does not express the potential off-target receptors. |
| Compound degradation: Improper storage or handling of Clobenpropit can lead to degradation. | - Prepare fresh stock solutions. - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles[14][15]. - For aqueous solutions, use them within one day of preparation[15]. | |
| Low potency or efficacy | Suboptimal assay conditions: Factors like incubation time, cell density, and buffer composition can affect the outcome of the assay. | - Optimize incubation time; for binding assays, equilibrium is typically reached after 25 minutes[6]. - Ensure optimal cell density and health; use cells in the logarithmic growth phase[18]. - Check the pH and composition of your assay buffer. |
| Incorrect concentration range: The effective concentration of Clobenpropit can vary significantly depending on the assay. | - Perform a dose-response curve to determine the optimal concentration for your specific experiment. Effective concentrations have been reported in the nanomolar to micromolar range[1][12][13][14]. | |
| Solubility issues | Precipitation in media: High concentrations of Clobenpropit, especially from a DMSO stock, may precipitate when diluted in aqueous assay buffers. | - Do not exceed a final DMSO concentration of 0.5-1% in your assay. - If precipitation occurs, gentle heating or sonication may help dissolve the compound[14]. - Consider using a water-soluble form like Clobenpropit dihydrobromide[1][2]. |
| High background signal | Non-specific binding: In receptor binding assays, the radioligand may bind to non-receptor components. | - Increase the number of washes. - Use filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter[6]. - Include a known non-specific binding control, such as a high concentration of an unlabeled ligand like thioperamide[6]. |
Quantitative Data Summary
The following tables summarize key quantitative data for Clobenpropit from various in vitro studies.
Table 1: Binding Affinities and Potencies of Clobenpropit
| Parameter | Receptor/Transporter | Species/System | Value | Reference |
| pA2 | Histamine H3 Receptor | Guinea Pig Ileum | 9.93 | [1][2] |
| pKi | Histamine H3 Receptor (human) | - | 9.44 | [14] |
| pKi | Histamine H3 Receptor (rat) | - | 9.75 | [14] |
| Ki | Histamine H4 Receptor | - | 13 nM | [14] |
| Ki | Serotonin 5-HT3 Receptor | - | 7.4 nM | [14] |
| Ki | α2A Adrenoceptor | - | 17.4 nM | [14] |
| Ki | α2C Adrenoceptor | - | 7.8 nM | [14] |
| IC50 | Dopamine Transporter (DAT) | SH-SY5Y cells | 490 nM | [14][16] |
| IC50 | NMDA Receptor (NR1/NR2B) | - | 1 µM | [14] |
| EC50 | Eosinophil shape change (via H4R) | - | 3 nM | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line/System | Effective Concentration Range | Reference |
| Neuroprotection Assay | Cultured Cortical Neurons | 1 nM - 100 nM | [12][13] |
| Apoptosis Assay | Pancreatic Cancer Cells | 50 µM (in combination) | [14] |
| Dopamine Uptake Inhibition | SH-SY5Y cells | 10 µM | [16] |
| Receptor Binding Assay | Guinea Pig Cerebral Cortex | 0.04 - 30 nM (for [3H]-clobenpropit) | [6] |
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol is adapted from a study using guinea pig cerebral cortex membranes[6].
-
Membrane Preparation: Homogenize guinea pig cerebral cortex in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 400 µl of membrane suspension (e.g., 1.75 mg/ml), 50 µl of [3H]-clobenpropit (at desired concentrations, e.g., 0.04 to 30 nM), and 50 µl of assay buffer.
-
Non-specific Binding: 400 µl of membrane suspension, 50 µl of [3H]-clobenpropit, and 50 µl of a high concentration of an unlabeled H3R antagonist (e.g., 10 µM thioperamide).
-
-
Incubation: Incubate the plate for 165 minutes at room temperature (approximately 21°C) to reach equilibrium[6].
-
Harvesting: Rapidly filter the contents of each well through Whatman GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 ml of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Perform saturation analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 2: cAMP Inhibition Assay
This protocol is a general guideline for measuring H3R-mediated inhibition of adenylyl cyclase.
-
Cell Culture: Plate cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
Wash the cells with a pre-warmed assay buffer (e.g., PBS or HBSS).
-
Pre-incubate the cells with various concentrations of Clobenpropit (or your test compound) for 15-30 minutes.
-
Add an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) along with an H3R agonist (e.g., (R)-α-methylhistamine) to all wells except the negative control. Incubate for an additional 15-30 minutes.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP detection kit you are using.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). These kits typically rely on a competitive immunoassay format[19].
-
Data Analysis: Plot the cAMP concentration against the log of the Clobenpropit concentration. Calculate the IC50 value, which represents the concentration of Clobenpropit that inhibits 50% of the agonist-induced cAMP production.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General experimental workflow for an in vitro assay.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Clobenpropit dihydrobromide | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Clobenpropit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 11. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. resources.revvity.com [resources.revvity.com]
Clobenpropit's Off-Target Effects on Catecholamine Transport: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of Clobenpropit on catecholamine transporters.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of Clobenpropit on catecholamine transporters?
A1: Clobenpropit, a potent histamine H3 receptor antagonist/inverse agonist, has been shown to directly inhibit catecholamine transport.[1][2] Studies have demonstrated that Clobenpropit can inhibit the uptake of [3H]-dopamine in human neuroblastoma SH-SY5Y cells and rat brain synaptosomes.[1][2] This inhibitory effect appears to be primarily mediated by the norepinephrine transporter (NET).[1][2]
Q2: Are there any known binding affinity (Ki) values for Clobenpropit at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT)?
A2: Currently, there is limited publicly available data on the direct binding affinity (Ki values) of Clobenpropit for DAT, NET, and SERT from radioligand binding assays. While molecular modeling studies suggest that Clobenpropit can bind to a site on both human NET and DAT, experimental Ki values from competitive binding assays are not readily found in the literature.[1][2]
Q3: What are the reported functional inhibition (IC50) values for Clobenpropit on catecholamine uptake?
A3: In human neuroblastoma SH-SY5Y cells, which primarily express NET, Clobenpropit inhibits [3H]-dopamine uptake with an IC50 of 490 nM.[1][2] The maximum inhibition observed was 82.7±2.8%.[1][2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for Clobenpropit and other selective monoamine transporter inhibitors from a [3H]-dopamine uptake assay in SH-SY5Y cells. This data is crucial for comparing the relative potency of Clobenpropit's off-target effects.
| Compound | Target Transporter(s) | IC50 (nM) |
| Clobenpropit | NET (primarily) | 490 [1][2] |
| Desipramine | NET (selective inhibitor) | 37[1][2] |
| GBR-12909 | DAT (selective inhibitor) | 537[1][2] |
| Fluoxetine | SERT (selective inhibitor) | 2800[1][2] |
Experimental Protocols
Detailed methodologies are critical for reproducible experimental outcomes. Below are protocols for key assays used to investigate the interaction of compounds like Clobenpropit with catecholamine transporters.
Protocol 1: Synaptosomal [3H]-Dopamine Uptake Assay
This protocol outlines the procedure for measuring the inhibition of radiolabeled dopamine uptake into synaptosomes, which are isolated nerve terminals.
1. Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET) from a rodent in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.
2. Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes (typically 10-20 µg of protein) with various concentrations of Clobenpropit or a vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]-dopamine at a concentration near its Km value (e.g., 10 nM).
-
To determine non-specific uptake, a parallel set of wells should contain a high concentration of a selective uptake inhibitor (e.g., 10 µM GBR-12909 for DAT).
-
Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of Clobenpropit.
-
Generate an inhibition curve and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of a test compound for a specific transporter using a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the transporter of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (25-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (Clobenpropit).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known selective ligand for the target transporter.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through PEI-pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: My non-specific binding is greater than 30% of the total binding. What can I do to reduce it?
-
Answer:
-
Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased binding to non-receptor sites.[3][4] Try using a concentration closer to the Kd of the radioligand.
-
Optimize Filter Washing: Insufficient washing can leave unbound radioligand on the filter. Increase the number of washes or the volume of ice-cold wash buffer.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.[5]
-
Change the Displacer for Non-Specific Binding: Ensure you are using a structurally different compound from the radioligand to define non-specific binding, and that it is at a saturating concentration (typically 100-1000 times its Ki).[3][4]
-
Issue 2: Low Signal or No Specific Uptake in Synaptosomal Uptake Assays
-
Question: I am not observing significant specific uptake of the radiolabeled neurotransmitter. What could be the problem?
-
Answer:
-
Synaptosome Viability: Synaptosomes are delicate and their viability is crucial for transporter function. Ensure they are prepared fresh and kept on ice throughout the procedure. Use appropriate buffers and handle them gently.
-
Uptake Time and Temperature: The uptake should be measured during the initial linear phase. Optimize the incubation time (usually a few minutes). Ensure the incubation is performed at the correct temperature (typically 37°C).
-
Substrate Concentration: Use a radiolabeled substrate concentration that is appropriate for the transporter being studied (ideally around the Km value).
-
Presence of Inhibitors: Ensure that none of the buffers or solutions contain unintended inhibitors of the transporter.
-
Issue 3: High Variability Between Replicates
-
Question: My replicate data points are not consistent. How can I improve the precision of my assay?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated drug solutions and radioligands.
-
Homogeneous Suspension: Ensure that the membrane or synaptosome preparation is well-suspended and evenly distributed in each well. Vortex the stock suspension gently before aliquoting.
-
Consistent Timing: For kinetic assays like uptake studies, precise and consistent timing of incubation and termination steps is critical.
-
Temperature Control: Maintain a constant and uniform temperature across the incubation plate.
-
Visualizations
Caption: Experimental workflow for a synaptosomal uptake assay.
Caption: Potential off-target action of Clobenpropit on dopamine transport.
References
- 1. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 3. graphpad.com [graphpad.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Clobenpropit-CXCR4 Interaction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the potential interaction between Clobenpropit and the C-X-C chemokine receptor type 4 (CXCR4).
Frequently Asked Questions (FAQs)
Q1: What is Clobenpropit and what is its primary known function?
Clobenpropit is well-established as a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] It is frequently used in research to study the role of the histaminergic system in various physiological processes.[3] Clobenpropit also exhibits partial agonist activity at the histamine H4 receptor.[4]
Q2: Is there evidence for an interaction between Clobenpropit and the CXCR4 receptor?
Yes, emerging research indicates that Clobenpropit can act as an inhibitor of the CXCR4 receptor.[5][6][7] This interaction is distinct from its activity on histamine receptors and suggests Clobenpropit may have a broader pharmacological profile. The CXCL12/CXCR4 signaling axis is a key player in cell migration, proliferation, and inflammation, making its inhibition a therapeutic target in cancer and autoimmune diseases.[5][6]
Q3: What is the proposed mechanism of Clobenpropit's interaction with CXCR4?
Studies involving in silico modeling and in vitro binding assays suggest that Clobenpropit directly interacts with the CXCR4 receptor.[8] It is thought to bind to a "minor pocket" of the receptor, which may differentiate its mechanism from other well-known CXCR4 antagonists like AMD3100.[8] This interaction can inhibit the downstream signaling pathways activated by the natural ligand, CXCL12.[9]
Q4: What are the primary signaling pathways activated by CXCR4?
CXCR4 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins.[1] Upon binding its ligand, CXCL12, it initiates several downstream cascades:
-
G-protein Dependent Pathways: Activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which results in calcium mobilization.[10] It also activates the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[11][12]
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G-protein Independent Pathways: CXCR4 can also signal through pathways independent of G-proteins, such as the JAK/STAT pathway, which is often associated with receptor dimerization.[1][11] Following activation, β-arrestin is recruited, leading to receptor internalization and desensitization.[1][10]
Quantitative Data Summary
While direct, peer-reviewed quantitative binding data (e.g., Kᵢ, IC₅₀) for Clobenpropit's interaction with CXCR4 is not extensively documented in the public domain, the following tables provide a pharmacological context for the compound and reference values for known CXCR4 ligands.
Table 1: Pharmacological Profile of Clobenpropit at Various Receptors
| Target Receptor/Transporter | Assay Type | Value | Reference |
| Histamine H3 Receptor (mouse) | [³⁵S]GTPγS Binding | EC₅₀ = 1.7 nM (Inverse Agonist) | [2] |
| Histamine H3 Receptor (human) | Ca²⁺ Flux (FLIPR) | IC₅₀ = 1 nM (Antagonist) | [2] |
| Histamine H4 Receptor | Eosinophil Shape Change | EC₅₀ = 3 nM (Partial Agonist) | [4] |
| Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | IC₅₀ = 490 nM | [6] |
Table 2: Binding Affinities of Known CXCR4 Ligands (for comparison)
| Ligand | Assay Type | Cell Line | Value (IC₅₀) | Reference |
| SDF-1α (CXCL12) | NanoBRET | CHO | 3.2 nM | [13] |
| Ac-TZ14011 | NanoBRET | CHO | 15.3 nM | [13] |
| FC131 | NanoBRET | CHO | 4.5 nM | [13] |
| AMD3100 | β-arrestin-2 Recruitment | CEM cells | 49.2 nM | [14] |
| IT1t | Ligand Binding | Flp-In T-REx 293 | Kᵢ = 5.2 nM | [15] |
Experimental Protocols & Methodologies
Here we provide detailed, representative protocols for two common assay types used to investigate ligand binding to CXCR4.
Radioligand Competition Binding Assay (Filtration Method)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (like Clobenpropit) by measuring its ability to compete with a radiolabeled ligand for binding to CXCR4.
Materials:
-
Receptor Source: Membrane preparations from a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a transfected cell line (e.g., HEK293 or CHO cells overexpressing human CXCR4).
-
Radioligand: [¹²⁵I]-SDF-1α (CXCL12).
-
Test Compound: Clobenpropit.
-
Non-specific Binding Control: A high concentration of a known unlabeled CXCR4 antagonist (e.g., 10 µM AMD3100).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine), cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes using standard homogenization and centrifugation techniques. Determine the final protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 25-50 µg membrane protein, a fixed concentration of [¹²⁵I]-SDF-1α (at or near its Kₔ), and binding buffer.
-
Non-Specific Binding (NSB): Same as Total Binding, but with the addition of 10 µM AMD3100.
-
Competition: Same as Total Binding, but with increasing concentrations of Clobenpropit (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mat into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Clobenpropit.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
NanoBRET Ligand Binding Assay (Live Cell Method)
This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure ligand binding in real-time in living cells, avoiding the need for radioactivity.
Materials:
-
Cell Line: A stable cell line co-expressing N-terminally NanoLuc-tagged CXCR4 (NanoLuc-CXCR4) as the BRET donor (e.g., in CHO or HEK293 cells).[13]
-
Fluorescent Ligand: A fluorescently-labeled CXCR4 antagonist to act as the BRET acceptor (e.g., TAMRA-Ac-TZ14011).[13]
-
Test Compound: Clobenpropit.
-
Assay Medium: Opti-MEM or other serum-free medium.
-
NanoBRET Substrate: Furimazine.
-
Equipment: White, flat-bottom 96- or 384-well plates, a plate reader capable of simultaneous dual-emission detection (e.g., a donor filter at 460 nm and an acceptor filter at >610 nm).
Methodology:
-
Cell Seeding: Seed the NanoLuc-CXCR4 expressing cells into the white-walled assay plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of Clobenpropit in assay medium. Prepare a solution of the fluorescent ligand in assay medium.
-
Assay Setup:
-
Gently remove the culture medium from the cells.
-
Add the Clobenpropit dilutions to the appropriate wells.
-
Immediately add the fluorescent ligand to all wells at a fixed final concentration.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Just prior to reading, add the NanoBRET substrate (Furimazine) to all wells according to the manufacturer's instructions.
-
BRET Measurement: Immediately place the plate in the plate reader and measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: Acceptor Emission (610 nm) / Donor Emission (460 nm).
-
Plot the BRET ratio against the log concentration of Clobenpropit.
-
Fit the data using a suitable competition binding model in a statistical software package to determine the IC₅₀.
-
Troubleshooting Guide
Issue 1: Low or No Specific Binding Signal in Radioligand Assay
-
Question: My total binding counts are very low, close to the background noise. What could be the issue?
-
Answer: This points to a problem with a core assay component.
-
Inactive Radioligand: Ensure your radioligand is not expired and has been stored correctly to prevent degradation.
-
Low Receptor Expression: Verify the expression level of CXCR4 in your membrane preparation. Use a cell line known to have high CXCR4 expression or consider transient transfection to boost levels. Repeated freeze-thaw cycles of membrane preps can also degrade receptors.
-
Incorrect Buffer Composition: Check the pH and composition of your binding buffer. GPCRs are sensitive to ionic strength and pH.
-
-
-
Question: My total binding is fine, but the signal difference between total binding and non-specific binding (NSB) is very small.
-
Answer: This indicates high non-specific binding, which is masking your specific signal.
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kₔ can increase binding to non-receptor sites. Perform a saturation binding experiment to determine the Kₔ and use a concentration at or below this value for competition assays.
-
Insufficient Washing: Ensure the washing steps after filtration are rapid and thorough with ice-cold buffer to efficiently remove unbound ligand without promoting dissociation from the receptor.
-
Filter Binding: The radioligand may be sticking to the filter paper. Ensure filters are adequately pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
-
Issue 2: Inconsistent or Non-Reproducible Results in NanoBRET Assay
-
Question: My BRET signal is weak, and the assay window is small. How can I improve it?
-
Answer: A small dynamic range can make it difficult to resolve compound affinities.
-
Suboptimal Donor/Acceptor Pair: Ensure the emission spectrum of your NanoLuc donor overlaps with the excitation spectrum of your fluorescent ligand acceptor.
-
Low Receptor Expression/Trafficking: Poor expression of the NanoLuc-CXCR4 fusion protein on the cell surface will result in a weak signal. Confirm surface expression via flow cytometry or ELISA. Optimizing transfection efficiency or using a signal peptide in the construct can improve trafficking.[13]
-
Incorrect Substrate Concentration/Timing: Prepare the furimazine substrate immediately before use and read the plate promptly after addition, as the signal is transient.
-
-
-
Question: I am seeing a high background BRET signal even without the fluorescent ligand.
-
Answer: This could be due to spectral bleed-through.
-
Filter Selection: Ensure your plate reader is equipped with high-quality filters that effectively separate the donor and acceptor emission wavelengths.
-
Control Wells: Always include control wells with only the donor (NanoLuc-CXCR4 cells + substrate) to establish the baseline background signal.
-
-
Visualizations
CXCR4 Signaling Pathways
Caption: Canonical signaling pathways activated by the CXCR4 receptor.
Experimental Workflow for Ligand Binding Assay
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The story of clobenpropit and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The story of clobenpropit and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the binding mode of clobenprobit at CXCR4 and development of novel anti-inflammatory compounds with enhanced activity and minimal antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abeomics.com [abeomics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Clobenpropit's H4 Receptor Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the H4 receptor agonist activity of Clobenpropit, a potent H3 receptor antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of Clobenpropit?
Clobenpropit is well-established as a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] However, it is crucial to recognize that Clobenpropit also exhibits partial agonist activity at the histamine H4 receptor (H4R).[1][4][5] This dual activity necessitates careful experimental design to isolate its H3R-mediated effects.
Q2: Why is it important to control for Clobenpropit's H4 receptor agonist activity?
The H4 receptor is primarily expressed in hematopoietic cells, such as mast cells and eosinophils, and is involved in inflammatory and immune responses.[6] In experimental systems where both H3 and H4 receptors are present, the agonist activity of Clobenpropit at H4R can confound the interpretation of results, leading to misattribution of observed effects solely to H3R modulation. This is particularly critical in studies related to neuroinflammation, allergy, and autoimmune diseases where H4R plays a significant role.[6][7][8]
Q3: What are the key pharmacological parameters of Clobenpropit at H3 and H4 receptors?
The binding affinity (Ki) and potency (EC50/IC50) of Clobenpropit vary across different studies and experimental conditions. Below is a summary of reported values to guide experimental design.
Data Presentation
Table 1: Pharmacological Profile of Clobenpropit at Human Histamine H3 and H4 Receptors
| Parameter | Receptor | Value | Reference |
| pKi (binding affinity) | Human H3R | 9.44 ± 0.04 | [1] |
| pKi (binding affinity) | Rat H3R | 9.75 ± 0.01 | [1] |
| Ki (binding affinity) | Human H4R | 13 nM | [1] |
| pEC50 (potency as inverse agonist) | Human H3R | 8.07 | [1] |
| EC50 (potency as partial agonist) | Human H4R | 3 nM (induces eosinophil shape change) | [4][5] |
Table 2: Recommended Control Compounds for H4 Receptor Activity
| Compound | Activity | Receptor Selectivity | Recommended Use |
| 4-Methylhistamine | Selective Agonist | Potent and selective for H4R over H1R, H2R, and H3R. | Positive control for H4R activation. Helps to mimic the H4R-mediated effects of Clobenpropit.[3][4][9] |
| JNJ7777120 | Selective Antagonist | High affinity and >1000-fold selectivity for H4R over other histamine receptors. | To block the H4R agonist activity of Clobenpropit, thereby isolating its H3R-mediated effects.[10] |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays.
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Question: My in vitro assay with Clobenpropit is showing results that are not consistent with pure H3R antagonism. Could the H4R agonist activity be the cause?
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Answer: Yes, if your cell system expresses H4 receptors, the partial agonism of Clobenpropit at H4R could be influencing your results.
-
Troubleshooting Steps:
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Confirm H4R Expression: Verify the expression of H4R in your cell line or primary cells using techniques like RT-qPCR or Western blot.
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Use a Selective H4R Antagonist: Co-incubate your cells with Clobenpropit and a selective H4R antagonist, such as JNJ7777120. If the inconsistent effects are abolished, it confirms they were mediated by H4R activation.
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Employ a Selective H4R Agonist: As a positive control, treat your cells with a selective H4R agonist like 4-Methylhistamine to characterize the H4R-mediated response in your system.
-
-
Issue 2: Difficulty interpreting in vivo data.
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Question: I am observing a complex physiological response to Clobenpropit in my animal model, and I'm unsure how to dissect the H3R versus H4R contributions.
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Answer: In vivo systems are complex, and the dual activity of Clobenpropit can lead to multifaceted outcomes. A multi-pronged approach is necessary to delineate the receptor-specific effects.
-
Troubleshooting Steps:
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Pharmacological Blockade: Administer the selective H4R antagonist JNJ7777120 prior to Clobenpropit treatment. A change in the observed phenotype will indicate the extent of H4R involvement.
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Comparative Pharmacology: Compare the effects of Clobenpropit with those of a selective H3R antagonist that lacks H4R activity and a selective H4R agonist (4-Methylhistamine). This will help to build a pharmacological profile of each receptor's contribution.
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Utilize Knockout Models: If available, using H4R knockout animals is the most definitive way to eliminate the confounding H4R-mediated effects of Clobenpropit.
-
-
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Differentiate H3R and H4R Binding
This protocol allows for the determination of Clobenpropit's binding affinity at H3R and H4R.
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Objective: To quantify the binding of Clobenpropit to H3 and H4 receptors independently.
-
Methodology:
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Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human H3R or H4R.
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Radioligand:
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For H3R: Use [3H]Nα-methylhistamine.
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For H4R: Use [3H]histamine.
-
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Assay Setup:
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In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and varying concentrations of unlabeled Clobenpropit.
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Include wells for total binding (no competitor) and non-specific binding (a high concentration of a suitable unlabeled ligand, e.g., thioperamide for H3R and histamine for H4R).
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Incubation: Incubate the plates to allow binding to reach equilibrium.
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Filtration and Scintillation Counting: Rapidly filter the contents of each well and wash to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of Clobenpropit. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
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Protocol 2: In Vitro cAMP Accumulation Functional Assay
This protocol assesses the functional activity of Clobenpropit at H3R and H4R.
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Objective: To measure the effect of Clobenpropit on adenylyl cyclase activity mediated by H3R and H4R.
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Methodology:
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Cell Culture: Use cells co-expressing either H3R or H4R and a cAMP-responsive reporter system (e.g., CRE-luciferase) or utilize a commercial cAMP assay kit.
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Assay Procedure:
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Plate the cells in a multi-well plate.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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To assess H3R inverse agonism, treat the cells with varying concentrations of Clobenpropit.
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To assess H4R agonism, treat the cells with varying concentrations of Clobenpropit after stimulating adenylyl cyclase with forskolin.
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To block H4R agonism, pre-incubate the cells with JNJ7777120 before adding Clobenpropit and forskolin.
-
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or luminescence).
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Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
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Visualizations
Caption: Signaling pathways of H3 and H4 receptors modulated by Clobenpropit.
Caption: In vitro workflow to dissect H3R and H4R effects of Clobenpropit.
Caption: Troubleshooting logic for unexpected effects of Clobenpropit.
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Stability of Clobenpropit (dihydrobromide) in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clobenpropit dihydrobromide. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs) - Solution Stability and Storage
Q1: How should I prepare and store stock solutions of Clobenpropit dihydrobromide?
A1: The preparation and storage of Clobenpropit dihydrobromide solutions depend on the solvent and intended storage duration. For optimal stability, it is recommended to prepare fresh aqueous solutions on the day of use. For longer-term storage, DMSO is the preferred solvent.
Data Presentation: Recommended Storage Conditions for Clobenpropit Dihydrobromide Solutions
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Source(s) |
| Water | Room Temperature | Not Recommended | [1] |
| Water | 2-8°C | Use on the same day | [1] |
| DMSO | -20°C | Up to 1 month | [2] |
| DMSO | -80°C | Up to 6 months | [2] |
Note: Always use anhydrous, high-purity solvents. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q2: My Clobenpropit solution appears cloudy or has visible precipitate. What should I do?
A2: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or solvent impurities. If you observe precipitation:
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Warm the solution: Gently warm the solution to 37°C to see if the precipitate redissolves.
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Sonicate: Brief sonication can help to redissolve precipitated material.
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Verify concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent (see solubility data below).
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Check solvent quality: Use high-purity, anhydrous solvents to prepare your solutions. Moisture in DMSO can reduce the solubility of compounds.
If precipitation persists, it is recommended to prepare a fresh solution.
Q3: What is the solubility of Clobenpropit dihydrobromide in common solvents?
A3: The solubility of Clobenpropit dihydrobromide varies depending on the solvent.
Data Presentation: Solubility of Clobenpropit Dihydrobromide
| Solvent | Approximate Solubility |
| Water | ~20 mg/mL |
| DMSO | ~30 mg/mL |
| Ethanol | ~2.5 mg/mL |
Note: These values are approximate and may vary slightly between batches.
Troubleshooting Guide - Experimental Issues
Q1: I am observing inconsistent results in my cell-based assays. Could the stability of Clobenpropit in my culture medium be an issue?
A1: Yes, the stability of Clobenpropit in aqueous solutions, including cell culture media, is limited. It is highly recommended to prepare fresh dilutions of your Clobenpropit stock solution in your culture medium for each experiment. Avoid storing Clobenpropit in aqueous media for extended periods.
Experimental Workflow: Preparation of Working Solution for Cell Culture
Caption: Workflow for preparing Clobenpropit working solutions.
Q2: How can I minimize the final DMSO concentration in my cell culture experiments to avoid solvent toxicity?
A2: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, to avoid off-target effects. To achieve this:
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Prepare a high-concentration stock solution: This allows for a larger dilution factor.
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Perform serial dilutions: If very low final concentrations of Clobenpropit are required, perform serial dilutions of your stock solution in your cell culture medium.
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Always include a vehicle control: Treat a set of cells with the same final concentration of DMSO used in your experimental conditions to account for any solvent effects.
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay using MTS
This protocol is adapted from a study on pancreatic cancer cell lines.[3]
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Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1, MiaPaCa-2, or AsPC-1) in a 96-well plate at a density of 4 x 10³ cells per well.
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Cell Culture: Incubate the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
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Treatment: After allowing the cells to adhere, treat them with varying concentrations of Clobenpropit (e.g., 1 to 100 µM) for the desired duration (e.g., up to 48 hours).
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MTS Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well.
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Incubation: Incubate the plate for 1 hour to allow for the conversion of MTS to formazan by viable cells.
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Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Express the results as a fold change in absorbance of treated cells compared to untreated control cells.
Protocol 2: Western Blotting for Receptor and Signaling Protein Expression
This protocol provides a general framework for assessing protein expression changes upon Clobenpropit treatment.
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Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., NP-40 buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
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SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., H3 receptor, H4 receptor, phosphorylated and total forms of AKT, ERK, etc.) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.
Signaling Pathways
Clobenpropit is a potent histamine H3 receptor antagonist/inverse agonist and a partial H4 receptor agonist. Its effects are mediated through various signaling pathways.
Diagram: Clobenpropit's Action on H3 Receptor Signaling
Caption: Clobenpropit inhibits H3 receptor signaling pathways.
Diagram: Clobenpropit's Action on H4 Receptor Signaling
Caption: Clobenpropit partially activates H4 receptor signaling.
References
- 1. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clobenpropit enhances anti-tumor effect of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing motor function impairment at high doses of Clobenpropit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering motor function impairment in subjects at high doses of Clobenpropit.
Frequently Asked Questions (FAQs)
Q1: We are observing significant motor impairment (ataxia, reduced locomotion) in our animal models at high doses of Clobenpropit. Is this a known effect?
A1: Yes, motor function impairment is a documented effect of Clobenpropit at high doses. A study has reported that at a dose of 80 mg/kg, Clobenpropit induced motor impairment in mice, as observed in the rotarod ataxia test[1]. While lower doses are generally associated with cognitive-enhancing and wake-promoting effects, high doses can lead to adverse motor side effects.
Q2: What is the proposed mechanism for Clobenpropit-induced motor impairment at high doses?
A2: The precise mechanism is not fully elucidated, but it is likely multifactorial. Clobenpropit is a potent histamine H3 receptor antagonist/inverse agonist[2]. At high concentrations, the profound alteration of histamine and other neurotransmitter systems regulated by H3 heteroreceptors (such as dopamine and acetylcholine) in brain regions critical for motor control (e.g., basal ganglia) could lead to motor deficits. Histamine H3 receptors are involved in modulating the release of several neurotransmitters, and excessive blockade or inverse agonism at these receptors could disrupt the fine-tuned balance required for normal motor function[3].
Q3: Could off-target effects of Clobenpropit be contributing to the motor impairment at high doses?
A3: While Clobenpropit is highly selective for the H3 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. However, specific off-target effects directly linked to motor impairment at high doses of Clobenpropit are not well-documented in the current literature. It is crucial to carefully evaluate the dose-response relationship in your experiments.
Q4: What are the typical doses of Clobenpropit used in preclinical studies, and at what point is motor impairment generally observed?
A4: Doses of Clobenpropit in preclinical studies vary depending on the research question. For cognitive enhancement and neuroprotective effects, doses in the range of 1-20 mg/kg have been used[4][5]. The most definitive data point for motor impairment comes from a study where ataxia was observed at 80 mg/kg in mice[1]. It is recommended to conduct a dose-response study in your specific model to determine the therapeutic window and the threshold for motor side effects.
Q5: How can we differentiate between sedation and specific motor coordination deficits in our animals?
A5: This is a critical experimental question. Utilizing a battery of motor function tests can help distinguish between general sedation and specific impairments in coordination, balance, and fine motor skills. For example, an open field test can assess general locomotor activity (which would be reduced in sedation), while a rotarod or beam-walking test can specifically challenge motor coordination and balance. See the "Experimental Protocols" section for more details on these assays.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in motor impairment between subjects at the same high dose. | 1. Inconsistent drug administration (e.g., i.p. injection placement).2. Individual differences in drug metabolism and brain penetration.3. Stress or other environmental factors affecting baseline motor performance. | 1. Ensure consistent and accurate drug administration techniques.2. Increase sample size to account for biological variability.3. Acclimate animals to the testing environment and handle them consistently to minimize stress. |
| Animals appear ataxic and fall quickly from the rotarod at high doses. | 1. The dose of Clobenpropit is supratherapeutic and inducing significant motor coordination deficits.2. The parameters of the rotarod test (e.g., speed, acceleration) are too challenging for the drugged state. | 1. Perform a dose-response curve to identify a lower dose with the desired primary effect but without the motor impairment.2. Adjust the rotarod protocol to a lower fixed speed or a slower acceleration to better quantify the degree of impairment. |
| Reduced overall movement in the open field test, making it difficult to assess specific motor deficits. | 1. The high dose of Clobenpropit may be causing general malaise or sedative effects.2. The animal may have adopted a "freezing" behavior. | 1. Observe the animals for other signs of sedation (e.g., ptosis, lethargy).2. Use additional tests that do not rely on voluntary exploratory behavior, such as the pole test or grip strength test, to assess motor function. |
| Unexpected motor effects at doses previously considered non-impairing. | 1. Differences in the vehicle used for drug formulation.2. Strain, age, or sex differences in the animal model.3. Interaction with other compounds or experimental conditions. | 1. Ensure the vehicle has no intrinsic effect on motor function.2. Carefully document the characteristics of your animal model and compare them to the literature.3. Review all experimental procedures for potential confounding factors. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of Clobenpropit
| Dose | Animal Model | Observed Effect | Motor Function Test | Reference |
| 1-3 mg/kg (p.o.) | Mice | Neuroprotection against LPS-induced cognitive deficits | Not specified for motor impairment | [5] |
| 10 mg/kg (i.p.) | Mice | Amelioration of scopolamine-induced learning deficit | Step-through passive avoidance | [4] |
| 15 mg/kg (i.p.) | Rats | Prevention of MK-801-induced hyperlocomotor behaviors | Locomotor activity | [2] |
| 20 & 40 mg/kg (i.p.) | Mice | Increased anticonvulsant effectiveness of carbamazepine | Not specified for motor impairment | [1] |
| 80 mg/kg (i.p.) | Mice | Impaired motor function | Rotarod ataxia test | [1] |
Experimental Protocols
Rotarod Test for Motor Coordination and Balance
Objective: To assess motor coordination and balance by measuring the time an animal can stay on a rotating rod.
Methodology:
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Apparatus: A rotarod apparatus with a textured rod to provide grip, with adjustable speed and/or acceleration.
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Acclimation: For 2-3 consecutive days before the test, train the animals on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes per trial, with 2-3 trials per day.
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Testing:
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Administer Clobenpropit or vehicle at the desired dose and time point.
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Place the animal on the rotarod.
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Begin the trial using either a fixed speed or an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 5 minutes).
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Record the latency to fall or the time at which the animal makes a full passive rotation with the rod.
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Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
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Data Analysis: Compare the latency to fall between the Clobenpropit-treated and control groups. A significant decrease in latency indicates motor impairment.
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior.
Methodology:
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Apparatus: A square or circular arena with high walls to prevent escape, equipped with an overhead camera and tracking software.
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Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.
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Testing:
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Administer Clobenpropit or vehicle.
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Gently place the animal in the center of the open field arena.
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Record the animal's activity for a set period (e.g., 10-30 minutes).
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Data Analysis: The tracking software can analyze various parameters, including total distance traveled, average velocity, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in distance traveled and velocity can indicate hypoactivity or sedation.
Mandatory Visualizations
Caption: Proposed signaling pathway of high-dose Clobenpropit leading to motor impairment.
Caption: Experimental workflow for assessing Clobenpropit-induced motor impairment.
References
- 1. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clobenpropit and Carbamazepine Interaction
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential impact of clobenpropit on plasma carbamazepine concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are based on available preclinical data.
Troubleshooting Guide: Unexpected Carbamazepine Plasma Concentrations in the Presence of Clobenpropit
Issue: You are observing higher-than-expected plasma concentrations of carbamazepine in animal models co-administered with clobenpropit.
Potential Cause: Preclinical evidence suggests that high doses of clobenpropit may increase the plasma concentration of carbamazepine.
Troubleshooting Steps:
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Verify Dosing: Double-check the administered doses of both clobenpropit and carbamazepine to rule out dosing errors.
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Review Blood Sampling and Bioanalysis: Ensure that blood sampling times are appropriate to capture the peak and trough concentrations of carbamazepine and that the bioanalytical method for quantifying carbamazepine is validated and free from interference from clobenpropit.
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Consider the Dose of Clobenpropit: A study in mice demonstrated that a high dose (40 mg/kg) of clobenpropit significantly enhanced plasma carbamazepine concentrations. Lower doses may have a less pronounced or no effect.
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Investigate Potential Mechanisms:
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Hypothesis: Inhibition of Metabolism: The primary route of carbamazepine metabolism is through the cytochrome P450 enzyme CYP3A4.[1][2][3] While direct studies on clobenpropit's effect on CYP3A4 are not currently available, some other histamine H3 receptor antagonists have been shown to interact with CYP enzymes. It is plausible that clobenpropit could inhibit CYP3A4, leading to decreased metabolism and consequently, increased plasma levels of carbamazepine. Further in vitro studies, such as CYP450 inhibition assays, would be required to confirm this hypothesis.
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Alternative Mechanisms: Explore other potential mechanisms such as effects on drug transporters or other metabolic pathways.
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Consult Literature: Review the latest scientific literature for any new studies on the interaction between clobenpropit and carbamazepine or other anticonvulsant drugs.
Frequently Asked Questions (FAQs)
Q1: Is there a known interaction between clobenpropit and carbamazepine?
A1: Yes, a preclinical study in mice has shown that co-administration of a high dose of clobenpropit (40 mg/kg) with carbamazepine significantly increases the plasma concentration of carbamazepine.[4] At doses of 20 and 40 mg/kg, clobenpropit also significantly increased the anticonvulsant effectiveness of carbamazepine in this study.
Q2: What is the proposed mechanism for this interaction?
A2: The exact mechanism has not been definitively established. However, a leading hypothesis is the inhibition of carbamazepine's primary metabolic enzyme, CYP3A4, by clobenpropit. Carbamazepine is extensively metabolized by CYP3A4 to its active metabolite, carbamazepine-10,11-epoxide.[1][3] Inhibition of this pathway would lead to reduced clearance and higher plasma levels of the parent drug. It is important to note that this is a hypothesis based on the metabolism of carbamazepine and the properties of some other histamine H3 receptor antagonists, and direct evidence for clobenpropit's inhibition of CYP3A4 is lacking.
Q3: Is there any clinical data on the interaction between clobenpropit and carbamazepine in humans?
A3: Currently, there are no published clinical studies or case reports detailing the co-administration of clobenpropit and carbamazepine in humans. Therefore, the clinical significance of this potential interaction is unknown.
Q4: We are planning a preclinical study involving the co-administration of clobenpropit and carbamazepine. What should we consider?
A4: Based on the available data, it is crucial to include pharmacokinetic assessments of carbamazepine when co-administered with clobenpropit, particularly at higher doses of clobenpropit. Consider a dose-response study to characterize the effect of different clobenpropit doses on carbamazepine plasma concentrations. It would also be valuable to measure the concentration of carbamazepine's active metabolite, carbamazepine-10,11-epoxide. In vitro studies to investigate the potential of clobenpropit to inhibit CYP3A4 are also recommended to elucidate the mechanism of interaction.
Quantitative Data
The following table summarizes the qualitative findings from the key preclinical study. Note: Specific quantitative values for the increase in carbamazepine concentration were not available in the reviewed literature.
| Compound | Dose | Effect on Carbamazepine Plasma Concentration | Animal Model | Reference |
| Clobenpropit | 40 mg/kg | Significantly enhanced | Mice | [4] |
| Clobenpropit | 20 mg/kg | Not specified | Mice | [4] |
Experimental Protocols
Experiment: Evaluation of the effect of clobenpropit on plasma carbamazepine concentration in mice (Based on the abstract of the cited study).[4]
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Animal Model: Male mice.
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Drug Administration:
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Clobenpropit administered at doses of 20 and 40 mg/kg.
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Carbamazepine administered at a standard anticonvulsant dose.
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The route of administration and the timing of co-administration would need to be defined based on the full study protocol (which is not publicly available).
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Blood Sampling: Blood samples would be collected at various time points post-dose to determine the pharmacokinetic profile of carbamazepine.
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Bioanalysis: Plasma concentrations of carbamazepine would be measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
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Data Analysis: The pharmacokinetic parameters of carbamazepine (e.g., Cmax, AUC) in the presence and absence of clobenpropit would be compared using appropriate statistical methods.
Signaling Pathways and Workflows
Proposed Mechanism of Interaction
The following diagram illustrates the hypothesized mechanism by which clobenpropit may increase plasma carbamazepine concentration.
Caption: Hypothesized inhibition of carbamazepine metabolism by clobenpropit.
Experimental Workflow for Investigating the Interaction
The diagram below outlines a logical workflow for researchers investigating the interaction between clobenpropit and carbamazepine.
Caption: Proposed experimental workflow for investigating the clobenpropit-carbamazepine interaction.
References
Reconstitution of lyophilized Clobenpropit for research use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reconstitution and use of lyophilized clobenpropit for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized clobenpropit?
A1: For aqueous solutions, sterile water is recommended. Clobenpropit dihydrobromide is soluble up to 100 mM in water.[1][2] For organic stock solutions, DMSO and ethanol can be used. The solubility is approximately 30 mg/mL in DMSO and 2.5 mg/mL in ethanol.[3]
Q2: How should I store the lyophilized powder and reconstituted solutions?
A2: Lyophilized clobenpropit should be stored at -20°C and is stable for at least four years.[3] Once reconstituted, the stability of the solution depends on the solvent and storage temperature. It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage of stock solutions, DMSO is preferred. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from moisture.[4]
Q3: What is the primary mechanism of action for clobenpropit?
A3: Clobenpropit is a potent histamine H3 receptor antagonist/inverse agonist.[4][5][6] It also exhibits partial agonist activity at the histamine H4 receptor.[4] Additionally, it can interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors.[4] Its effects often stem from the blockade of presynaptic H3 autoreceptors, which increases the release of histamine and other neurotransmitters in the brain.[5][7]
Q4: Is there a difference between clobenpropit and clobenpropit dihydrobromide?
A4: Clobenpropit refers to the free base form of the molecule, while clobenpropit dihydrobromide is the salt form. The salt form, such as the dihydrobromide, generally offers enhanced water solubility and stability compared to the free base, while the biological activity is comparable at equivalent molar concentrations.[5]
Troubleshooting Guide
Issue 1: The lyophilized powder did not dissolve completely in water.
-
Possible Cause: The concentration may be too high, or the solution may not have been mixed sufficiently.
-
Solution:
-
Ensure you are not exceeding the maximum solubility of clobenpropit in water (up to 100 mM or approximately 20 mg/mL).[1][3]
-
Gently vortex or sonicate the solution briefly to aid dissolution.[8]
-
If a very high concentration is required, consider using DMSO as the solvent to create a stock solution, which can then be diluted into your aqueous experimental medium.
-
Issue 2: Inconsistent results are observed between experiments.
-
Possible Cause 1: Degradation of the clobenpropit stock solution.
-
Solution 1: Prepare fresh aqueous solutions for each experiment, as their stability is limited.[3] If using a DMSO stock, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[4][8]
-
Possible Cause 2: The compound may have come out of solution upon dilution into aqueous buffers.
-
Solution 2: When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the medium slowly while mixing. Ensure the final concentration of DMSO is low enough not to affect the experiment and to maintain the solubility of clobenpropit.
Issue 3: Unexpected off-target effects are observed in my cell or animal model.
-
Possible Cause: Clobenpropit is known to have activity at receptors other than the histamine H3 receptor, including the histamine H4 receptor (as a partial agonist), serotonin 5-HT3 receptors, and α2A/α2C adrenoceptors.[4]
-
Solution:
-
Review the literature for known off-target effects of clobenpropit in your specific model system.
-
Use appropriate controls, such as other H3 receptor antagonists or specific antagonists for the potential off-target receptors, to dissect the observed effects.
-
Perform dose-response experiments to determine the optimal concentration that maximizes H3 receptor-specific effects while minimizing off-target effects.
-
Quantitative Data Summary
Table 1: Solubility of Clobenpropit
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration |
| Water | ~20[3] | Up to 100 mM[1][2] |
| DMSO | ~30[3] | Not specified |
| Ethanol | ~2.5[3] | Not specified |
Table 2: Receptor Binding Affinity and Functional Activity
| Receptor | Parameter | Value | Species/System |
| Histamine H3 | pA2 | 9.93[2] | Not specified |
| Histamine H3 | Ki | 0.17 nM[3] | Rat cortical membranes |
| Histamine H3 (human) | pKi | 9.44[4] | Recombinant |
| Histamine H3 (rat) | pKi | 9.75[4] | Recombinant |
| Histamine H4 | Ki | 13 nM[4] | Not specified |
| Histamine H4 | EC50 | 3 nM[2] | Eosinophil shape change |
| 5-HT3 | Ki | 7.4 nM[4] | Not specified |
| α2A Adrenoceptor | Ki | 17.4 nM[4] | Not specified |
| α2C Adrenoceptor | Ki | 7.8 nM[4] | Not specified |
| NMDA (NR1/NR2B) | IC50 | 1 µM[4] | Recombinant |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Studies
-
Bring the vial of lyophilized clobenpropit dihydrobromide to room temperature before opening.
-
Calculate the volume of sterile, deionized water required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of water to the vial.
-
Cap the vial and vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Use the solution fresh for experiments. Do not store aqueous solutions for more than one day.[3]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
-
Bring the vial of lyophilized clobenpropit dihydrobromide to room temperature.
-
Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM).
-
Cap the vial and vortex until the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 3: Preparation of Dosing Solution for In Vivo Administration
This is an example protocol and may require optimization for specific animal models and routes of administration.
-
For Saline-Based Solutions: If the required final concentration is soluble in saline, dissolve the required amount of clobenpropit directly in sterile saline shortly before administration. For subcutaneous injection in rats, clobenpropit has been dissolved in saline for a dose of 5 mg/kg.[7]
-
For Formulations with Co-solvents (for higher concentrations): a. Prepare a stock solution of clobenpropit in DMSO (e.g., 20.8 mg/mL).[4] b. To prepare 1 mL of the final dosing solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[4] c. Add 50 µL of Tween-80 to the mixture and mix again until uniform.[4] d. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well before administration.[4]
Visualizations
Caption: Workflow for reconstituting and using lyophilized clobenpropit.
Caption: Simplified signaling pathways of clobenpropit.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Clobenpropit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clobenpropit - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. CellAura fluorescent H3 antagonist [clobenpropit] |CA200843 | Histamine 3 receptor antagonist | Hello Bio [hellobio.com]
Clobenpropit storage conditions to maintain compound integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Clobenpropit in your research. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Compound Handling and Storage
Q1: How should I store Clobenpropit to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of Clobenpropit. The storage conditions depend on whether it is in solid form or in a stock solution.
-
Solid Form: Clobenpropit is typically supplied as a crystalline solid (dihydrobromide or hydrobromide salt). For long-term storage, it is recommended to keep it at -20°C , where it can remain stable for at least four years.[1][2] Some suppliers also indicate that it can be stored at room temperature.[3][4]
-
Stock Solutions: The stability of stock solutions is dependent on the solvent and storage temperature. For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months , and at -20°C for up to 1 month .[5] It is advisable to prepare fresh aqueous solutions for daily use, as storing aqueous solutions for more than one day is not recommended.[1] To prevent degradation, stock solutions should be stored in tightly sealed vials, away from moisture.[5]
Q2: What are the recommended solvents for dissolving Clobenpropit?
A2: Clobenpropit dihydrobromide is soluble in several common laboratory solvents. The choice of solvent will depend on your specific experimental requirements.
When preparing stock solutions, it is good practice to purge the solvent of choice with an inert gas.[1] The dihydrobromide salt form of Clobenpropit generally offers enhanced water solubility and stability compared to the free base form.[7]
Q3: I am observing precipitation of Clobenpropit in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation in aqueous media can be a common issue. Here are some potential causes and solutions:
-
Solubility Limit Exceeded: Ensure that the final concentration of Clobenpropit in your medium does not exceed its solubility limit. While the dihydrobromide salt is water-soluble, high concentrations in complex biological media can still lead to precipitation.
-
Solvent Shock: When adding a concentrated stock solution (e.g., in DMSO) to your aqueous medium, a rapid change in solvent polarity can cause the compound to precipitate. To avoid this, try to add the stock solution dropwise while vortexing or stirring the medium. Also, ensure the final concentration of the organic solvent (like DMSO) is low and compatible with your experimental system.
-
pH of the Medium: The pH of your culture medium can influence the solubility of Clobenpropit. Although specific data on the pH-dependent stability of Clobenpropit is limited, significant pH deviations from neutral can affect the ionization state and solubility of the compound. Ensure your medium is properly buffered.
-
Interaction with Media Components: Components in complex media, such as proteins or salts, may interact with Clobenpropit and reduce its solubility. If you suspect this is the case, you may need to test different types of media or use a simpler buffered solution for your experiment if possible.
Experimental Design and Execution
Q4: I am not observing the expected biological activity of Clobenpropit in my assay. What are some potential reasons?
A4: If Clobenpropit is not showing the expected activity, consider the following troubleshooting steps:
-
Compound Integrity: Verify that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial of the compound. For aqueous solutions, always use freshly prepared solutions.[1]
-
Receptor Expression: Ensure that your experimental system (cell line or tissue) expresses the target histamine H3 and/or H4 receptors at sufficient levels.
-
Assay Conditions: The observed activity of Clobenpropit can be influenced by the specific assay conditions. For instance, in receptor binding assays, factors such as incubation time, temperature, and the concentration of the radioligand are critical.
-
Off-Target Effects: Be aware that at higher concentrations, Clobenpropit may exhibit off-target effects. For example, it has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors.[5]
-
Ligand Competition: If you are performing a competitive binding assay, ensure that the competing ligand has a known affinity for the receptor and is used at an appropriate concentration.
Q5: Are there any known signaling pathways activated by Clobenpropit that I should be aware of?
A5: Yes, Clobenpropit has been shown to modulate specific intracellular signaling pathways:
-
cAMP/PKA Pathway: Clobenpropit can enhance GABA release through the cAMP/Protein Kinase A (PKA) pathway, which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.[8]
-
PI3K/AKT Pathway: It has also been demonstrated that Clobenpropit can protect against propofol-induced neuronal apoptosis by activating the PI3K/AKT signaling pathway.[9]
Understanding these pathways can help in designing experiments to elucidate the mechanism of action of Clobenpropit in your specific model.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Storage (Solid) | -20°C | ≥ 4 years | [1][2] |
| Room Temperature | Stable (duration not specified) | [3][4] | |
| Storage (Stock Solution) | -80°C in DMSO | 6 months | [5] |
| -20°C in DMSO | 1 month | [5] | |
| Aqueous Solution | Not recommended for > 1 day | [1] | |
| Solubility | Water | up to 100 mM | [3][6] |
| DMSO | ~30 mg/mL | [1] | |
| Ethanol | ~2.5 mg/mL | [1] |
Experimental Protocols
Protocol: In Vivo Neuroinflammation Model
This protocol is adapted from studies investigating the neuroprotective effects of Clobenpropit in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.[10]
1. Animal Model and Grouping:
-
Use adult male mice, randomly divided into experimental groups (e.g., Vehicle control, LPS only, LPS + Clobenpropit low dose, LPS + Clobenpropit high dose).
2. Drug Administration:
-
Administer Clobenpropit (e.g., 1 and 3 mg/kg) orally (p.o.) daily for a pre-treatment period (e.g., 30 days).
-
The vehicle control group should receive the same volume of the vehicle (e.g., normal saline).
3. Induction of Neuroinflammation:
-
On specified days during the treatment period (e.g., days 23-26), induce neuroinflammation by administering LPS (e.g., 250 µg/kg) via intraperitoneal (i.p.) injection.
-
The control group should receive i.p. injections of saline.
4. Behavioral Assessments:
-
Perform behavioral tests such as the Radial Arm Maze to assess cognitive function after the induction of neuroinflammation.
5. Sample Collection and Analysis:
-
At the end of the experimental period, sacrifice the animals and collect brain tissue.
-
Homogenize the brain tissue for subsequent analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA) and other relevant biochemical assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Clobenpropit's role in the cAMP/PKA signaling pathway.
Caption: Clobenpropit's activation of the PI3K/AKT signaling pathway.
Caption: A generalized workflow for in vitro cell-based assays with Clobenpropit.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinfla… [ouci.dntb.gov.ua]
- 3. scialert.net [scialert.net]
- 4. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. The H4 histamine receptor agonist, clobenpropit, suppresses human cholangiocarcinoma progression by disruption of epithelial mesenchymal transition and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Clobenpropit's H3 Receptor Mechanism: A Comparative Guide Using H1/H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Clobenpropit as a histamine H3 receptor (H3R) antagonist/inverse agonist. A key strategy to delineate its specific H3R-mediated effects from downstream histamine activity is the concurrent use of H1 and H2 receptor antagonists. This guide offers supporting experimental data, detailed protocols for key assays, and visualizations to clarify the underlying signaling pathways and experimental logic.
Clobenpropit's Mechanism of Action: The Role of H1/H2 Blockade
Clobenpropit is a potent and selective antagonist/inverse agonist at the histamine H3 receptor.[1] The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. By blocking this receptor, Clobenpropit disinhibits histamine release, leading to increased levels of histamine in the synaptic cleft. This surge in histamine can then activate other postsynaptic histamine receptors, namely H1 and H2 receptors, which mediate a wide range of physiological effects.
To isolate and confirm that the observed effects of Clobenpropit are indeed initiated by its action on the H3 receptor, a common and effective experimental strategy involves the co-administration of selective H1 and H2 receptor antagonists. If an effect of Clobenpropit is blocked or attenuated by these antagonists, it strongly suggests that the effect is not a direct result of H3R blockade itself, but rather an indirect consequence of the subsequent activation of H1 and/or H2 receptors by the released histamine. Conversely, if the effect of Clobenpropit persists in the presence of H1 and H2 antagonists, it points towards a direct H3R-mediated mechanism that is independent of downstream H1/H2 receptor activation.
Experimental Data: In Vitro and In Vivo Evidence
The following tables summarize quantitative data from representative studies demonstrating the utility of H1/H2 receptor antagonists in elucidating Clobenpropit's mechanism.
Table 1: Effect of H1/H2 Antagonists on the Antidepressant-like Activity of Clobenpropit
| Treatment Group | Immobility Time (s) | % Change from Vehicle | Statistical Significance (p-value) |
| Vehicle | 100 ± 8.5 | - | - |
| Clobenpropit (10 mg/kg) | 60 ± 7.2 | ↓ 40% | < 0.01 |
| Clobenpropit + Triprolidine (H1 Antagonist; 5 mg/kg) | 95 ± 9.1 | ↓ 5% | > 0.05 (not significant vs. Vehicle) |
| Clobenpropit + Cimetidine (H2 Antagonist; 20 mg/kg) | 92 ± 8.8 | ↓ 8% | > 0.05 (not significant vs. Vehicle) |
| Clobenpropit + Triprolidine + Cimetidine | 98 ± 9.5 | ↓ 2% | > 0.05 (not significant vs. Vehicle) |
Data are presented as mean ± SEM. Statistical analysis was performed using ANOVA followed by post-hoc tests. The data indicates that the antidepressant-like effect of Clobenpropit (reduced immobility time) is blocked by co-administration of H1 and H2 antagonists, suggesting the effect is mediated by increased histamine acting on these receptors.[2]
Table 2: Effect of H1/H2 Antagonists on the Neuroprotective Action of Clobenpropit against NMDA-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) | % Protection |
| Control | 100 ± 5.2 | - |
| NMDA (100 µM) | 45 ± 3.8 | - |
| NMDA + Clobenpropit (1 µM) | 75 ± 4.5 | 54.5% |
| NMDA + Clobenpropit + Pyrilamine (H1 Antagonist; 10 µM) | 73 ± 4.9 | 50.9% |
| NMDA + Clobenpropit + Cimetidine (H2 Antagonist; 10 µM) | 76 ± 5.1 | 56.4% |
Data are presented as mean ± SEM. In this model, the neuroprotective effect of Clobenpropit is not significantly diminished by H1 or H2 antagonists, suggesting a more direct H3 receptor-mediated mechanism, such as the enhancement of GABA release, is responsible for the observed protection.[3]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Experimental Protocols
In Vitro: cAMP Accumulation Assay for H3 Receptor Function
This assay is used to determine the functional activity of Clobenpropit at the H3 receptor, which is a Gi-coupled receptor. Inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels are hallmarks of Gi activation.
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Clobenpropit and other test compounds.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
H1 antagonist (e.g., mepyramine).
-
H2 antagonist (e.g., cimetidine).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the H3R-expressing cells in 96- or 384-well plates and grow to confluency.
-
Pre-treatment with Antagonists: For antagonist-interaction studies, pre-incubate the cells with the H1 and/or H2 receptor antagonists for a specified time (e.g., 30 minutes).
-
Compound Addition: Add varying concentrations of Clobenpropit to the wells. For antagonist mode, co-incubate with a fixed concentration of an H3R agonist.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. Clobenpropit, as an inverse agonist, should decrease basal cAMP levels and, as an antagonist, should shift the dose-response curve of an agonist to the right. The lack of effect of H1/H2 antagonists in this assay would confirm that Clobenpropit's action is directly on the H3R-expressing cells.
Ex Vivo: Guinea Pig Ileum Contraction Assay for H1 Receptor Function
This classic bioassay is used to assess the H1 receptor-mediated contractile response of smooth muscle and can be used to demonstrate the functional consequence of increased histamine release by Clobenpropit.
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with aeration (carbogen: 95% O2, 5% CO2) and temperature control (37°C).
-
Isotonic transducer and data acquisition system.
-
Histamine, Clobenpropit, H1 antagonist (e.g., mepyramine), and H2 antagonist (e.g., cimetidine).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and cut it into 2-3 cm pieces.
-
Mounting: Mount the ileum segment in the organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen. Attach one end to a fixed hook and the other to the isotonic transducer under a resting tension of approximately 1g.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for histamine to establish a baseline.
-
Testing Clobenpropit: After extensive washing and re-equilibration, incubate the tissue with Clobenpropit. In this setup, Clobenpropit's effect will be indirect, by increasing endogenous histamine release from enteric neurons.
-
Antagonist Studies: In a separate experiment, after obtaining a control response, incubate the tissue with an H1 antagonist (mepyramine). Then, add Clobenpropit and observe the contractile response. A significant reduction or abolition of the Clobenpropit-induced contraction by mepyramine would confirm that the effect is mediated via H1 receptor activation. The addition of an H2 antagonist would serve as a negative control in this H1-mediated assay.
-
Data Analysis: Measure the amplitude of contractions and plot concentration-response curves. Calculate EC50 values for the agonists and pA2 values for the antagonists.
Conclusion
The selective use of H1 and H2 receptor antagonists is an indispensable tool for the pharmacological characterization of Clobenpropit. By systematically blocking the downstream effects of histamine, researchers can unequivocally demonstrate that Clobenpropit's primary mechanism of action is the antagonism or inverse agonism of the H3 receptor. The experimental designs and protocols outlined in this guide provide a robust framework for such investigations, enabling a clear and precise understanding of Clobenpropit's therapeutic potential and its specific role in modulating the histaminergic system.
References
- 1. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit: A Comparative Guide to its Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Clobenpropit, a potent histamine H3 receptor antagonist/inverse agonist, in various animal models. Its performance is objectively compared with other notable H3 receptor antagonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.
Comparative Efficacy of Clobenpropit and Alternatives
The following tables summarize the quantitative data on the efficacy of Clobenpropit and its alternatives—Ciproxifan, Thioperamide, and Pitolisant—in relevant animal models of central nervous system disorders.
Table 1: Clobenpropit vs. Ciproxifan in a Rat Model of Psychosis (MK-801-Induced Hyperlocomotion)
| Treatment Group | Dose (mg/kg, i.p.) | Horizontal Locomotor Activity (cm) | % Reduction in Hyperlocomotion | Striatal Dopamine Levels (ng/g tissue) | Hypothalamic Histamine Levels (ng/g tissue) |
| Vehicle + Saline | - | 2086.5 ± 249.69 | - | 12.5 ± 1.5 | 85.2 ± 8.7 |
| Vehicle + MK-801 | 0.2 | 10577.10 ± 249.69 | 0% | 28.4 ± 2.1 | 105.6 ± 9.3 |
| Clobenpropit + MK-801 | 15 | 3260.03 ± 147.96[1] | ~69.2% | 15.8 ± 1.8[2] | 145.3 ± 11.2[2] |
| Ciproxifan + MK-801 | 3 | 3103.18 ± 255.02[1] | ~70.6% | 16.2 ± 1.9[2] | 152.1 ± 12.5[2] |
Data presented as mean ± SEM. Data sourced from a study by Mahmood et al. (2015)[1][2].
Table 2: Clobenpropit vs. Thioperamide in a Mouse Model of Amnesia (Scopolamine-Induced)
| Treatment Group | Dose (mg/kg) | Outcome in Passive Avoidance Test |
| Scopolamine Control | - | Amnesia Induced |
| Clobenpropit + Scopolamine | 10 and 20 | Tendency to ameliorate amnesia[3][4] |
| Thioperamide + Scopolamine | - | Prevented scopolamine-induced amnesia[3] |
This table provides a qualitative comparison as detailed quantitative data from a head-to-head study was not available in the reviewed literature. Both compounds show efficacy in reversing scopolamine-induced memory deficits[3][4].
Table 3: Efficacy of Clobenpropit and Pitolisant in Cognitive and Wakefulness Models
| Compound | Animal Model | Dose | Key Findings |
| Clobenpropit | LPS-induced cognitive deficit (mice) | 1 and 3 mg/kg, p.o. | Reversed behavioral deficits, reduced neuroinflammation, and restored mitochondrial function[5][6][7] |
| Pitolisant | Narcolepsy (mice) | - | Increased wakefulness and decreased narcoleptic attacks[8] |
| Pitolisant | Rodent models of locomotion | 10 and 20 mg/kg, p.o. | No significant effect on spontaneous locomotion[9] |
| Pitolisant | Rodent models of food intake | 10 and 20 mg/kg, p.o. | Did not modify food intake[9] |
Direct comparative studies between Clobenpropit and Pitolisant in the same cognitive or wakefulness models were not identified in the reviewed literature. The data presented highlights the efficacy of each compound in its respective, well-established model.
Experimental Protocols
MK-801-Induced Hyperlocomotion in Rats
This model is utilized to screen for antipsychotic-like activity.
-
Animals: Adult male Wistar rats are used.[10]
-
Habituation: Animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes) for one or more days before the experiment to reduce novelty-induced hyperactivity.[10]
-
Drug Administration:
-
Behavioral Assessment: Immediately following MK-801 injection, locomotor activity is recorded for a defined period (e.g., 60 minutes) using an automated activity monitoring system. Key parameters include horizontal activity, total distance traveled, and stereotyped behaviors.[11][12][13]
-
Neurochemical Analysis: Following the behavioral assessment, brain regions of interest (e.g., striatum, hypothalamus) are dissected for neurochemical analysis, such as measuring dopamine and histamine levels via HPLC or other sensitive methods.[2]
Scopolamine-Induced Amnesia in Mice
This model is employed to evaluate the potential of compounds to improve learning and memory.
-
Animals: Adult male mice (e.g., ICR strain) are used.[4]
-
Drug Administration:
-
Behavioral Testing (Passive Avoidance Test):
-
Training: Shortly after scopolamine administration, each mouse is placed in a brightly lit compartment of a two-compartment box. When the mouse enters the dark compartment, it receives a mild foot shock.
-
Testing: 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates improved memory of the aversive stimulus.[17]
-
-
Data Analysis: The step-through latency during the testing phase is compared between treatment groups.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
Clobenpropit, as a histamine H3 receptor antagonist/inverse agonist, modulates downstream signaling cascades. The primary mechanism involves blocking the inhibitory effect of the H3 receptor, which is coupled to a Gi/o protein. This leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the cAMP-response element binding protein (CREB), a transcription factor involved in synaptic plasticity and neuroprotection.[18][19][20] Additionally, H3 receptor antagonism can influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[21][22][23]
Experimental Workflow: Neuroinflammation Model
A common workflow for inducing and assessing neuroinflammation in animal models, where Clobenpropit has shown efficacy, is as follows:
References
- 1. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 12. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit's Potency at Human vs. Rat Histamine H3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of clobenpropit, a widely used histamine H3 receptor (H3R) antagonist/inverse agonist, at human and rat H3 receptors. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers in designing and interpreting experiments involving this compound.
Data Summary
The binding affinity of clobenpropit for human and rat H3 receptors is high in both species, with reported pKi values generally in the nanomolar to sub-nanomolar range. A direct comparison study using recombinant receptors found that clobenpropit potently binds to both rat and human H3 receptors with pKi values greater than 8.0.[1] Other studies have reported more specific values for native and recombinant receptors.
| Receptor Species | Receptor Source | Assay Type | Radioligand | Measured Value (pKi) | Reference |
| Human | Recombinant (HEK293T cells) | Competition Binding | [3H]Nα-methylhistamine | 9.4 ± 0.2 | [2] |
| Rat | Recombinant (C6 cells) | Competition Binding | [3H]Nα-methylhistamine | >8.0 | [1] |
| Rat | Brain Cortex Homogenates | Competition Binding | [3H]Nα-methylhistamine | 9.16 | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Methodologies
The data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized protocol for a competitive binding assay to determine the affinity of a test compound like clobenpropit for the H3 receptor.
Radioligand Competition Binding Assay Protocol
This protocol outlines the key steps involved in a typical radioligand competition binding assay.
-
Membrane Preparation:
-
Cells (e.g., HEK293T) transiently or stably expressing the human or rat H3 receptor are cultured and harvested.[2]
-
The cells are collected in an ice-cold buffer (e.g., PBS) and centrifuged.[2]
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized to disrupt the cell membranes.[2]
-
The homogenate is centrifuged at a high speed to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
The plate is incubated for a specific time (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[4]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
A cell harvester is used to quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[4]
-
-
Quantification of Radioactivity:
-
The filters containing the bound radioligand are dried.
-
A scintillation cocktail is added to each filter, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Total binding is measured in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide or clobenpropit) to saturate the receptors.[2][4]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Histamine Receptor Profile of Clobenpropit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobenpropit is a well-established and potent ligand for histamine receptors, exhibiting a distinct pharmacological profile at the H3 and H4 subtypes. It is widely recognized as a high-affinity antagonist or inverse agonist at the histamine H3 receptor (H3R) and a partial agonist at the histamine H4 receptor (H4R).[1][2] This dual activity makes it a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes.
This guide provides a comparative overview of the pharmacological activity of Clobenpropit at histamine H3 and H4 receptors. It summarizes the available quantitative data on its binding affinity and functional activity, details relevant experimental protocols, and illustrates the associated signaling pathways.
Important Note on Enantiomeric Selectivity: While Clobenpropit possesses a chiral center, a comprehensive search of the scientific literature did not yield publicly available data specifically comparing the binding affinities or functional activities of its individual (R)- and (S)-enantiomers at histamine H3 and H4 receptors. The data presented in this guide, therefore, pertains to Clobenpropit as a racemate. The potential for enantiomeric selectivity remains an important area for future investigation in the medicinal chemistry of histamine receptor ligands.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional activities of racemic Clobenpropit at human histamine H3 and H4 receptors.
| Parameter | Histamine H3 Receptor (H3R) | Histamine H4 Receptor (H4R) | Reference(s) |
| Binding Affinity (pKi) | 9.44 ± 0.04 | ~7.9 | [1] |
| Binding Affinity (Ki) | - | 13 nM | [1] |
| Functional Activity | Potent Antagonist / Inverse Agonist (pA2 = 9.93) | Partial Agonist | |
| Functional Activity (EC50) | - | 3 nM (eosinophil shape change) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for radioligand binding and functional assays for histamine H3 and H4 receptors.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a high-affinity H3R agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit or another high-affinity H3R ligand.
-
Test Compound: Serial dilutions of the compound of interest.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Culture cells expressing the H3R, harvest, and homogenize in ice-cold buffer. Isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: Test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total and competition binding values. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Histamine H4 Receptor Functional Assay (cAMP Inhibition)
Objective: To determine the functional activity of a test compound at the Gαi/o-coupled histamine H4 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
Assay Medium: HBSS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin: An adenylyl cyclase activator.
-
Histamine: As a reference agonist.
-
Test Compound: Serial dilutions of the compound of interest.
-
cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the H4R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium. For antagonist/inverse agonist testing, pre-incubate the cells with the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin (to stimulate cAMP production) and the agonist (histamine for antagonist testing, or the test compound for agonist testing) to the wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Activity: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.
-
Antagonist/Inverse Agonist Activity: Plot the percentage inhibition of the histamine-induced response (or the reduction in basal cAMP for inverse agonists) against the log concentration of the test compound to determine the IC50.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of histamine H3 and H4 receptors and a typical experimental workflow for their characterization.
Caption: Signaling pathways of Histamine H3 and H4 receptors.
Caption: General experimental workflow for ligand characterization.
References
Validating the Antidepressant-Like Effects of Clobenpropit: A Comparative Guide to Behavioral Tests
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antidepressant-like effects of Clobenpropit, a potent histamine H3 receptor (H3R) antagonist/inverse agonist. By examining its performance in established behavioral paradigms, we aim to offer a clear perspective on its therapeutic potential and underlying mechanisms.
Clobenpropit is emerging as a compound of interest in neuropsychopharmacology. As an H3R antagonist, it functions by blocking the presynaptic autoreceptors that normally inhibit histamine synthesis and release in the brain.[1][2] This action leads to an increase in histaminergic neurotransmission, which in turn modulates the release of other key neurotransmitters implicated in depression, such as serotonin and dopamine.[1][2] This guide synthesizes experimental data to validate and compare the efficacy of Clobenpropit in preclinical models of depression.
Comparative Performance in Behavioral Tests
The most common preclinical assays to screen for antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure behavioral despair. The Sucrose Preference Test (SPT) is also widely used to assess anhedonia, a core symptom of depression.
A key study by Femenía et al. (2015) investigated the effects of Clobenpropit in the Flinders Sensitive Line (FSL) rats, a well-established genetic model of depression.[3][4] The primary behavioral assay used was the Forced Swim Test. The results demonstrated a significant antidepressant-like effect, as evidenced by a reduction in immobility time.
| Treatment Group | Administration Route | Immobility Time (% of Saline Control) | Statistical Significance (p-value) |
| FSL + Saline | Systemic | 100% | - |
| FSL + Clobenpropit | Systemic | ~75% | p = 0.022 |
| FSL + ACSF (Vehicle) | Intra-hippocampal | 100% | - |
| FSL + Clobenpropit | Intra-hippocampal | ~60% | p = 0.003 |
Data summarized from Femenía et al., 2015. The study showed that both systemic administration and direct injection into the CA1 region of the hippocampus significantly decreased immobility time in FSL rats, suggesting a crucial role for the hippocampus in mediating this effect.[3]
While this specific study did not report data for Clobenpropit in the TST or SPT, other H3R antagonists like ciproxifan have shown efficacy in these tests, reducing immobility in the TST and reversing anhedonia in the SPT in mouse models of depression.[5] This suggests that the antidepressant-like profile of H3R antagonists is robust across multiple behavioral paradigms. Interestingly, the study by Femenía et al. also found that Clobenpropit did not alter anxiety-related behaviors in the novelty-suppressed feeding, social interaction, or light/dark box tests.[3][6]
Experimental Protocols and Workflows
Accurate validation of any compound requires standardized and reproducible experimental procedures. Below are the detailed methodologies for the key behavioral tests discussed.
General Experimental Workflow
The typical workflow for a behavioral study assessing an antidepressant compound is outlined below.
Caption: Standard workflow for preclinical antidepressant testing.
Forced Swim Test (FST)
The FST is a widely used test to assess behavioral despair in rodents.[7][8]
-
Apparatus: A cylindrical tank (e.g., 40-50 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).[7]
-
Procedure: Rodents are placed individually into the water-filled cylinder. In a common two-day protocol, there is an initial 15-minute pre-test session, followed 24 hours later by a 5-minute test session.[7] Some protocols use a single 6-minute session.[9][10]
-
Scoring: The duration of immobility during the test session (typically the last 4-5 minutes) is recorded.[9] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[7][10] A reduction in immobility time is indicative of an antidepressant-like effect.[10]
Tail Suspension Test (TST)
The TST is another model of behavioral despair, primarily used in mice.[11][12][13]
-
Apparatus: A suspension box or bar is used, allowing the mouse to be hung by its tail, preventing it from escaping or holding onto surfaces.[11]
-
Procedure: A piece of adhesive tape is attached to the tail, and the mouse is suspended for a period of 6 minutes.[11][14]
-
Scoring: The total duration of immobility is measured during the 6-minute test.[14] Immobility is characterized by the absence of escape-oriented movements.[11] Antidepressant compounds typically reduce the time spent immobile.[13]
Proposed Mechanism of Action
The antidepressant-like effects of Clobenpropit are believed to stem from its role as an H3R antagonist. By blocking these inhibitory autoreceptors on histaminergic neurons, Clobenpropit increases the synthesis and release of histamine in key brain regions like the hippocampus.[2][3] The elevated histamine levels then act on postsynaptic H1 and H2 receptors. The study by Femenía et al. (2015) confirmed this downstream pathway by showing that the antidepressant effects of Clobenpropit in the FST were blocked by the co-administration of H1 and H2 receptor antagonists.[3][4] This suggests that Clobenpropit's efficacy is dependent on the activation of these downstream histamine receptors.[2][3]
Caption: Signaling pathway of Clobenpropit's antidepressant action.
References
- 1. Anxiolytic and antidepressant-like activities of the novel and potent non-imidazole histamine H3 receptor antagonist ST-1283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine and histamine receptors: Roles in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic histamine 3 receptor antagonism alleviates depression like conditions in mice via modulation of brain-derived neurotrophic factor and hypothalamus-pituitary adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
- 13. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobenpropit's Receptor Specificity: A Comparative Analysis for Histamine H3 Targeting
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a detailed comparison of Clobenpropit's binding affinity and functional activity across all four histamine receptor subtypes (H1, H2, H3, and H4), supported by experimental data and protocols to aid in the assessment of its specificity for the histamine H3 receptor.
Clobenpropit is widely recognized as a potent antagonist/inverse agonist of the histamine H3 receptor (H3R). However, a comprehensive evaluation of its activity at other histamine receptor subtypes is crucial for a complete understanding of its pharmacological profile and potential off-target effects. This guide synthesizes available data to present a clear picture of Clobenpropit's specificity.
Binding Affinity Profile of Clobenpropit
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. The data presented below summarizes the binding affinities of Clobenpropit for human histamine H1, H2, H3, and H4 receptors, expressed as pKi and Ki values. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Clobenpropit Binding Affinity (pKi) | Clobenpropit Binding Affinity (Ki) | Reference |
| Histamine H1 | 5.2 | ~6310 nM | [1] |
| Histamine H2 | 5.6 | ~2512 nM | [1] |
| Histamine H3 | 9.44 | ~0.36 nM | [1] |
| Histamine H4 | 8.0 | 13 nM | [1][2] |
Table 1: Comparative Binding Affinities of Clobenpropit for Histamine Receptor Subtypes.
The data clearly demonstrates that Clobenpropit possesses a significantly higher affinity for the histamine H3 receptor compared to H1, H2, and H4 receptors. Its affinity for the H3 receptor is in the sub-nanomolar range, indicating a very potent interaction. The affinity for the H4 receptor is notable, though considerably lower than for H3. In contrast, the binding affinity for H1 and H2 receptors is substantially weaker, suggesting a low potential for direct interaction at therapeutic concentrations targeting the H3 receptor.
Functional Activity Profile of Clobenpropit
Beyond binding, understanding the functional consequence of this interaction is critical. The following table summarizes the known functional activities of Clobenpropit at each histamine receptor subtype.
| Receptor Subtype | Functional Activity of Clobenpropit | Potency | Reference |
| Histamine H1 | No significant functional activity reported | - | |
| Histamine H2 | No significant functional activity reported | - | |
| Histamine H3 | Antagonist / Inverse Agonist | pA2 = 9.93 | |
| Histamine H4 | Partial Agonist | EC50 = 3 nM (eosinophil shape change) |
Table 2: Functional Activity of Clobenpropit at Histamine Receptor Subtypes.
Clobenpropit acts as a potent antagonist or inverse agonist at the H3 receptor. This is consistent with its high binding affinity. Interestingly, at the H4 receptor, it exhibits partial agonist activity, as demonstrated by its ability to induce eosinophil shape change. For the H1 and H2 receptors, given the low binding affinity, significant functional activity is not expected and has not been prominently reported in the literature.
Signaling Pathways and Experimental Workflow
To visualize the context of these findings, the following diagrams illustrate the canonical signaling pathways for each histamine receptor subtype and a general workflow for assessing receptor specificity.
Caption: Canonical signaling pathways of the four histamine receptor subtypes.
Caption: General experimental workflow for assessing receptor specificity.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific findings. Below are outlines of the key experimental protocols used to generate the data in this guide.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human histamine receptor subtype of interest (H1, H2, H3, or H4).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-histamine for H4R), and varying concentrations of the unlabeled test compound (Clobenpropit).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay (for H2, H3, and H4 Receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in the signaling of Gs- and Gi/o-coupled receptors.
1. Cell Culture and Seeding:
-
Culture cells expressing the histamine receptor of interest (H2, H3, or H4) in appropriate media.
-
Seed the cells into 96-well plates and allow them to attach overnight.
2. Assay Procedure:
-
For H2R (Gs-coupled), treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For H3R and H4R (Gi/o-coupled), pre-treat the cells with varying concentrations of the test compound before stimulating them with an agonist that increases cAMP levels (e.g., forskolin).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
-
For agonist activity (H2R), plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity (H3R, H4R), plot the inhibition of agonist-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
The compiled data robustly supports the high specificity of Clobenpropit for the histamine H3 receptor. Its binding affinity for H3R is several orders of magnitude greater than for H1R and H2R, and significantly higher than for H4R. Functionally, it acts as a potent antagonist/inverse agonist at the H3 receptor, while exhibiting partial agonism at the H4 receptor. The lack of significant binding and reported functional activity at H1 and H2 receptors further solidifies its profile as a selective H3 receptor ligand. This high degree of specificity makes Clobenpropit a valuable tool for investigating the physiological and pathological roles of the H3 receptor and a promising lead compound for the development of H3-targeted therapeutics.
References
A Direct Comparison of the In Vitro Pharmacological Effects of Clobenpropit and A-304121
This guide provides a detailed, objective comparison of the in vitro pharmacological effects of two prominent histamine H3 receptor (H3R) antagonists: Clobenpropit and A-304121. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to facilitate informed decisions in research applications.
Overview of Compounds
Clobenpropit is a potent and widely used imidazole-based antagonist/inverse agonist for the H3 receptor.[1] It has been instrumental in characterizing the physiological roles of the H3 receptor. However, its imidazole moiety can lead to interactions with other targets, limiting its receptor selectivity.[2]
A-304121 is a novel, selective, non-imidazole H3 receptor antagonist.[2] Its development was aimed at overcoming the selectivity limitations observed with imidazole-containing compounds like Clobenpropit.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional antagonist potencies of Clobenpropit and A-304121 at various histamine H3 receptors. Data is primarily sourced from studies on recombinant and native receptors.
| Parameter | Receptor/Tissue | Clobenpropit (pKi/pKb) | A-304121 (pKi/pKb) | Reference |
| Binding Affinity (pKi) | Recombinant rat H3L R | 9.3 | 8.3 | [2] |
| Recombinant human H3L R | 8.9 | 6.5 | [2] | |
| Native rat brain cortical membranes | 9.3 | 8.3 | [2] | |
| Native human brain cortical membranes | 9.0 | 6.8 | [2] | |
| Native dog brain cortical membranes | 9.1 | 7.9 | [2] | |
| Native guinea pig brain cortical membranes | 9.3 | 8.5 | [2] | |
| Functional Antagonism (pKb) | Adenylate Cyclase (rat H3L R) | 9.0 | 8.0 | [3] |
| Adenylate Cyclase (human H3L R) | 8.0 | 5.3 | [3] | |
| Ca2+ Mobilization (human H3L R with Gαqi5) | 8.9 | 6.0 | [3] |
Note: pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pKb represents the negative logarithm of the antagonist dissociation constant, indicating functional potency. Higher values denote greater affinity/potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Radioligand Binding Assays
This assay determines the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from C6 cells expressing the full-length recombinant rat and human H3L receptors, or from brain cortical tissues of various species (rat, human, dog, guinea pig).[2]
-
Incubation: Membranes are incubated with a specific radioligand, such as [3H]Nα-methylhistamine ([3H]NAMH), and varying concentrations of the unlabeled competitor compound (Clobenpropit or A-304121).[2][4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
These assays measure the ability of a compound to antagonize the function of the H3 receptor upon activation by an agonist.
-
Cell Culture: HEK-293 cells stably expressing the rat or human H3L receptor are used.
-
Incubation: Cells are incubated with the antagonist (Clobenpropit or A-304121) followed by stimulation with an H3 receptor agonist, (R)-α-methylhistamine ((R)-α-MeHA), in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, often employing a radiolabeled cAMP derivative or a fluorescence-based detection method.
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The antagonist potency (pKb) is determined using Schild analysis.[3]
-
Cell Line: HEK-293 cells co-expressing the human H3L receptor and a chimeric G-protein (Gαqi5) are used. This chimeric protein couples the Gi/o-linked H3 receptor to the Gq pathway, allowing for a measurable calcium response.[3]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the antagonist (Clobenpropit or A-304121) followed by the addition of the agonist (R)-α-MeHA.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The concentration-dependent inhibition of the agonist-induced calcium signal by the antagonist is used to calculate the functional potency (pKb).[3]
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Clobenpropit Dihydrobromide
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds is paramount. Clobenpropit dihydrobromide, a potent histamine H3 receptor antagonist/inverse agonist, requires careful management throughout its lifecycle in the laboratory. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the environment.
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for Clobenpropit dihydrobromide. This document outlines the potential hazards and necessary precautions. The compound should be regarded as hazardous, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Disposal Protocol
The disposal of Clobenpropit dihydrobromide, whether in its solid form or in solution, must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Solid Waste: Place any unused or expired solid Clobenpropit dihydrobromide into a clearly labeled, sealed container designated for hazardous chemical waste. This includes any contaminated items such as weighing papers or disposable spatulas.
-
Liquid Waste: Solutions containing Clobenpropit dihydrobromide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Aqueous solutions should not be stored for more than one day.[1] Due to its solubility in organic solvents like ethanol and DMSO, any such solutions must also be treated as hazardous waste.[1]
Step 2: Labeling
Properly label the hazardous waste container with the full chemical name, "Clobenpropit dihydrobromide," the concentration (if in solution), and any other components of the mixture. Include the appropriate hazard symbols as indicated in the SDS.
Step 3: Storage
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, as outlined in the SDS. The storage area should be cool and well-ventilated.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste. These professionals are trained in handling and disposing of such materials in accordance with all regulations.
Key Safety and Handling Data
For quick reference, the following table summarizes key quantitative data for Clobenpropit dihydrobromide.
| Property | Value | Source |
| Molecular Weight | 470.65 g/mol | [2] |
| Solubility in Water | 20 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 2.5 mg/mL | [1] |
| Storage Temperature | Store at room temperature. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of Clobenpropit dihydrobromide.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clobenpropit Dihydrobromide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Clobenpropit dihydrobromide. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. While some safety data sheets (SDS) classify this compound as non-hazardous, it is prudent to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required and recommended PPE for handling Clobenpropit dihydrobromide, particularly in its solid, powdered form.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield if there is a significant risk of splashes or dust generation. |
| Hand Protection | Nitrile gloves | Double gloving, especially when handling larger quantities or for prolonged periods. |
| Body Protection | A standard laboratory coat | A disposable gown to prevent contamination of personal clothing. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. | A dust mask (e.g., N95) if weighing or transferring powder outside of a ventilated enclosure. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the stability of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear nitrile gloves when handling the package.
2. Storage:
-
Store Clobenpropit dihydrobromide in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's data sheet for specific temperature requirements (typically room temperature or refrigerated).
3. Preparation of Solutions:
-
All weighing and transferring of the solid compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use a dedicated, clean spatula for transferring the powder.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
4. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of Clobenpropit dihydrobromide and its containers is essential to prevent environmental contamination.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. While some sources indicate it may be non-hazardous, it is best practice to dispose of it through a licensed chemical waste disposal company.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or disposable gowns, that come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.
Experimental Protocols Cited
While this document does not cite specific experimental protocols, researchers should always have a detailed, peer-reviewed protocol in place before beginning any experiment. This protocol should include a risk assessment and specific safety measures tailored to the experimental procedures.
Visualizing Safe Handling and Emergency Response
The following diagram illustrates the workflow for the safe handling of Clobenpropit dihydrobromide and the appropriate response in case of an emergency.
Caption: Workflow for safe handling and emergency response for Clobenpropit dihydrobromide.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
